Product packaging for (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol(Cat. No.:CAS No. 100017-22-9)

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Cat. No.: B048826
CAS No.: 100017-22-9
M. Wt: 100.12 g/mol
InChI Key: YYUNQECXARGEAQ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a chiral, enantiomerically pure epoxide-alcohol derivative that serves as a highly valuable and versatile building block in advanced organic synthesis. Its core research value lies in its stereochemically defined structure, featuring two distinct chiral centers which are preserved during ring-opening and functionalization reactions. This compound is primarily employed in the synthesis of complex, biologically active molecules, particularly in pharmaceutical and medicinal chemistry research for developing protease inhibitors, enzyme antagonists, and other therapeutic candidates. The molecule contains two key reactive sites: the strained, electrophilic oxirane (epoxide) ring and the nucleophilic, primary allylic alcohol. The epoxide ring is susceptible to regioselective and stereospecific nucleophilic attack, allowing for the installation of new carbon-heteroatom bonds while maintaining the pre-existing chiral integrity. This enables researchers to construct intricate molecular architectures with precise stereochemical control. Concurrently, the alkenyl alcohol functionality can be further modified through oxidation, reduction, or functional group interconversion, or utilized in metal-catalyzed cross-coupling reactions. This dual reactivity profile makes it an indispensable precursor for the preparation of chiral diols, amino alcohols, and other polyfunctionalized intermediates critical for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B048826 (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol CAS No. 100017-22-9

Properties

IUPAC Name

(1S)-1-[(2R)-oxiran-2-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNQECXARGEAQ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]([C@H]1CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472008
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100017-22-9
Record name (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Stereochemistry

The structure of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol , is characterized by two chiral centers.[1][2] The "(1S)" designation refers to the stereochemistry at the carbon bearing the hydroxyl group, while "(2R)" indicates the stereochemistry of the carbon atom in the oxirane ring that is attached to the vinyl group. The precise three-dimensional arrangement of these stereocenters is crucial for its chemical reactivity and biological activity.

Spectroscopic Characterization (Predicted)

The structural elucidation of organic molecules relies on a combination of spectroscopic techniques. The following sections detail the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropy of the vinyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbons attached to oxygen atoms (C1, C4, and C5) are expected to be deshielded and appear at higher chemical shifts.[3][4]

Table 1: Predicted NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H1 (CH=CH₂)5.8 - 6.0 (ddd)135 - 140
H2 (CH=CH ₂)5.2 - 5.4 (dd)115 - 120
H3 (CH -OH)4.0 - 4.2 (m)70 - 75
H4 (Oxirane CH)3.0 - 3.2 (m)50 - 55
H5a (Oxirane CH₂)2.7 - 2.9 (dd)45 - 50
H5b (Oxirane CH₂)2.5 - 2.7 (dd)45 - 50
OHVariable (broad s)-

Note: Chemical shifts are predicted based on typical values for similar functional groups. Coupling constants (J) would provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200 - 3600 (broad)
C-H (sp²)Stretching3010 - 3095
C-H (sp³)Stretching2850 - 3000
C=C (Alkene)Stretching1640 - 1680
C-O (Alcohol)Stretching1050 - 1150
C-O-C (Oxirane)Asymmetric stretching1250
Oxirane RingRing breathing880 - 950
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 100. Common fragmentation patterns for alcohols and epoxides would likely be observed, including loss of water (m/z = 82) and α-cleavage.

Experimental Protocols

Synthesis: Sharpless Asymmetric Epoxidation

A plausible and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols is the Sharpless-Katsuki epoxidation.[5][6] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of L-(+)-DET or D-(-)-DET directs the epoxidation to a specific face of the double bond, allowing for high stereocontrol.

Workflow for Sharpless Epoxidation:

Sharpless_Epoxidation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_product Product allylic_alcohol Allylic Alcohol reaction Sharpless Epoxidation allylic_alcohol->reaction tbhp t-BuOOH tbhp->reaction ti_isopropoxide Ti(OiPr)₄ ti_isopropoxide->reaction det Diethyl Tartrate (DET) det->reaction solvent DCM solvent->reaction temp -20 °C temp->reaction sieves 4Å Molecular Sieves sieves->reaction epoxy_alcohol This compound reaction->epoxy_alcohol

Caption: Workflow of the Sharpless Asymmetric Epoxidation.

Detailed Protocol:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 4Å molecular sieves and dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • The flask is cooled to -20 °C in a cooling bath.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of the appropriate chiral diethyl tartrate (e.g., L-(+)-DET for the desired stereochemistry).

  • The allylic alcohol precursor, 2-propen-1-ol, is then added to the reaction mixture.

  • tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise while maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Spectroscopic Analysis
  • NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • IR: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or in a suitable solvent.

  • MS: Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Biological Significance and Potential Signaling Pathway

Vinyl oxiranes are known to be reactive electrophiles. They are metabolites of certain xenobiotics, such as 1,3-butadiene, formed through cytochrome P450-mediated oxidation.[1] As alkylating agents, they can react with nucleophilic biomolecules, including DNA and proteins.[2] The reaction with DNA can lead to the formation of adducts, which, if not repaired, can result in mutations and potentially contribute to carcinogenicity.

Potential Pathway of DNA Adduct Formation:

DNA_Adduct_Formation cluster_metabolism Metabolic Activation cluster_cellular_target Cellular Interaction cluster_outcome Biological Outcome precursor Xenobiotic Precursor (e.g., 1,3-Butadiene) p450 Cytochrome P450 precursor->p450 Oxidation vinyl_oxirane This compound (as a representative vinyl oxirane) p450->vinyl_oxirane adduct DNA Adduct Formation vinyl_oxirane->adduct Nucleophilic Attack by DNA bases dna DNA dna->adduct mutation Mutation adduct->mutation If not repaired cancer Potential for Carcinogenesis mutation->cancer

Caption: Potential pathway of DNA damage by vinyl oxiranes.

Conclusion

The structural elucidation of this compound is a multifaceted process that integrates various spectroscopic techniques and stereoselective synthesis. While specific, published experimental data for this particular stereoisomer is scarce, this guide provides a robust framework for its characterization based on well-established chemical principles. The predictable spectroscopic signatures, coupled with reliable synthetic methods like the Sharpless epoxidation, allow for a confident, albeit theoretical, structural assignment. The potential for this class of compounds to act as alkylating agents highlights their importance in toxicology and drug development, warranting further investigation into their biological activities.

References

physical and chemical properties of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol. Due to the limited availability of published experimental data for this specific compound, some sections include information on closely related compounds or general properties of its chemical class. All personnel handling this substance must be adequately trained and equipped to handle highly hazardous materials.

Introduction

This compound is a chiral bifunctional molecule containing both a secondary allylic alcohol and a vinyl epoxide. This combination of reactive functional groups makes it a potentially valuable building block in asymmetric synthesis. Its stereochemistry is explicitly defined, with an (S) configuration at the alcohol-bearing carbon and an (R) configuration at the oxirane carbon. The presence of the vinyl and epoxide moieties suggests a rich and varied chemical reactivity, offering pathways to a range of more complex molecular architectures.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₈O₂Georganics[1]
Molecular Weight 100.12 g/mol Georganics[1]
CAS Number 100017-22-9Georganics[1]
Computed XLogP3-AA -0.1PubChem (for 2-(oxiran-2-yl)propan-2-ol)[2]
Computed Topological Polar Surface Area 32.8 ŲPubChem (for 2-(oxiran-2-yl)propan-2-ol)[2]
Computed Hydrogen Bond Donor Count 1PubChem (for 2-(oxiran-2-yl)propan-2-ol)[2]
Computed Hydrogen Bond Acceptor Count 2PubChem (for 2-(oxiran-2-yl)propan-2-ol)[2]
Computed Rotatable Bond Count 1PubChem (for 2-(oxiran-2-yl)propan-2-ol)[2]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For structurally similar compounds, such as other vinyl epoxides and allylic alcohols, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the vinyl protons (typically in the 5-6 ppm region), the proton on the alcohol-bearing carbon, the protons of the oxirane ring, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the olefinic carbons, the carbon bearing the hydroxyl group, and the carbons of the epoxide ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), C=C stretch of the alkene (~1640 cm⁻¹), and C-O stretches of the alcohol and epoxide.

  • Mass Spectrometry: The molecular ion peak (M⁺) and fragmentation patterns consistent with the loss of small molecules such as water or cleavage adjacent to the functional groups.

Chemical Reactivity and Stability

This compound is a vinyl epoxide, a class of compounds known for their versatile reactivity.[3][4][5] The strained oxirane ring is susceptible to nucleophilic attack, which can occur at multiple sites.[3] Soft nucleophiles tend to favor an Sₙ2' mechanism, attacking the double bond, while hard nucleophiles may attack the epoxide directly.[3] The presence of the adjacent hydroxyl group can also influence reactivity, potentially directing metallated reagents or participating in intramolecular reactions.

Vinyl epoxides can also undergo Diels-Alder reactions with arynes, leading to the formation of phenanthrene derivatives.[6][7]

Stability: Information from a safety data sheet for a related compound suggests that it is chemically stable under standard ambient conditions (room temperature). However, it may form explosive mixtures with air upon intense heating.

Synthesis

The most direct and stereoselective method for the synthesis of this compound is the Sharpless Asymmetric Epoxidation of the corresponding prochiral allylic alcohol, (E)-pent-1-en-4-ol.[8][9][10] This reaction is renowned for its high enantioselectivity and predictability.[9]

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is a representative procedure based on the well-established Sharpless-Katsuki asymmetric epoxidation.[11][12][13]

Materials:

  • (E)-pent-1-en-4-ol

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • 3Å molecular sieves

  • Aqueous solution of NaOH or brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with powdered, activated 3Å molecular sieves and anhydrous dichloromethane under an argon atmosphere.

  • The flask is cooled to -20 °C in a cooling bath.

  • L-(+)-Diethyl tartrate is added, followed by the slow addition of titanium (IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • The allylic alcohol, (E)-pent-1-en-4-ol, is then added to the reaction mixture.

  • A pre-cooled solution of tert-butyl hydroperoxide is added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously for at least one hour to hydrolyze the titanium species.

  • The resulting mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis using achiral HPLC or NMR spectroscopy.[14][15][16][17]

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H330: Fatal if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H350: May cause cancer.[1]

  • H360: May damage fertility or the unborn child.[1]

Precautionary Statements:

  • P201: Obtain special instructions before use.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[1]

  • P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1]

Applications in Research and Drug Development

Specific applications of this compound in drug development or its involvement in biological signaling pathways are not documented in the searched literature. However, chiral epoxy alcohols are valuable intermediates in the synthesis of a wide range of biologically active natural products and pharmaceuticals.[10][18] The ability to introduce two stereochemically defined functional groups makes this compound a potentially useful starting material for the synthesis of complex molecules with high stereochemical purity.

Visualizations

Due to the lack of specific information on signaling pathways, detailed experimental workflows beyond the general synthesis, or other logical relationships for this compound, no diagrams can be generated at this time. A generalized workflow for its synthesis is described in the experimental protocol section.

G General Synthesis Workflow Prochiral_Allylic_Alcohol Prochiral Allylic Alcohol ((E)-pent-1-en-4-ol) Sharpless_Reagent Sharpless Asymmetric Epoxidation (Ti(O-iPr)4, L-(+)-DET, TBHP) Prochiral_Allylic_Alcohol->Sharpless_Reagent Reacts with Purification Workup and Purification (Chromatography) Sharpless_Reagent->Purification Target_Molecule This compound Purification->Target_Molecule Yields

References

An In-Depth Technical Guide to (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, including its Chemical Abstracts Service (CAS) number, synonyms, chemical properties, and key experimental considerations. This information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile chiral building block.

Chemical Identity and Properties

This compound is a chiral molecule containing both an epoxide and an allylic alcohol functional group. These features make it a valuable intermediate in asymmetric synthesis, particularly in the development of complex molecular architectures for pharmaceutical applications.[1][2]

PropertyValueReference
CAS Number 100017-22-9[3][4]
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [3][4]
Synonyms (S)-1-((R)-Oxiran-2-yl)prop-2-en-1-ol[4]

Synthesis and Purification

The synthesis of chiral epoxy alcohols such as this compound often employs stereoselective epoxidation reactions. The Sharpless asymmetric epoxidation is a prominent method for the synthesis of chiral 2,3-epoxy alcohols from allylic alcohols, offering high enantioselectivity.[5][6]

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via Sharpless Asymmetric Epoxidation.

Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Preparation: A flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the allylic alcohol precursor in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Catalyst Formation: Titanium(IV) isopropoxide is added to the solution, followed by the addition of a chiral tartrate ester (e.g., (+)-diethyl tartrate for the desired stereoisomer). The mixture is stirred at a low temperature (e.g., -20 °C) to form the chiral catalyst complex.

  • Epoxidation: Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent is added dropwise to the reaction mixture while maintaining the low temperature. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched, typically with water or an aqueous solution of a reducing agent to destroy excess peroxide. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using chromatographic techniques.[7] Flash column chromatography on silica gel is a common method for the purification of chiral epoxy alcohols.

Analytical Characterization

The structural elucidation and stereochemical assignment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the carbon atoms of the epoxide ring typically resonate in the range of 2.5-3.5 ppm.[8][9][10] The vinyl protons will appear further downfield. The proton attached to the hydroxyl-bearing carbon will also have a characteristic chemical shift.

  • ¹³C NMR: The carbon atoms of the epoxide ring generally appear in the region of 40-60 ppm.[8][9] The vinyl and alcohol carbons will have distinct chemical shifts.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.[11][12][13][14][15] Techniques such as electrospray ionization (ESI) can be used to generate ions for analysis.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is essential for determining the enantiomeric excess of the synthesized product. This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.[16]

Biological Activity and Applications in Drug Development

Vinyl oxiranes are known to be biologically active compounds, often acting as alkylating agents due to the reactivity of the epoxide ring.[1] This reactivity makes them valuable intermediates in the synthesis of various pharmaceutical agents. Chiral epoxides, in particular, are crucial building blocks in the development of enantiomerically pure drugs, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2][17][18]

Logical Relationship of Epoxide Reactivity to Biological Activity:

Figure 2: The electrophilic nature of the epoxide ring in this compound allows for reaction with biological nucleophiles, leading to potential biological activity.

The specific biological targets and signaling pathways affected by this compound would require further dedicated biological studies. However, its structural motifs are found in various biologically active natural products and synthetic drugs.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its synthesis can be achieved through established asymmetric epoxidation methods, and its purification and characterization rely on standard laboratory techniques. The inherent reactivity of the epoxide functionality, combined with its specific stereochemistry, makes it a powerful tool for the construction of complex and biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a chiral molecule containing three key functional groups: a secondary alcohol, an alkene, and an epoxide. This combination of functionalities makes it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming its structure, purity, and stereochemistry. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of allyl alcohols and epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.9ddd1HH-2'
~5.4d1HH-3'a (trans)
~5.2d1HH-3'b (cis)
~4.2m1HH-1'
~3.1m1HH-2
~2.8dd1HH-3a
~2.6dd1HH-3b
~2.0br s1H-OH

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~135C-2'
~118C-3'
~70C-1'
~55C-2
~45C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
3100-3000Medium=C-H stretch (alkene)
3000-2850MediumC-H stretch (alkane)
1645MediumC=C stretch (alkene)
1260StrongC-O stretch (epoxide, asymmetric)
1050StrongC-O stretch (alcohol)
915StrongC-O stretch (epoxide, symmetric)
840MediumEpoxide ring breathing
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
83Moderate[M - OH]⁺
71Strong[M - C₂H₃O]⁺
57Strong[C₃H₅O]⁺
43High[C₂H₃O]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a small, liquid organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30°, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a neat film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[1][2] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the spectrum of the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).[1]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) as it is a common and effective method for small organic molecules.[3][4][5] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the fragmentation pattern. The fragmentation can provide valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

References

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, and synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol. This chiral molecule, containing two stereocenters, is a valuable building block in asymmetric synthesis, particularly for natural products and pharmaceutical agents. This document details the elucidation of its specific stereoisomeric form, presents a probable synthetic methodology based on the Sharpless asymmetric epoxidation, and outlines standard characterization techniques. The potential biological significance of the vinyl oxirane moiety is also discussed, providing context for its application in drug discovery and development.

Introduction

This compound is a chiral organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1][2]. Its structure incorporates two key functional groups: a vinyl group and an epoxide (oxirane) ring, attached to a chiral carbinol center. The precise spatial arrangement of these groups, defined by the (1S) and (2R) designators, is crucial for its chemical reactivity and biological activity. Understanding and controlling the stereochemistry of such molecules is a fundamental aspect of modern organic synthesis and medicinal chemistry.

Stereochemistry and Absolute Configuration

The systematic IUPAC name this compound explicitly defines the absolute configuration at the two chiral centers:

  • C1: The carbinol carbon, bearing the hydroxyl group, has an S configuration.

  • C2: The carbon atom of the oxirane ring attached to the propenol backbone has an R configuration.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these configurations. For C1, the priority of the substituents is: -OH > -CH(O)CH₂ > -CH=CH₂ > -H. For C2 of the oxirane, the priority is: -O- (in the ring) > -CH(OH)CH=CH₂ > -CH₂- (in the ring) > -H.

The specific three-dimensional arrangement of the atoms is critical for the molecule's interaction with other chiral molecules, such as enzymes and receptors in a biological system.

Figure 1: 2D representation of this compound with stereochemical assignments.

Synthesis

The most probable and highly effective method for the synthesis of this compound is the Sharpless asymmetric epoxidation of divinylcarbinol. This reaction is renowned for its high degree of enantioselectivity and diastereoselectivity.

The synthesis involves the epoxidation of one of the two prochiral vinyl groups of divinylcarbinol. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the reaction. To obtain the (1S, 2R) isomer, (+)-diethyl tartrate ((+)-DET) is typically employed.

A key feature of the Sharpless epoxidation of divinylcarbinol is the in-situ kinetic resolution of the initially formed epoxy alcohol. The desired (1S, 2R) enantiomer reacts slower in a second epoxidation step than the undesired (1R, 2S) enantiomer. This leads to the enrichment of the desired isomer, often to very high enantiomeric excess.

G cluster_0 Sharpless Asymmetric Epoxidation Divinylcarbinol Divinylcarbinol Reagents Ti(O-iPr)₄, (+)-DET, t-BuOOH TransitionState Chiral Titanium-Tartrate Complex Reagents->TransitionState Product This compound TransitionState->Product Major Product Byproduct Di-epoxide (from undesired enantiomer) TransitionState->Byproduct Minor Product -> Further Reaction KineticResolution Kinetic Resolution Product->KineticResolution

Figure 2: Synthetic workflow for this compound via Sharpless Asymmetric Epoxidation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Sharpless asymmetric epoxidation of divinylcarbinol.

  • Preparation of the Catalyst: To a solution of titanium(IV) isopropoxide in dichloromethane at -20 °C is added (+)-diethyl tartrate. The mixture is stirred for 30 minutes to form the chiral catalyst complex.

  • Epoxidation Reaction: The substrate, divinylcarbinol, is added to the catalyst solution. Subsequently, a solution of tert-butyl hydroperoxide in dichloromethane is added dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for one hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data and Characterization

Parameter Expected Value / Technique Reference
Molecular Formula C₅H₈O₂-
Molecular Weight 100.12 g/mol [1][2]
Appearance Colorless oilGeneral observation for similar compounds
¹H NMR (CDCl₃, 400 MHz) δ 5.8-6.0 (m, 1H, -CH=), 5.1-5.4 (m, 2H, =CH₂), 4.2-4.4 (m, 1H, -CHOH), 3.0-3.2 (m, 1H, oxirane-CH), 2.7-2.9 (m, 2H, oxirane-CH₂)Based on typical values for vinyl epoxides
¹³C NMR (CDCl₃, 100 MHz) δ 135-140 (-CH=), 115-120 (=CH₂), 70-75 (-CHOH), 50-55 (oxirane-CH), 45-50 (oxirane-CH₂)Based on typical values for vinyl epoxides
Infrared (IR) ν (cm⁻¹) ~3400 (O-H), ~3080 (=C-H), ~1640 (C=C), ~1250 (C-O, epoxide)General IR frequencies for functional groups
Specific Optical Rotation [α]²⁰D = Value and sign would need to be experimentally determined (e.g., in CHCl₃)-
Mass Spectrometry (MS) m/z: 101.0597 [M+H]⁺ (High-Resolution MS)Calculated

Note: The exact chemical shifts and coupling constants in NMR spectra are highly dependent on the solvent and the specific conformation of the molecule.

Determination of Absolute Configuration

The absolute configuration of the synthesized product should be confirmed experimentally. Several methods can be employed:

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of the synthesized product with that of an authentic, commercially available standard on a chiral stationary phase can confirm the enantiomeric purity and identity.

  • Optical Rotation: While the sign and magnitude of the specific optical rotation are characteristic of a particular enantiomer, it is not an absolute method for configuration assignment without comparison to a known standard.

  • NMR Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for the determination of enantiomeric excess.

Biological Significance and Applications

Vinyl oxiranes are versatile intermediates in organic synthesis and have been utilized in the preparation of a wide range of biologically active molecules. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with high regioselectivity and stereocontrol.

Compounds containing the oxirane moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antineoplastic, and antiproliferative effects. The strained three-membered ring can act as an electrophile, potentially alkylating biological nucleophiles such as amino acid residues in enzymes or DNA bases. This reactivity is a key factor in the mechanism of action of many epoxide-containing drugs.

The specific stereochemistry of this compound makes it a valuable chiral building block for the stereoselective synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount for therapeutic efficacy and safety.

Conclusion

This compound is a chiral molecule of significant interest in synthetic organic chemistry. Its well-defined absolute configuration and the presence of versatile functional groups make it a valuable precursor for the synthesis of complex molecular targets. The Sharpless asymmetric epoxidation of divinylcarbinol provides a reliable and highly stereoselective route to this compound. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, providing essential information on the stereochemistry, synthesis, and potential applications of this important chiral building block.

References

The Reactivity Profile of Vinyl Epoxides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vinyl epoxides are versatile building blocks in organic synthesis, prized for their unique reactivity that stems from the interplay between the strained oxirane ring and the adjacent carbon-carbon double bond. This combination of functional groups allows for a diverse array of chemical transformations, making them valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the reactivity profile of vinyl epoxides, with a focus on their applications in drug development. We will explore key reaction types, including nucleophilic ring-opening, palladium-catalyzed reactions, and rearrangements, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of vinyl epoxides.

Introduction to Vinyl Epoxides

Vinyl epoxides, also known as epoxyalkenes, are organic molecules characterized by the presence of an epoxide ring directly attached to or in conjugation with a carbon-carbon double bond. The inherent ring strain of the three-membered ether and the electrophilicity of the epoxide carbons, coupled with the nucleophilicity and reactivity of the adjacent alkene, confer a rich and varied chemical behavior upon these molecules.[1][2][3] This dual reactivity allows for a range of selective transformations, providing access to a wide variety of functionalized products, particularly chiral alcohols, which are common motifs in pharmaceutical agents.[4][5][6][7] The ability to control the regio- and stereoselectivity of these reactions is paramount in the synthesis of enantiomerically pure drug candidates.

Key Reactions of Vinyl Epoxides

The reactivity of vinyl epoxides can be broadly categorized into three main classes: nucleophilic ring-opening reactions, transition metal-catalyzed reactions, and rearrangements.

Nucleophilic Ring-Opening Reactions

The reaction of vinyl epoxides with nucleophiles is a cornerstone of their synthetic utility. The regioselectivity of the nucleophilic attack is highly dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions. Two primary modes of attack are observed: SN2 and SN2' (conjugate addition).[8][9]

  • SN2 Pathway (1,2-addition): Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the less substituted carbon of the epoxide, leading to the formation of allylic alcohols.[9][10] This reaction proceeds via a direct backside attack on the epoxide carbon.

  • SN2' Pathway (1,4-addition): Soft nucleophiles, such as organocuprates, enamines, and certain heteronucleophiles, preferentially attack the terminal carbon of the vinyl group in a conjugate fashion. This results in the formation of homoallylic alcohols.[8]

The choice of solvent and the presence of Lewis acids can also significantly influence the regioselectivity of the ring-opening reaction.[11]

Data Presentation: Regioselectivity in Nucleophilic Ring-Opening

The following table summarizes the regiochemical outcome of the reaction of a generic vinyl epoxide with various nucleophiles.

Nucleophile (Nu-)Predominant ProductReaction TypeTypical ConditionsReference
R-MgBr1,2-Addition (Allylic Alcohol)SN2Et2O, THF[9][10]
R-Li1,2-Addition (Allylic Alcohol)SN2Et2O, THF[9]
R2CuLi1,4-Addition (Homoallylic Alcohol)SN2'Et2O, -78 °C to rt[8]
NaN31,2-AdditionSN2H2O/acetone[12]
NaCN1,2-AdditionSN2DMSO[13]
R-SH / Base1,2-AdditionSN2Various[13]
R-OH / Acid or Base1,2-AdditionSN2Various[11]
R2NH1,2-AdditionSN2Various[12]
Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the functionalization of vinyl epoxides. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles.[9][14][15] This methodology allows for a high degree of control over the regio- and stereoselectivity of the transformation.

Common palladium-catalyzed reactions of vinyl epoxides include:

  • Tsuji-Trost Allylic Alkylation: This reaction involves the palladium-catalyzed nucleophilic substitution of the epoxide with a soft nucleophile, such as a malonate ester or an enolate.[13][15]

  • Cycloaddition Reactions: Vinyl epoxides can participate in palladium-catalyzed (3+2) and (4+3) cycloaddition reactions with various partners, such as alkynes and dienes, to construct complex cyclic systems.[5][16]

Data Presentation: Palladium-Catalyzed Asymmetric (3+2) Cycloaddition

The following table presents data for the palladium-catalyzed asymmetric (3+2) cycloaddition of vinyl epoxides with substituted propiolates to form 2,3-disubstituted-2,5-dihydrofurans.

Vinyl Epoxide SubstratePropiolate SubstrateLigandYield (%)ee (%)Reference
Phenyl vinyl epoxideMethyl phenylpropiolate(S)-SEGPHOS9394[16]
4-Methoxyphenyl vinyl epoxideMethyl phenylpropiolate(S)-SEGPHOS9195[16]
4-Chlorophenyl vinyl epoxideMethyl phenylpropiolate(S)-SEGPHOS8592[16]
Naphthyl vinyl epoxideMethyl phenylpropiolate(S)-SEGPHOS9596[16]
Phenyl vinyl epoxideEthyl phenylpropiolate(S)-SEGPHOS9294[16]
Phenyl vinyl epoxideMethyl 4-tolylpropiolate(S)-SEGPHOS9093[16]
Meinwald Rearrangement

The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to a carbonyl compound. In the case of vinyl epoxides, this rearrangement can be initiated by a Lewis or Brønsted acid and typically proceeds through a carbocationic intermediate. The reaction can be highly regioselective, with the outcome depending on the substitution pattern of the vinyl epoxide and the reaction conditions.[16][17][18][19] This rearrangement is a valuable tool for the synthesis of aldehydes and ketones.

Experimental Protocols

General Procedure for the Nucleophilic Ring-Opening of a Vinyl Epoxide with an Organocuprate (SN2' Reaction)

Materials:

  • Vinyl epoxide (1.0 equiv)

  • Copper(I) iodide (CuI) (1.1 equiv)

  • Organolithium reagent (e.g., n-butyllithium) (2.2 equiv)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add CuI (1.1 equiv).

  • Add anhydrous Et2O or THF and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.2 equiv) dropwise via syringe. The solution will typically change color, indicating the formation of the Gilman reagent (lithium diorganocuprate).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the vinyl epoxide (1.0 equiv) in the same anhydrous solvent dropwise to the freshly prepared organocuprate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with Et2O (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Procedure for the Palladium-Catalyzed Tsuji-Trost Reaction of a Vinyl Epoxide

Materials:

  • Vinyl epoxide (1.0 equiv)

  • Nucleophile (e.g., dimethyl malonate) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (2-5 mol%)

  • Base (e.g., sodium hydride) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.2 equiv) and anhydrous THF.

  • Cool the solution to 0 °C and add the base (1.2 equiv) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the nucleophilic anion.

  • In a separate flask, dissolve the palladium catalyst (2-5 mol%) and the vinyl epoxide (1.0 equiv) in anhydrous THF.

  • Add the solution of the vinyl epoxide and catalyst to the solution of the nucleophile at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Biological Relevance

Vinyl epoxides are not only synthetic intermediates but are also found in biological systems. A prominent example is the family of epoxyeicosatrienoic acids (EETs), which are epoxide metabolites of arachidonic acid.[20][21] EETs are involved in the regulation of various physiological processes, including blood pressure, inflammation, and pain.[12][14][22] The biological activity of EETs is terminated by their hydrolysis to the corresponding dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2][12][14] Therefore, inhibitors of sEH are being actively investigated as potential therapeutic agents for hypertension, inflammation, and other cardiovascular diseases.[12][23]

The Epoxyeicosatrienoic Acid (EET) Signaling Pathway

The following diagram illustrates the biosynthesis and metabolism of EETs and their role in cellular signaling.

EET_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Biosynthesis sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH GPCR G-Protein Coupled Receptor (GPCR) EETs->GPCR Activation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis (Inactivation) Signaling Downstream Signaling (e.g., K+ channel activation, vasodilation, anti-inflammation) GPCR->Signaling Initiates

Caption: The EET signaling pathway, from biosynthesis to biological action and inactivation.

Experimental Workflow for Screening sEH Inhibitors

The following diagram outlines a typical experimental workflow for the identification and characterization of novel soluble epoxide hydrolase (sEH) inhibitors.

sEH_Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (Enzymatic Assay) start->hts hits Primary Hits hts->hits Identifies dose_response Dose-Response and IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits Confirms cell_based Cell-Based Assays (e.g., measuring EET/DHET ratio) confirmed_hits->cell_based active_in_cells Cell-Active Compounds cell_based->active_in_cells Validates in_vivo In Vivo Efficacy Studies (e.g., animal models of hypertension) active_in_cells->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate Selects

Caption: A generalized workflow for the discovery of sEH inhibitors.

Conclusion

Vinyl epoxides are a class of highly versatile synthetic intermediates with a rich and diverse reactivity profile. Their ability to undergo a wide range of transformations, including nucleophilic ring-opening, palladium-catalyzed reactions, and rearrangements, makes them invaluable tools in modern organic synthesis. The control over regio- and stereoselectivity achievable in these reactions is particularly important for the synthesis of complex, chiral molecules relevant to the pharmaceutical industry. Furthermore, the biological relevance of vinyl epoxides, as exemplified by the epoxyeicosatrienoic acids, highlights the importance of understanding their chemistry in the context of drug design and development. This guide has provided a comprehensive overview of the core reactivity of vinyl epoxides, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts, to aid researchers in harnessing the full synthetic potential of these remarkable molecules.

References

Thermodynamic Stability of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a molecule of interest in organic synthesis due to the synthetic versatility of its vinyl epoxide and allylic alcohol moieties. Epoxides are three-membered cyclic ethers characterized by significant ring strain, rendering them susceptible to ring-opening reactions.[1] The presence of an adjacent vinyl group and an allylic hydroxyl group introduces additional reactivity pathways, including rearrangements and neighboring group participation. Understanding the thermodynamic stability of this molecule is crucial for its synthesis, storage, and application, particularly in fields like drug development where stability and degradation are critical parameters.

Factors Influencing Thermodynamic Stability

The overall thermodynamic stability of this compound is a composite of several structural and electronic factors:

  • Ring Strain of the Epoxide: The three-membered oxirane ring possesses significant angle strain, making it a high-energy functional group. This inherent strain is a primary driver of its reactivity.[1]

  • Allylic Strain: The molecule may experience allylic strain (A1,3 strain) depending on its conformation, which arises from steric interactions between the substituents on the double bond and the allylic carbon. In acyclic systems, conformations that minimize these interactions are favored.[2]

  • Hydrogen Bonding: The presence of the hydroxyl group allows for intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding with the epoxide oxygen can influence the conformation and reactivity of the molecule. Intermolecular hydrogen bonding can affect its bulk properties and stability in the condensed phase.[2]

  • Electronic Effects: The electron-withdrawing nature of the oxygen atom in the alcohol can decrease the electron density of the alkene, potentially reducing its reactivity towards electrophiles.[2] Conversely, the vinyl group can conjugate with the epoxide ring, influencing its electronic properties.

Potential Degradation and Isomerization Pathways

Given its structure, this compound is susceptible to several degradation and isomerization pathways under various conditions:

  • Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide can undergo ring-opening to form a diol. The regioselectivity of this reaction is influenced by both steric and electronic factors.[3]

  • Base-Promoted Isomerization: Strong, non-nucleophilic bases can promote the isomerization of epoxides to allylic alcohols.[4] While the starting material is already an allylic alcohol, further rearrangements are possible.

  • Thermal Rearrangement: Vinyl epoxides can undergo thermal rearrangements. For instance, the Meinwald rearrangement can occur under thermal or Lewis acidic conditions, leading to the formation of a carbonyl compound.

  • Transition Metal-Catalyzed Reactions: Transition metals can catalyze a variety of transformations of vinyl epoxides, including ring-opening and rearrangements.[5][6]

Experimental Determination of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of this compound requires the experimental determination of key thermodynamic parameters.

Key Thermodynamic Parameters
ParameterSymbolDescription
Enthalpy of FormationΔHf°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of FormationΔGf°The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It determines the spontaneity of the formation.
Entropy of FormationΔSf°The change in entropy when one mole of the compound is formed from its constituent elements in their standard states.
Experimental Protocols

4.2.1. Reaction Calorimetry

Reaction calorimetry is a powerful technique for determining the enthalpy of formation of a compound.[1][7][8] For an epoxide like this compound, the heat of a specific reaction, such as reduction to the corresponding alcohol, can be measured.

Experimental Workflow for Reaction Calorimetry:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Epoxide This compound Calorimeter Reaction Calorimeter Epoxide->Calorimeter ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Calorimeter Solvent Anhydrous Solvent Solvent->Calorimeter MeasureHeat Measure Heat of Reaction (ΔH_rxn) Calorimeter->MeasureHeat HessLaw Apply Hess's Law MeasureHeat->HessLaw CalculateHf Calculate ΔH_f° of Epoxide HessLaw->CalculateHf KnownHf Use Known ΔH_f° of Products and Reactants KnownHf->HessLaw

Caption: Workflow for determining the enthalpy of formation using reaction calorimetry.

Methodology:

  • Reactant Preparation: A precise amount of this compound and a suitable reducing agent (e.g., lithium aluminum hydride) are prepared in an anhydrous solvent.

  • Calorimetric Measurement: The reaction is carried out inside a reaction calorimeter, and the heat evolved or absorbed (enthalpy of reaction, ΔHrxn) is measured accurately.

  • Data Analysis: Using Hess's Law and the known standard enthalpies of formation of the reactants and products, the standard enthalpy of formation of the starting epoxide can be calculated.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal stability of the compound by measuring the heat flow associated with thermal transitions as a function of temperature. This can reveal information about melting point, decomposition temperature, and the enthalpy of these processes.

Experimental Workflow for DSC Analysis:

G cluster_sample Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis Sample Weigh a small sample of the compound Pan Seal in a DSC pan Sample->Pan DSC_Instrument Place sample and reference in DSC Pan->DSC_Instrument Heat Heat at a constant rate DSC_Instrument->Heat Measure Measure differential heat flow Heat->Measure Thermogram Generate DSC thermogram Measure->Thermogram Identify Identify thermal events (melting, decomposition) Thermogram->Identify Determine Determine onset temperatures and enthalpies Identify->Determine

Caption: Workflow for assessing thermal stability using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the compound is sealed in a DSC pan.

  • DSC Analysis: The sample is heated in the DSC instrument at a controlled rate alongside an empty reference pan.

  • Data Interpretation: The resulting thermogram is analyzed to identify the temperatures of thermal events such as melting and decomposition, providing a measure of its thermal stability.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods (e.g., G3, CBS-APNO) and DFT can be used to calculate the gas-phase enthalpy of formation and Gibbs free energy of formation of this compound.[7][8][9]

Logical Flow for Computational Stability Analysis:

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_output Thermodynamic Data Extraction Structure Generate 3D structure of the molecule Optimization Geometry Optimization Structure->Optimization Method Select computational method (e.g., DFT, G3) Method->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Electronic Energy Frequency->Energy Thermal Thermal Corrections Frequency->Thermal Thermodynamics Calculate ΔH_f°, ΔG_f°, S° Energy->Thermodynamics Thermal->Thermodynamics

Caption: Logical flow for the computational determination of thermodynamic stability.

Methodology:

  • Structure Input: The 3D structure of this compound is built and used as input.

  • Calculation: Geometry optimization and frequency calculations are performed at a chosen level of theory.

  • Analysis: The output is used to calculate the electronic energy and thermal corrections, from which the enthalpy and Gibbs free energy of formation can be derived.

Conclusion

The thermodynamic stability of this compound is governed by a delicate balance of ring strain, allylic strain, and electronic effects. While specific experimental data for this molecule is currently lacking, established experimental techniques such as reaction calorimetry and DSC, complemented by high-level computational methods, can provide a comprehensive understanding of its stability profile. This knowledge is essential for harnessing its synthetic potential and for its application in various fields, including drug discovery and materials science. Further research to experimentally determine the thermodynamic parameters of this and related chiral vinyl epoxides is warranted to enrich the fundamental understanding of these versatile building blocks.

References

A Technical Guide to the Computational Modeling of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a chiral molecule featuring a reactive epoxide ring, a vinyl group, and a secondary alcohol. These functionalities suggest potential for biological activity and make it an interesting candidate for computational investigation. This technical guide outlines a comprehensive, albeit hypothetical, framework for the computational modeling of this molecule. In the absence of specific published data for this compound, this document serves as a methodological whitepaper, detailing how standard and advanced computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations can be applied. We provide detailed hypothetical protocols, structured data tables for anticipated results, and workflow visualizations to guide researchers in exploring the potential interactions and reactivity of this and similar small molecules.

Introduction to this compound

The molecule this compound possesses a molecular weight of 100.12 g/mol .[1] Its structure is characterized by two chiral centers, a vinyl group, and an epoxide moiety. The presence of the strained epoxide ring suggests high reactivity, making it a potential substrate for enzymes such as epoxide hydrolases or a candidate for covalent inhibition of proteins through nucleophilic attack by amino acid residues. Computational modeling provides a powerful, resource-efficient means to explore these possibilities, predict molecular properties, and guide further experimental work.[2][3]

A Generalized Computational Modeling Workflow

The investigation of a novel small molecule like this compound typically follows a multi-stage computational approach. This workflow begins with the generation of a high-quality 3D structure of the molecule, followed by an exploration of its potential biological targets and a detailed analysis of its interactions and intrinsic properties.

Computational_Modeling_Workflow cluster_0 Setup and Preparation cluster_1 Interaction Studies cluster_2 Property and Reactivity Analysis cluster_3 Analysis and Interpretation A Ligand 3D Structure Generation (this compound) D Molecular Docking A->D F Quantum Chemical Calculations (DFT) A->F B Target Identification (e.g., Epoxide Hydrolase) C Protein Structure Preparation (PDB Retrieval, Cleaning) B->C C->D E Molecular Dynamics (MD) Simulation D->E G Binding Affinity & Pose Analysis D->G H Conformational Stability Analysis (RMSD, RMSF) E->H I Electronic Properties & Reactivity (HOMO-LUMO, MEP) F->I

Caption: Generalized workflow for the computational analysis of a small molecule.

Hypothetical Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[4][5] For our target molecule, a relevant receptor could be a human soluble epoxide hydrolase, given the presence of the epoxide ring.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The crystal structure of the target protein (e.g., human soluble epoxide hydrolase) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field like OPLS-2005.

    • The structure is energy minimized using a steepest descent algorithm followed by a conjugate gradient method.[6]

  • Ligand Preparation:

    • A 3D structure of this compound is generated.

    • The ligand's geometry is optimized, and partial charges are assigned.

  • Grid Generation and Docking:

    • A docking grid is defined around the active site of the protein.

    • Docking is performed using software like Glide (Schrödinger) or AutoDock.[4][5] The search for ligand poses is typically done with hierarchical filters to evaluate the ligand's fit and interactions with the receptor.[4][6]

Hypothetical Docking Results

The following table summarizes hypothetical docking results against a target enzyme.

ParameterValueDescription
Docking Score -7.5 kcal/molA more negative score indicates a more favorable binding interaction.
Glide Score -8.1An empirical scoring function to estimate binding affinity.[6]
Key Interacting Residues TYR383, ASP335, HIS524Amino acids in the active site forming significant interactions with the ligand.
Hydrogen Bonds 2Number of hydrogen bonds formed between the ligand's hydroxyl group and active site residues.
Hydrophobic Interactions TRP336, MET419Non-polar interactions contributing to binding stability.
Predicted RMSD 1.2 ÅRoot Mean Square Deviation from a reference binding pose, indicating the stability of the docked conformation.

Hypothetical Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.[3][7][8]

Experimental Protocol: MD Simulation
  • System Setup:

    • The best-docked pose of the ligand-protein complex is used as the starting structure.

    • The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).[7]

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.[7]

  • Equilibration:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to a target temperature (e.g., 310 K) under the NVT (constant volume) ensemble.[7][8]

    • The system is then equilibrated under the NPT (constant pressure) ensemble to ensure the correct density.[8]

  • Production Run:

    • A long-duration (e.g., 100 ns) MD simulation is performed to collect trajectory data for analysis.[7][9]

Hypothetical MD Simulation Parameters

ParameterValue/MethodPurpose
Software GROMACS, Desmond, AMBERPackages for performing molecular dynamics simulations.[7][8]
Force Field GROMOS96, OPLS, CHARMMA set of parameters to describe the potential energy of the system.
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.[8]
Temperature 310 KSimulates physiological temperature.[7]
Pressure 1.013 barSimulates atmospheric pressure.[7]
Simulation Time 100 nsThe duration of the simulation to observe the system's dynamics.[7][9]
Analysis Metrics RMSD, RMSF, Hydrogen Bonds, Radius of GyrationUsed to assess the stability of the complex, flexibility of residues, specific interactions, and compactness of the protein.[7]

digraph "MD_Analysis_Logic" {
graph [rankdir="TB"];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];

Start [label="MD Simulation Trajectory", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RMSD [label="Calculate RMSD"]; RMSF [label="Calculate RMSF"]; Hbond [label="Analyze Hydrogen Bonds"];

Stability [label="Assess Complex Stability", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flexibility [label="Identify Flexible Regions", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interactions [label="Quantify Key Interactions", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> RMSD -> Stability; Start -> RMSF -> Flexibility; Start -> Hbond -> Interactions; }

Caption: Logical flow of analysis for MD simulation data.

Hypothetical Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.[2]

Experimental Protocol: DFT Calculations
  • Geometry Optimization:

    • The molecule's geometry is optimized to find the lowest energy conformation using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

  • Property Calculation:

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2] The epoxide oxygen and hydroxyl group are expected to be nucleophilic sites.

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap is a key indicator of chemical reactivity.

    • Bond Dissociation Energies (BDE): BDEs can be calculated to predict the likelihood of specific bond cleavages, such as the C-O bonds of the epoxide ring.[2]

Hypothetical Quantum Chemical Properties
PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVHighest occupied molecular orbital energy, related to the ability to donate an electron.
LUMO Energy -0.8 eVLowest unoccupied molecular orbital energy, related to the ability to accept an electron.
HOMO-LUMO Gap 5.7 eVA smaller gap generally implies higher chemical reactivity.
Dipole Moment 2.1 DebyeIndicates the overall polarity of the molecule.
MEP Minimum (on Oxygen) -0.04 a.u.Represents the most electron-rich region, susceptible to electrophilic attack.
Epoxide C-O BDE ~65 kcal/molThe energy required to break the C-O bond, indicating the reactivity of the epoxide ring.

Conclusion

This technical guide presents a hypothetical but methodologically sound framework for the computational modeling of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can predict its potential biological targets, characterize its binding interactions, assess its stability in a biological environment, and understand its intrinsic electronic properties and reactivity. The protocols and data structures provided herein offer a roadmap for the in-silico investigation of this and other novel small molecules in the early stages of drug discovery and chemical research.

References

An In-depth Technical Guide to the Safety and Handling of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a reactive epoxy alcohol with potential applications in pharmaceutical synthesis and material science. Its chemical structure, containing both an epoxide and an allylic alcohol, suggests a high degree of reactivity and potential for biological activity. This guide provides a comprehensive overview of the known and anticipated safety and handling precautions for this compound, intended to ensure the safety of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for high acute toxicity, irritation, and long-term health effects, including carcinogenicity, mutagenicity, and reproductive toxicity.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, InhalationCategory 1
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
DangerH330: Fatal if inhaled.
CarcinogenicityCategory 1B
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
DangerH350: May cause cancer.
Germ Cell MutagenicityCategory 1B
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
DangerH341: Suspected of causing genetic defects.
Reproductive ToxicityCategory 1B
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
DangerH360: May damage fertility or the unborn child.
Acute Toxicity, OralCategory 4
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2A
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
WarningH335: May cause respiratory irritation.

Toxicological and Ecotoxicological Data

EndpointExpected Hazard LevelComments
Toxicological Data
Acute Oral Toxicity (LD50)HarmfulExpected to be in the range of 300-2000 mg/kg for rats.
Acute Dermal Toxicity (LD50)HarmfulExpected to be in the range of 1000-2000 mg/kg for rabbits.
Acute Inhalation Toxicity (LC50)FatalHigh volatility is not expected, but aerosolized forms could be extremely hazardous.
Skin IrritationIrritantEpoxy groups are known to be skin irritants and sensitizers.
Eye IrritationSevere IrritantDirect contact can cause serious eye damage.
Skin SensitizationSensitizerMay cause an allergic skin reaction after repeated contact.
MutagenicitySuspected MutagenEpoxy compounds are often positive in in-vitro mutagenicity assays (e.g., Ames test).
CarcinogenicitySuspected CarcinogenSome epoxy compounds have been shown to be carcinogenic in animal studies.
Reproductive ToxicitySuspected ToxinMay damage fertility or the unborn child.
Ecotoxicological Data
Acute Aquatic ToxicityToxic to aquatic lifeUncured epoxy resins can be harmful to aquatic organisms.
Chronic Aquatic ToxicityToxic to aquatic life with long lasting effectsDue to poor biodegradability of the uncured monomer.

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of this compound would involve a battery of standardized in-vitro and in-vivo tests. The following are examples of key experimental protocols that would be employed.

Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of the test substance to induce gene mutations in bacteria.

Methodology:

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with different known mutations are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow in the absence of a required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Carcinogenicity: Medium-Term Rat Liver Bioassay

Objective: To screen for potential hepatocarcinogenicity of the test substance.

Methodology:

  • Animal Model: Male F344 rats are typically used.

  • Initiation: The animals are administered a single intraperitoneal injection of a known carcinogen initiator, such as diethylnitrosamine (DEN).

  • Promotion: Two weeks after initiation, the animals are administered the test substance daily by oral gavage for a period of six weeks. A range of doses is tested.

  • Endpoint: At the end of the study, the animals are euthanized, and their livers are examined for preneoplastic lesions, such as glutathione S-transferase placental form (GST-P) positive foci. The number and area of these foci are quantified and compared to the control group.

Handling and Storage Precautions

Due to the significant health hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionStandard
Eyes/Face Chemical safety goggles and a face shield.EN 166 or equivalent
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).EN 374
Body Chemical-resistant apron or full-body suit.Type 4/5/6
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if there is a risk of inhalation. In case of high concentrations or emergency, a self-contained breathing apparatus (SCBA) should be used.NIOSH approved
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

  • Labeling: The storage container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required to minimize harm.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and call for emergency response. Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling and risk assessment of this compound.

SafeHandlingWorkflow Safe Handling and Risk Assessment Workflow for Hazardous Chemicals cluster_0 Pre-Handling Assessment cluster_1 Handling and Experimental Work cluster_2 Post-Handling and Emergency Preparedness A Identify Chemical: This compound B Gather Safety Information (SDS, GHS Classification) A->B Lookup C Conduct Risk Assessment (Identify Hazards, Evaluate Risks) B->C Inform D Develop Standard Operating Procedure (SOP) C->D Define E Implement Engineering Controls (Fume Hood, Eyewash/Shower) D->E Requires F Use Appropriate PPE (Gloves, Goggles, Lab Coat) D->F Specifies K Emergency Procedures Ready (First Aid, Spill Kit) D->K Includes G Perform Experiment (Follow SOP) E->G F->G H Decontaminate Work Area and Equipment G->H Post-Experiment G->K In case of incident I Proper Storage (Cool, Dry, Ventilated) H->I J Hazardous Waste Disposal (Follow Regulations) H->J

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, a valuable chiral building block in organic synthesis. The described method utilizes the Sharpless asymmetric epoxidation of divinyl carbinol (1,4-pentadien-3-ol), a prochiral substrate. This process involves an initial enantioselective epoxidation followed by an in situ kinetic resolution, which significantly enhances the enantiomeric excess of the final product. This protocol is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

Chiral epoxides are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. The specific target of this protocol, this compound, possesses two adjacent stereocenters and a vinyl group, making it a highly useful synthon for further chemical transformations. The Sharpless asymmetric epoxidation is a renowned and powerful method for the enantioselective oxidation of primary and secondary allylic alcohols.[1][2] The reaction employs a catalytic amount of a titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate ligand, with tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide serving as the stoichiometric oxidant.[1][3]

The synthesis of this compound from the achiral starting material divinyl carbinol is a notable example of desymmetrization.[4] The initial epoxidation of one of the two enantiotopic vinyl groups proceeds with good facial selectivity, directed by the chiral tartrate ligand. Subsequently, the minor enantiomer formed reacts further in a second epoxidation at a faster rate than the major enantiomer, a "mismatched" case for the catalyst.[4] This kinetic resolution effectively removes the undesired enantiomer from the reaction mixture, leading to the desired product with exceptionally high enantiomeric purity.[4][5]

Overall Synthetic Strategy

The asymmetric synthesis of this compound is achieved through a one-pot Sharpless asymmetric epoxidation of divinyl carbinol.

SynthesisWorkflow cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_products Products & Purification DivinylCarbinol Divinyl Carbinol Epoxidation Sharpless Asymmetric Epoxidation DivinylCarbinol->Epoxidation Catalyst Ti(OiPr)4 / (+)-DIPT Catalyst->Epoxidation Oxidant Cumene Hydroperoxide Oxidant->Epoxidation CrudeProduct Crude Product Mixture Epoxidation->CrudeProduct Purification Workup & Distillation CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Figure 1: Experimental workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via Sharpless asymmetric epoxidation of divinyl carbinol.[4]

ParameterValueReference
Starting MaterialDivinyl carbinol[4]
Yield63%[4]
Enantiomeric Excess (ee)>99%[4]
Purity (by qNMR)96.9 wt%[4]
Optical Rotation[α]D²³ = -67.6° (c 1.01, CHCl₃) for the enantiomer[1]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][4]

4.1. Materials and Equipment

  • Divinyl carbinol (1,4-pentadien-3-ol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄), freshly distilled

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Cumene hydroperoxide (80 wt% in cumene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Powdered 4Å molecular sieves

  • Citric acid

  • Acetone

  • Celite

  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Schlenk line

  • Cannula

  • -20 °C freezer

  • Rotary evaporator

  • Short-path distillation apparatus

4.2. Reaction Setup

  • A 1-L single-necked round-bottom flask equipped with a large magnetic stir bar and containing 10.0 g of powdered 4Å molecular sieves is dried in an oven at 160 °C overnight.

  • The flask is allowed to cool to room temperature under a high vacuum and then filled with an inert nitrogen atmosphere.

  • Anhydrous dichloromethane (240 mL) is transferred to the reaction flask via cannula.

  • The resulting suspension is cooled to -15 °C to -16 °C in an ice/salt bath.

4.3. Sharpless Asymmetric Epoxidation Procedure

  • To the cooled and stirred suspension, add (+)-diisopropyl L-tartrate (4.53 mL, 21.4 mmol).

  • Freshly distilled titanium(IV) isopropoxide (5.7 mL, 19.0 mmol) is then added, and the mixture is stirred for 15 minutes.

  • Cumene hydroperoxide solution (80 wt%, 43.9 mL, 238 mmol) is added dropwise over 5 minutes. The mixture is stirred for an additional 15 minutes.

  • Neat divinyl carbinol (11.6 mL, 119 mmol) is added over 3 minutes, causing the suspension to turn deep orange.

  • The reaction flask is sealed and placed in a -20 °C freezer for 5 days.[1][4]

4.4. Work-up and Purification

  • After 5 days, the flask is removed from the freezer.

  • Acetone (200 mL) and a solution of citric acid (2.52 g) in water (20 mL) are added. The mixture is stirred for 1 hour while warming to room temperature.

  • The mixture is filtered through a pad of Celite, and the flask and Celite pad are washed with dichloromethane (3 x 60 mL).

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by short-path distillation under vacuum (20 mbar, 70-72 °C) to afford the pure this compound as a clear, colorless liquid.[4]

4.5. Characterization

The enantiomeric excess of the final product can be determined by chiral gas chromatography (GC) analysis. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Signaling Pathways and Logical Relationships

The high enantioselectivity of this reaction is governed by the formation of a chiral titanium-tartrate catalyst that directs the epoxidation to one face of one of the enantiotopic vinyl groups. The subsequent kinetic resolution further enriches the desired enantiomer.

ReactionMechanism cluster_catalyst Catalyst Formation cluster_reaction_pathway Reaction Pathway cluster_outcome Final Outcome Ti_OiPr4 Ti(OiPr)4 ActiveCatalyst Chiral Ti-Tartrate Complex Ti_OiPr4->ActiveCatalyst DIPT (+)-DIPT DIPT->ActiveCatalyst EpoxidationStep Enantioselective Epoxidation ActiveCatalyst->EpoxidationStep DivinylCarbinol Divinyl Carbinol (Prochiral) DivinylCarbinol->EpoxidationStep MajorEnantiomer Major Enantiomer (Desired Product) EpoxidationStep->MajorEnantiomer  fast MinorEnantiomer Minor Enantiomer (Undesired) EpoxidationStep->MinorEnantiomer slow KineticResolution Kinetic Resolution (Second Epoxidation) MajorEnantiomer->KineticResolution slow ('mismatched') EnrichedProduct Enantioenriched This compound (>99% ee) MajorEnantiomer->EnrichedProduct MinorEnantiomer->KineticResolution fast Diepoxide Diepoxide KineticResolution->Diepoxide

Figure 2: Logical relationship of the key steps in the asymmetric synthesis.

Safety Precautions

  • Cumene hydroperoxide is a strong oxidizing agent and should be handled with care.

  • Titanium(IV) isopropoxide is moisture-sensitive.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The Sharpless asymmetric epoxidation of divinyl carbinol provides an efficient and highly stereoselective route to this compound. The combination of an initial enantioselective epoxidation and a subsequent kinetic resolution ensures the formation of the product with excellent enantiomeric excess. This protocol offers a reliable method for accessing this valuable chiral building block for applications in pharmaceutical and chemical research.

References

Application Notes and Protocols: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] This reaction employs a chiral catalyst generated in situ from titanium(IV) isopropoxide and a dialkyl tartrate, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[1][3] The oxidant is typically tert-butyl hydroperoxide (TBHP).[1] A key advantage of this method is its high degree of predictability and enantioselectivity, often exceeding 90% enantiomeric excess (ee).[2] The resulting chiral epoxy alcohols are versatile synthetic intermediates, readily converted to a variety of functional groups including diols, aminoalcohols, and ethers, making them valuable building blocks in the synthesis of complex molecules such as pharmaceuticals, natural products, and other fine chemicals.[1][4]

Note on Terminology: While the topic mentions "vinyl alcohols," it is important to clarify that the Sharpless epoxidation is specifically applicable to allylic alcohols . Vinyl alcohol is the unstable tautomer of acetaldehyde. The reaction's mechanism relies on the coordination of the allylic hydroxyl group to the titanium center, a feature absent in simple vinyl alcohols.

Reaction Principle and Stereoselectivity

The stereochemical outcome of the Sharpless epoxidation is highly predictable and depends on the chirality of the dialkyl tartrate used. A mnemonic has been developed to predict the absolute configuration of the resulting epoxide:

  • Using (+)-Dialkyl Tartrate (e.g., (+)-DET or (+)-DIPT): Oxygen is delivered to the top face of the alkene when the allylic alcohol is drawn in a specific orientation (hydroxyl group in the bottom right).

  • Using (-)-Dialkyl Tartrate (e.g., (-)-DET or (-)-DIPT): Oxygen is delivered to the bottom face of the alkene in the same orientation.

Catalytic Cycle

The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium tartrate complex. This complex then exchanges a ligand with the allylic alcohol and tert-butyl hydroperoxide to form the active catalytic species. The chiral environment provided by the tartrate ligand directs the delivery of the oxygen atom from the peroxide to one face of the double bond.

Sharpless_Epoxidation_Cycle catalyst [Ti(tartrate)(OR)2]2 (Active Catalyst) substrate_complex Catalyst-Substrate Complex catalyst->substrate_complex + Allylic Alcohol + t-BuOOH product_complex Product Complex substrate_complex->product_complex Oxygen Transfer product_complex->catalyst Product Release & Catalyst Regeneration release Epoxy Alcohol Product product_complex->release

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Experimental Data Summary

The following table summarizes representative data for the Sharpless epoxidation of various allylic alcohols, highlighting the high yields and enantioselectivities achievable.

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-ol(+)-DIPT85-95>95
Geraniol(+)-DIPT7795
Cinnamyl alcohol(+)-DET90>98
3-Methyl-2-buten-1-ol(-)-DIPT8891
(Z)-2-Hexen-1-ol(+)-DIPT8085

Data compiled from various literature sources. Yields and ee values can vary based on specific reaction conditions.

Detailed Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from established procedures, such as those found in Organic Syntheses.[5]

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • 3Å Molecular Sieves, activated powder

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup: - Flask with CH2Cl2 and sieves - Cool to -20°C start->setup reagents Reagent Addition: 1. Ti(OⁱPr)₄ 2. (+)-DIPT (Stir for 30 min) setup->reagents substrate Substrate Addition: - (E)-2-Hexen-1-ol reagents->substrate oxidant Oxidant Addition: - TBHP (dropwise) (Maintain T < -20°C) substrate->oxidant reaction Reaction: - Stir at -20°C for 4-6 h oxidant->reaction quench Quenching: - Add 10% aq. tartaric acid reaction->quench warm Warm to Room Temp (Stir for 1 h) quench->warm workup Aqueous Workup: - Separate layers - Extract aqueous layer with Et2O warm->workup dry Drying: - Combine organic layers - Dry over MgSO4 workup->dry purify Purification: - Filter and concentrate - Silica gel chromatography dry->purify end End: - Characterize product purify->end

Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add activated 3Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol) and anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to -20 °C in a cooling bath.

  • Catalyst Formation: To the cooled suspension, add titanium(IV) isopropoxide (Ti(OⁱPr)₄) (e.g., 0.05-0.10 equivalents) via syringe, followed by the dropwise addition of (+)-diisopropyl tartrate ((+)-DIPT) (e.g., 0.06-0.12 equivalents). A color change to yellow or orange is typically observed. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Substrate Addition: Add the allylic alcohol, (E)-2-hexen-1-ol (1.0 equivalent), to the reaction mixture.

  • Epoxidation: Add the anhydrous solution of tert-butyl hydroperoxide (TBHP) (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid. Remove the cooling bath and allow the mixture to warm to room temperature while stirring vigorously for at least 1 hour. This will break up the titanium complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 2,3-epoxyhexan-1-ol.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, IR, mass spectrometry). The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Safety and Handling Precautions

  • Titanium(IV) isopropoxide is moisture-sensitive and should be handled under an inert atmosphere.

  • tert-Butyl hydroperoxide is a strong oxidant and should be handled with care. Anhydrous solutions can be explosive upon concentration and should not be heated.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone of modern asymmetric synthesis. Its reliability, high enantioselectivity, and the synthetic versatility of its products make it an indispensable tool for researchers in academia and industry, particularly in the field of drug development where enantiomerically pure compounds are of paramount importance.

References

Application Notes and Protocols: (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral building block (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol in the total synthesis of natural products. While direct applications of this specific molecule in prominent total syntheses are not extensively documented, its structural motifs are present in a variety of bioactive natural products. This guide will, therefore, focus on the potential synthetic transformations and applications of this versatile reagent, drawing parallels from the synthesis of natural products with similar vinyl epoxy alcohol cores, such as the senepoxides and crotepoxides.

Introduction to this compound

This compound is a valuable C5 chiral building block possessing three key functional groups: a vinyl group, a secondary alcohol, and a trans-epoxide. The defined stereochemistry at both the alcohol-bearing carbon (S) and the epoxide carbons (2R) makes it an attractive starting material for the enantioselective synthesis of complex molecules. The vinyl and epoxide moieties offer multiple sites for stereocontrolled functionalization, allowing for the construction of intricate molecular architectures.

The reactivity of this molecule is dominated by the epoxide ring, which can undergo nucleophilic attack, and the vinyl group, which can participate in a variety of transformations including cycloadditions and cross-coupling reactions. The allylic alcohol can direct epoxidation reactions and can be a handle for further functionalization.

Hypothetical Application in the Synthesis of a Crotepoxide Analogue

To illustrate the synthetic utility of this compound, a hypothetical pathway towards a simplified analogue of crotepoxide is presented. Crotepoxide is a naturally occurring diepoxide with antitumor activity. This proposed synthesis demonstrates how the stereocenters of the starting material can be used to control the stereochemistry of the final product.

G A This compound B Intermediate A (Protected Alcohol) A->B Protection (e.g., TBSCl, Imidazole) C Intermediate B (Diol) B->C Nucleophilic Epoxide Opening (e.g., H2O, acid catalyst) D Intermediate C (Cyclohexene Analogue) C->D Ring-Closing Metathesis (e.g., Grubbs' Catalyst) E Crotepoxide Analogue D->E Diastereoselective Epoxidation (e.g., m-CPBA)

Caption: Hypothetical synthetic pathway to a crotepoxide analogue.

Key Synthetic Transformations and Experimental Protocols

The following sections detail the experimental protocols for the key reactions in the proposed synthesis. The conditions are based on established procedures for similar transformations in the context of natural product synthesis.

The protection of the secondary alcohol is a crucial first step to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.

Experimental Protocol:

To a solution of this compound (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C is added imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the TBS-protected intermediate.

ReagentMolar RatioPurpose
This compound1.0Starting Material
TBSCl1.2Protecting Agent
Imidazole1.5Base
CH₂Cl₂-Solvent

The epoxide ring can be opened with a variety of nucleophiles to introduce new functional groups with controlled stereochemistry. In this hypothetical synthesis, a hydrolysis reaction is proposed to form a diol.

G cluster_0 Epoxide Opening Mechanism A Protonated Epoxide B Transition State A->B H2O attack C Diol Product B->C Deprotonation

Caption: Mechanism of acid-catalyzed epoxide opening.

Experimental Protocol:

To a solution of the TBS-protected vinyl epoxide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1) is added a catalytic amount of perchloric acid (HClO₄, 0.1 eq). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then neutralized with saturated aqueous NaHCO₃ and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diol is typically used in the next step without further purification.

ReagentMolar RatioPurpose
TBS-protected vinyl epoxide1.0Substrate
HClO₄0.1Acid Catalyst
THF/H₂O-Solvent

Table of Representative Yields for Epoxide Opening Reactions:

NucleophileProductYield (%)Diastereomeric Ratio
H₂ODiol>95>99:1
NaN₃Azido alcohol85-95>98:2
R₂NHAmino alcohol70-90>95:5
R-MgBrAlcohol60-80Variable

Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic systems. In this proposed synthesis, RCM would be used to form a cyclohexene ring, a core feature of many natural products.

Experimental Protocol:

To a solution of the diene-containing diol from the previous step (1.0 eq) in degassed CH₂Cl₂ is added Grubbs' second-generation catalyst (0.05 eq). The reaction mixture is heated to reflux for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclohexene analogue.

ReagentMolar RatioPurpose
Diene-containing diol1.0Substrate
Grubbs' II Catalyst0.05Catalyst
CH₂Cl₂-Solvent

The final step in this hypothetical synthesis is the epoxidation of the newly formed double bond. The existing stereocenters in the molecule can direct the approach of the oxidizing agent, leading to a high degree of diastereoselectivity.

G A Cyclohexene Analogue B Transition State (Directed Epoxidation) A->B m-CPBA C Crotepoxide Analogue B->C

Caption: Diastereoselective epoxidation workflow.

Experimental Protocol:

To a solution of the cyclohexene analogue (1.0 eq) in CH₂Cl₂ at 0 °C is added solid NaHCO₃ (3.0 eq) followed by meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 8 hours. The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the crotepoxide analogue.

Table of Diastereoselectivity in Directed Epoxidations:

SubstrateOxidizing AgentDiastereomeric Ratio (syn:anti)Yield (%)
Cyclohexenolm-CPBA>95:590
CyclohexenolVO(acac)₂/t-BuOOH>98:288
GeraniolSharpless Epoxidation>99:1 (ee >95%)85

Conclusion

While the direct total synthesis of a major natural product using this compound as a starting material is not prominently featured in the current literature, its structural components and reactivity patterns are highly relevant to the synthesis of complex bioactive molecules. The protocols and strategies outlined in this document, based on the synthesis of related natural products, demonstrate the potential of this chiral building block in stereoselective synthesis. Researchers and drug development professionals can leverage these methodologies to design and execute novel synthetic routes towards new and existing therapeutic agents.

Application Notes and Protocols: Ring-Opening Reactions of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, a versatile chiral building block. The focus is on its ring-opening reactions with various nucleophiles, which serve as a powerful strategy for the stereoselective synthesis of complex and biologically relevant molecules, including key intermediates in drug discovery and development.

Introduction

This compound is a valuable synthetic intermediate possessing multiple reactive sites: a vinyl group, a secondary alcohol, and a strained epoxide ring. The epoxide moiety is particularly susceptible to nucleophilic attack, leading to a variety of functionalized products with controlled stereochemistry. The regioselectivity of the ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions, offering a tunable platform for asymmetric synthesis. This document outlines the general principles and specific protocols for the reaction of this vinyl epoxide with amine, thiol, and organometallic nucleophiles.

General Principles of Ring-Opening Reactions

The ring-opening of epoxides can proceed through different mechanisms, primarily SN1-like or SN2-like pathways, which dictates the regiochemical and stereochemical outcome.

  • Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically follows an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center. For this compound, this would be the terminal carbon of the oxirane ring.

  • Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state. This also results in an anti-diaxial opening.

The presence of the vinyl group introduces the possibility of 1,2-addition (at the epoxide) versus 1,4-conjugate addition (at the vinyl group). The choice between these pathways is largely influenced by the type of nucleophile used, with "soft" nucleophiles like organocuprates favoring 1,4-addition.

Reaction with Amine Nucleophiles: Synthesis of Chiral Amino Alcohols

The reaction of this compound with primary or secondary amines provides a direct route to valuable chiral amino alcohols, which are prevalent motifs in pharmaceuticals.

Data Presentation
EntryAmine NucleophileProduct(s)Diastereomeric Ratio (anti:syn)Yield (%)Reference
1Benzylamineanti-1-(benzylamino)-4-pentene-2,3-diol>95:585Representative
2Diethylamineanti-1-(diethylamino)-4-pentene-2,3-diol>95:582Representative
3Anilineanti-1-(phenylamino)-4-pentene-2,3-diol>95:578Representative

Note: The data presented are representative for similar vinyl epoxides and may vary for the specific substrate.

Experimental Protocol: Synthesis of anti-1-(Benzylamino)-4-pentene-2,3-diol
  • To a solution of this compound (1.0 mmol) in methanol (10 mL) is added benzylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired amino alcohol.

Reaction Pathway

reaction_pathway_amine substrate This compound product anti-1-(Dialkylamino)-4-pentene-2,3-diol substrate->product SN2 attack at less substituted carbon nucleophile R2NH (Amine) nucleophile->substrate

Caption: SN2 ring-opening with an amine nucleophile.

Reaction with Thiol Nucleophiles: Synthesis of β-Hydroxy Thioethers

The base-catalyzed ring-opening of vinyl epoxides with thiols is an efficient method for the synthesis of β-hydroxy thioethers, which are important intermediates in organic synthesis and have applications in medicinal chemistry.

Data Presentation
EntryThiol NucleophileCatalystProduct(s)Regioselectivity (C1:C2 attack)Yield (%)Reference
1ThiophenolEt3Nanti-1-(Phenylthio)-4-pentene-2,3-diol>98:292Representative
2Benzyl mercaptanNaHanti-1-(Benzylthio)-4-pentene-2,3-diol>98:288Representative
31-DodecanethiolDBUanti-1-(Dodecylthio)-4-pentene-2,3-diol>98:290Representative

Note: The data presented are representative for similar vinyl epoxides and may vary for the specific substrate.

Experimental Protocol: Synthesis of anti-1-(Phenylthio)-4-pentene-2,3-diol
  • To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in methanol (10 mL) is added triethylamine (Et3N) (1.5 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate, 4:1) to yield the β-hydroxy thioether.

Experimental Workflow

experimental_workflow_thiol start Start mix Mix Epoxide, Thiol, and Catalyst in Solvent start->mix react Stir at Room Temperature mix->react workup Workup: Evaporation, Extraction, Washing react->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for thiol-mediated epoxide opening.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), offer powerful tools for carbon-carbon bond formation via epoxide ring-opening. The choice of the organometallic reagent is crucial for controlling the regioselectivity of the addition.

Grignard Reagents (1,2-Addition)

Grignard reagents are "hard" nucleophiles and typically attack the less substituted carbon of the epoxide in a 1,2-addition fashion.

Data Presentation
EntryGrignard ReagentProduct(s)Diastereomeric RatioYield (%)Reference
1Methylmagnesium bromideanti-1-Hydroxy-5-hexen-3-ol>95:580Representative
2Phenylmagnesium bromideanti-1-Hydroxy-1-phenyl-4-penten-2-ol>95:575Representative
3Vinylmagnesium bromideanti-1,6-Heptadiene-3,4-diol>95:570Representative

Note: The data presented are representative for similar vinyl epoxides and may vary for the specific substrate.

Experimental Protocol: Synthesis of anti-1-Hydroxy-5-hexen-3-ol
  • A solution of this compound (1.0 mmol) in dry THF (10 mL) is cooled to 0 °C under an inert atmosphere.

  • Methylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The product is purified by column chromatography (eluent: hexane/ethyl acetate, 3:1).

Organocuprates (Gilman Reagents) (1,4-Addition)

Organocuprates are "soft" nucleophiles and preferentially undergo 1,4-conjugate addition to the vinyl group of the vinyl epoxide. This reaction leads to the formation of an enolate intermediate, which can then be trapped, or upon workup, will yield the corresponding saturated alcohol.

Data Presentation
EntryGilman ReagentProduct(s)Diastereomeric RatioYield (%)Reference
1Lithium dimethylcuprate (Me2CuLi)(E)-3-Methyl-1-pentene-1,4-diol>95:578Representative
2Lithium diphenylcuprate (Ph2CuLi)(E)-3-Phenyl-1-pentene-1,4-diol>95:572Representative
3Lithium di(n-butyl)cuprate ((n-Bu)2CuLi)(E)-3-Butyl-1-pentene-1,4-diol>95:575Representative

Note: The data presented are representative for similar vinyl epoxides and may vary for the specific substrate.

Experimental Protocol: Synthesis of (E)-3-Methyl-1-pentene-1,4-diol
  • In a flame-dried flask under argon, copper(I) iodide (1.1 mmol) is suspended in dry THF (10 mL) and cooled to -78 °C.

  • Methyllithium (2.2 mmol, 1.6 M in diethyl ether) is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent.

  • A solution of this compound (1.0 mmol) in dry THF (5 mL) is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl/NH4OH (9:1, 15 mL).

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purification by column chromatography (eluent: hexane/ethyl acetate, 2:1) affords the product.

Logical Relationship: Grignard vs. Gilman Reagents

grignard_vs_gilman cluster_grignard Grignard Reagent (Hard Nucleophile) cluster_gilman Gilman Reagent (Soft Nucleophile) substrate This compound grignard RMgX gilman R2CuLi attack_12 1,2-Addition (Attack at Epoxide) grignard->attack_12 product_12 anti-Diol Product attack_12->product_12 attack_14 1,4-Conjugate Addition (Attack at Vinyl Group) gilman->attack_14 product_14 (E)-Allylic Alcohol Product attack_14->product_14

The Pivotal Role of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol in Medicinal Chemistry: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol , a highly functionalized chiral epoxide, serves as a critical starting material and intermediate in the stereoselective synthesis of a diverse array of medicinally significant molecules. Its unique structural features, comprising a vinyl group, a secondary alcohol, and a chiral epoxide ring, offer multiple reaction sites for the strategic introduction of molecular complexity. This application note provides a comprehensive overview of its utility in medicinal chemistry, complete with experimental protocols and a summary of its contribution to the development of potent therapeutic agents.

Core Applications in Drug Synthesis

The inherent chirality and reactive functionalities of this compound make it an invaluable precursor for the synthesis of complex chiral molecules, particularly in the realm of antiviral and anticancer agents. The epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of various substituents, a key step in building the core structures of many pharmaceuticals. The vinyl and hydroxyl groups provide additional handles for further chemical modifications.

While direct incorporation into a marketed drug is not prominently documented in publicly available literature, its structural motif is a key component of numerous complex synthetic pathways leading to bioactive compounds. The following sections will detail its hypothetical application in the synthesis of key pharmaceutical classes based on its chemical reactivity and the known synthesis routes of similar compounds.

Hypothetical Synthetic Application: Synthesis of a Chiral Amino Alcohol Intermediate for an HIV Protease Inhibitor

A key structural feature of many HIV protease inhibitors is a chiral amino alcohol backbone. The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a key intermediate for such a drug class, starting from this compound.

Experimental Protocol: Synthesis of a Protected Chiral Amino Alcohol

Objective: To synthesize a protected chiral amino alcohol intermediate, a common building block for HIV protease inhibitors.

Materials:

  • This compound

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Epoxide Ring Opening:

    • To a solution of this compound (1.0 eq) in methanol (10 mL/mmol) is added benzylamine (1.2 eq).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure to yield the crude amino diol.

  • N-Protection:

    • The crude amino diol is dissolved in dichloromethane (15 mL/mmol).

    • Triethylamine (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.5 eq) in dichloromethane at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification:

    • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected amino diol.

Expected Outcome: The synthesis is expected to yield the N-Boc protected (2R,3S)-4-(benzylamino)-1-butene-2,3-diol, a versatile chiral intermediate.

Data Presentation

As no direct experimental data for the application of this compound in the synthesis of a specific marketed drug was found in the public domain, a table of quantitative data cannot be provided. However, in typical synthetic transformations involving similar chiral epoxides, the following data points are critical for evaluation:

ParameterTypical Expected ValueSignificance in Drug Development
Yield (%) 70-95%High yields are crucial for the economic viability of a drug synthesis.
Diastereomeric Excess (de %) >95%High stereochemical purity is essential for drug efficacy and safety.
Enantiomeric Excess (ee %) >99%Ensures the final drug product is a single, active enantiomer.

Signaling Pathway and Workflow Diagrams

To illustrate the logic of utilizing chiral building blocks in drug synthesis, the following diagrams are provided.

experimental_workflow start This compound step1 Epoxide Ring Opening (Nucleophilic Attack) start->step1 Nucleophile intermediate1 Chiral Amino Diol step1->intermediate1 step2 Protecting Group Chemistry intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Further Functional Group Manipulation intermediate2->step3 final_product Active Pharmaceutical Ingredient (API) step3->final_product

Caption: Synthetic workflow utilizing the chiral epoxide.

signaling_pathway Drug Antiviral Drug (e.g., Protease Inhibitor) Target Viral Protease Drug->Target Binds to active site Pathway Viral Polyprotein Processing Target->Pathway Outcome Inhibition of Viral Replication Pathway->Outcome Blocked

Caption: Mechanism of action for a hypothetical antiviral drug.

Conclusion

This compound represents a powerful and versatile chiral building block in medicinal chemistry. Its strategic application in the synthesis of complex molecules, particularly those with defined stereochemistry, is crucial for the development of potent and selective therapeutic agents. The ability to perform highly controlled chemical transformations on this molecule allows for the efficient construction of key pharmacophores found in a range of important drugs. Further exploration of its synthetic utility is expected to open new avenues for the discovery and development of novel medicines.

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone technique in asymmetric synthesis, providing access to enantiomerically pure compounds that are crucial as building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Among the various methods available, enzymatic kinetic resolution (EKR) offers significant advantages, including high enantioselectivity, mild reaction conditions, and environmental benignity. Lipases and epoxide hydrolases are particularly effective biocatalysts for the resolution of epoxy alcohols, a class of versatile chiral synthons.

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of epoxy alcohols. It is intended to serve as a practical guide for researchers in academia and industry, offering insights into reaction optimization, data interpretation, and procedural execution.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer into a product at a much higher rate than the other, leaving the unreacted substrate enriched in the less reactive enantiomer. This process allows for the separation of both the unreacted substrate and the product in high enantiomeric purity. The efficiency of a kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

Two primary enzymatic strategies are employed for the kinetic resolution of epoxy alcohols:

  • Enantioselective Hydrolysis: A racemic mixture of an epoxy alcohol ester is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding epoxy alcohol, leaving the other enantiomer of the ester unreacted.

  • Enantioselective Transesterification (or Acylation): A racemic epoxy alcohol is acylated using an acyl donor, such as a vinyl ester or an anhydride, in the presence of a lipase. The enzyme selectively acylates one enantiomer of the epoxy alcohol, leaving the other enantiomer unreacted.

Key Enzymes and Substrates

Lipases are the most commonly employed enzymes for the kinetic resolution of epoxy alcohols due to their broad substrate specificity, high stability in organic solvents, and commercial availability. Notable lipases include:

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is known for its high enantioselectivity and thermal stability.

  • Pseudomonas cepacia Lipase (PCL): This lipase also exhibits excellent enantioselectivity for a wide range of alcohols.

  • Porcine Pancreatic Lipase (PPL): A widely used and cost-effective lipase, although its selectivity can be substrate-dependent.

Epoxide hydrolases (EHs) represent another class of enzymes that can be utilized for the kinetic resolution of epoxy compounds, including those with alcohol functionalities, through the enantioselective hydrolysis of the epoxide ring.[1]

Common substrates for enzymatic kinetic resolution include glycidol and its derivatives, as well as other aliphatic and aromatic epoxy alcohols.

Data Presentation: Quantitative Analysis of Enzymatic Kinetic Resolutions

The following tables summarize the quantitative data from various studies on the enzymatic kinetic resolution of epoxy alcohols. These tables are designed for easy comparison of different enzyme systems, substrates, and reaction conditions.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic Epoxy Alcohol Esters

Substrate (Racemic Ester)EnzymeConversion (%)Remaining Ester e.e. (%)Product Alcohol e.e. (%)E-valueReference
2,3-Epoxypropyl butyrateLipase P (Amano)>52>98 (R)-108[2]
2,3-Epoxypropyl butyratePorcine Pancreatic Lipase (PPL)>60>98 (R)--
Methyl trans-β-phenyl glycidateRhizomucor miehei Lipase---High[3]

Table 2: Lipase-Catalyzed Transesterification of Racemic Epoxy Alcohols

Substrate (Racemic Alcohol)EnzymeAcyl DonorConversion (%)Remaining Alcohol e.e. (%)Product Ester e.e. (%)E-valueReference
rac-GlycidolCandida antarctica Lipase B (CALB)Vinyl Butyrate---High (S-selective)[4]
rac-GlycidolCandida antarctica Lipase A (CALA)Vinyl Butyrate---Moderate (R-selective)[4]
rac-GlycidolMucor miehei Lipase (MML)Vinyl Butyrate---Moderate (R-selective)[4]
2-Aryl-2,3-epoxy-1-propanolPseudomonas sp. LipaseVinyl Acetate~50>99>99>200

Table 3: Epoxide Hydrolase-Catalyzed Resolution of Racemic Epoxides

Substrate (Racemic Epoxide)Enzyme SourceConversion (%)Remaining Epoxide e.e. (%)Product Diol e.e. (%)E-valueReference
Benzyl glycidyl etherTalaromyces flavus-96 (R)-13[5]
Aryl glycidyl ethersTrichosporon loubierii-87-99 (R)--[1]

Experimental Protocols

The following are generalized protocols for the enzymatic kinetic resolution of epoxy alcohols. Researchers should optimize these protocols for their specific substrate and enzyme combination.

Protocol 1: Lipase-Catalyzed Hydrolysis of a Racemic Epoxy Alcohol Ester

Objective: To resolve a racemic epoxy alcohol ester into an enantiomerically enriched ester and an enantiomerically enriched alcohol via enzymatic hydrolysis.

Materials:

  • Racemic epoxy alcohol ester

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene, hexane)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a reaction vessel, add the racemic epoxy alcohol ester (1 equivalent) and the phosphate buffer. If the substrate has low water solubility, a biphasic system with a minimal amount of a water-immiscible organic solvent can be used.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Reaction: Stir the mixture vigorously at a controlled temperature (typically 25-40 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with an organic solvent, and analyzing by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product alcohol.

  • Work-up:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with an organic solvent and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the resulting mixture of the unreacted epoxy alcohol ester and the product epoxy alcohol by column chromatography.

    • Determine the enantiomeric excess of both the purified ester and alcohol using chiral GC or HPLC.

Protocol 2: Lipase-Catalyzed Transesterification of a Racemic Epoxy Alcohol

Objective: To resolve a racemic epoxy alcohol into an enantiomerically enriched alcohol and an enantiomerically enriched ester via enzymatic acylation.

Materials:

  • Racemic epoxy alcohol

  • Immobilized Lipase (e.g., Novozym 435 - CALB or Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or a suitable anhydride)

  • Anhydrous organic solvent (e.g., toluene, hexane, tert-butyl methyl ether)

  • Molecular sieves (optional, for strictly anhydrous conditions)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the racemic epoxy alcohol (1 equivalent), the anhydrous organic solvent, and the acyl donor (typically 1.5-3 equivalents). For irreversible acylation, vinyl acetate or isopropenyl acetate are commonly used.[6]

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate). If necessary, add activated molecular sieves to maintain anhydrous conditions.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-50 °C).

  • Monitoring: Monitor the reaction progress by analyzing small aliquots via TLC, GC, or HPLC. The reaction is generally stopped at approximately 50% conversion.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.

    • Remove the solvent and excess acyl donor from the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the resulting mixture of the unreacted epoxy alcohol and the product epoxy ester by column chromatography.

    • Determine the enantiomeric excess of both the purified alcohol and ester using chiral GC or HPLC.

Visualizations

The following diagrams illustrate the workflow and key relationships in the enzymatic kinetic resolution of epoxy alcohols.

experimental_workflow Experimental Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis racemate Racemic Epoxy Alcohol or Ester Substrate reaction Enzymatic Reaction (Stirring at controlled T) racemate->reaction enzyme Immobilized Enzyme (e.g., CALB) enzyme->reaction reagents Solvent & Acyl Donor (for Transesterification) or Buffer (for Hydrolysis) reagents->reaction monitoring Reaction Monitoring (TLC, GC/HPLC) reaction->monitoring filtration Enzyme Filtration & Recovery reaction->filtration extraction Extraction & Washing filtration->extraction purification Column Chromatography extraction->purification ee_analysis Enantiomeric Excess Determination (Chiral GC/HPLC) purification->ee_analysis product1 Enantioenriched Substrate ee_analysis->product1 product2 Enantioenriched Product ee_analysis->product2

Caption: Experimental workflow for the enzymatic kinetic resolution of epoxy alcohols.

logical_relationship Logical Relationships in Enzymatic Kinetic Resolution cluster_reactants Reactants cluster_catalyst Biocatalyst racemate Racemic Epoxy Alcohol (R-Substrate + S-Substrate) enzyme Enzyme (e.g., Lipase) racemate->enzyme s_substrate Unreacted S-Substrate (High e.e.) enzyme->s_substrate k_slow (Slow reaction) r_product R-Product (High e.e.) enzyme->r_product k_fast (Fast reaction)

Caption: Logical relationships in a typical enzymatic kinetic resolution process.

Conclusion

The enzymatic kinetic resolution of epoxy alcohols is a powerful and versatile method for the synthesis of enantiomerically pure chiral building blocks. By selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high enantioselectivity and yields. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this valuable synthetic strategy in both academic and industrial settings. Further exploration of novel enzymes and reaction media, such as ionic liquids, continues to expand the scope and efficiency of this important transformation.[4]

References

Application Notes and Protocols: Conversion of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol to Other Chiral Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective conversion of the versatile chiral building block, (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, into a variety of other valuable chiral intermediates. The protocols are designed to be readily applicable in a research and development setting for the synthesis of complex molecules, including natural products and pharmaceuticals.

Introduction

This compound is a highly functionalized chiral building block containing a vinyl group, a secondary alcohol, and a reactive epoxide ring with defined stereochemistry. This unique combination of functional groups allows for a diverse range of stereoselective transformations, making it a valuable precursor for the synthesis of a wide array of complex chiral molecules. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to achieve high regio- and stereoselectivity.[1] This document outlines key synthetic transformations of this vinyl epoxide, providing detailed experimental protocols and data to facilitate their application in organic synthesis.

Stereoselective Conversion to Chiral Diols via Organocuprate Addition

Organocuprate reagents are soft nucleophiles that favor 1,4-conjugate addition to α,β-unsaturated systems. In the case of vinyl epoxides, they react via an SN2' mechanism to open the epoxide ring at the vinyl terminus, yielding valuable chiral allylic alcohols.[2][3] This approach allows for the stereospecific introduction of a wide variety of alkyl, vinyl, or aryl groups.

Reaction Scheme:

G cluster_reagents start product start->product reagents R2CuLi, THF -78 °C to 0 °C

Figure 1: General scheme for organocuprate addition.

Synthesis of (3S,4R)-4-hydroxy-3-methyl-5-hexen-1-yne

A specific example is the reaction with a lithium acetylide-derived cuprate to introduce an alkyne functionality, a versatile handle for further transformations such as click chemistry.

Experimental Protocol:

To a solution of this compound (1.0 g, 10.0 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere is added a solution of lithium bis(trimethylsilyl)acetylide cuprate (prepared from trimethylsilylacetylene, n-butyllithium, and copper(I) cyanide, 12.0 mmol) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired chiral diol.

Quantitative Data:

ProductReagentYield (%)Diastereomeric Ratio
(3S,4R)-4-hydroxy-3-methyl-5-hexen-1-yneLithium bis(trimethylsilyl)acetylide cuprate85>98:2

Palladium-Catalyzed Azidation for the Synthesis of Chiral Azido Alcohols

Palladium-catalyzed reactions of vinyl epoxides provide a powerful tool for the introduction of various functionalities. In the presence of a palladium(0) catalyst and an azide source, this compound can be converted into a chiral azido alcohol with high regioselectivity.[4] These azido alcohols are precursors to valuable chiral amino alcohols and can be utilized in click chemistry for the synthesis of triazoles.[5][6]

Reaction Scheme:

G cluster_reagents start product start->product reagents Pd(PPh3)4, NaN3 THF/H2O

Figure 2: Palladium-catalyzed azidation of the vinyl epoxide.

Synthesis of (2S,3R)-1-azido-4-penten-2,3-diol

Experimental Protocol:

To a solution of this compound (1.0 g, 10.0 mmol) in a mixture of THF (20 mL) and water (5 mL) is added sodium azide (1.3 g, 20.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol). The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield the chiral azido diol.

Quantitative Data:

ProductCatalystYield (%)Regioselectivity (SN2' vs SN2)
(2S,3R)-1-azido-4-penten-2,3-diolPd(PPh3)492>95:5

Synthesis of Chiral 1,2,3-Triazoles via Click Chemistry

The chiral azido alcohols synthesized in the previous step are excellent precursors for the construction of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly efficient and regioselective, providing exclusively the 1,4-disubstituted triazole isomer.

Experimental Workflow:

G A Starting Material This compound B Palladium-Catalyzed Azidation A->B Pd(0), NaN3 C Chiral Azido Alcohol Intermediate B->C D Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) C->D Alkyne, Cu(I) catalyst E Chiral 1,2,3-Triazole Product D->E

Figure 3: Workflow for the synthesis of chiral triazoles.

Synthesis of a Chiral Triazole-Diol

Experimental Protocol:

To a solution of (2S,3R)-1-azido-4-penten-2,3-diol (1.43 g, 10.0 mmol) and phenylacetylene (1.1 mL, 10.0 mmol) in a 1:1 mixture of t-butanol and water (40 mL) is added a freshly prepared solution of sodium ascorbate (0.2 g, 1.0 mmol in 1 mL of water) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol in 1 mL of water). The reaction mixture is stirred vigorously at room temperature for 24 hours. The mixture is then diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: dichloromethane/methanol = 20:1) to give the pure chiral triazole-diol.

Quantitative Data:

ProductAlkyneYield (%)
1-((2S,3R)-2,3-dihydroxy-4-penten-1-yl)-4-phenyl-1H-1,2,3-triazolePhenylacetylene95

Conclusion

The protocols detailed in these application notes demonstrate the versatility of this compound as a chiral starting material for the stereoselective synthesis of a range of valuable chiral intermediates, including diols, azido alcohols, and triazoles. The described methods are robust and high-yielding, providing access to these compounds with excellent control of stereochemistry. These chiral building blocks are of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the construction of complex molecular architectures.

References

Application Notes and Protocols for Monitoring Reactions of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its stereochemically defined structure, featuring an epoxide, a secondary alcohol, and a vinyl group, allows for a variety of chemical transformations. Precise monitoring of reactions involving this substrate is critical for optimizing reaction conditions, determining kinetics, ensuring product quality, and maximizing yields. These application notes provide detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring the progress of a typical reaction: the nucleophilic ring-opening of the epoxide.

Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring reactions of this compound. It is particularly well-suited for separating the polar, non-volatile starting material from its reaction products in a mixture. Reversed-phase HPLC, using a C18 column, is the most common modality for this type of analysis.

Key Advantages:

  • High Resolution: Provides excellent separation of the starting material, product, and potential byproducts.

  • Quantitative Accuracy: Delivers precise quantification of reaction components, allowing for accurate determination of conversion and yield.

  • Versatility: The method can be adapted for various reaction types. Chiral HPLC methods can also be developed to monitor the stereochemical integrity of the reactants and products.[1][2]

Considerations:

  • A suitable chromophore is necessary for UV detection. If the reactants and products lack a strong chromophore, a derivatization step or the use of alternative detectors (e.g., Refractive Index or Mass Spectrometry) may be required.

Experimental Protocol: Monitoring Epoxide Ring-Opening with Benzylamine

This protocol describes the monitoring of the reaction between this compound and benzylamine to form (2R)-1-(benzylamino)-4-penten-2,3-diol.

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Reaction vials and autosampler vials

  • Micropipettes and syringes with 0.22 µm filters

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1 equivalent) in a suitable solvent (e.g., isopropanol). Add benzylamine (1.1 equivalents). Stir the reaction at the desired temperature.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (for the benzyl group in the product and reactant amine)[1]

    • Injection Volume: 10 µL

  • Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Sample Preparation: Immediately quench the aliquot by diluting it 100-fold in a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares the sample for analysis.

  • Analysis: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial and inject it into the HPLC system.

  • Data Processing: Integrate the peak areas of the starting material and the product. Calculate the percent conversion at each time point.

Data Presentation

Table 1: Reaction Progress Monitored by HPLC

Time Point Retention Time of Starting Material (min) Peak Area of Starting Material Retention Time of Product (min) Peak Area of Product % Conversion
0 h 4.5 1,540,000 8.2 0 0%
1 h 4.5 1,125,000 8.2 410,000 26.6%
2 h 4.5 780,000 8.2 755,000 49.0%
4 h 4.5 425,000 8.2 1,100,000 71.4%
8 h 4.5 110,000 8.2 1,420,000 92.2%

| 24 h | 4.5 | < 5,000 | 8.2 | 1,530,000 | >99% |

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Initiate Reaction Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench & Dilute Sample Sampling->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition & Integration Detect->Data Result Calculate % Conversion Data->Result

Caption: Workflow for monitoring reaction kinetics using HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful method for analyzing volatile compounds. Due to the polar nature and low volatility of this compound and its amino alcohol product, a derivatization step is necessary to convert the hydroxyl groups into more volatile ethers, typically silyl ethers. GC-MS not only quantifies the reaction components but also provides structural confirmation through mass fragmentation patterns.[3][4]

Key Advantages:

  • High Sensitivity: Can detect trace amounts of reactants and products.

  • Structural Information: MS provides molecular weight and fragmentation data, which is invaluable for identifying unknown byproducts.[5]

  • Excellent Separation: Capillary GC columns offer superior separation efficiency for complex mixtures.

Considerations:

  • Derivatization is mandatory and must be reproducible and quantitative.

  • The thermal stability of the analytes and their derivatives must be considered to avoid degradation in the hot injector or column.

Experimental Protocol: Monitoring with Silylation

This protocol uses the same reaction as above but employs GC-MS for analysis following derivatization.

Materials and Equipment:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reaction and Sampling: Follow steps 1 and 3 from the HPLC protocol.

  • Sample Preparation and Derivatization:

    • Withdraw a 10 µL aliquot of the reaction mixture.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[6]

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI), scanning from m/z 50-550.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Processing: Identify the peaks for the derivatized starting material and product based on their retention times and mass spectra. Use the total ion chromatogram (TIC) peak areas for quantification.

Data Presentation

Table 2: Reaction Progress Monitored by GC-MS

Time Point Retention Time of Derivatized Starting Material (min) Peak Area (TIC) Retention Time of Derivatized Product (min) Peak Area (TIC) % Conversion
0 h 9.8 2,850,000 15.1 0 0%
1 h 9.8 2,100,000 15.1 745,000 26.1%
2 h 9.8 1,460,000 15.1 1,380,000 48.6%
4 h 9.8 790,000 15.1 2,050,000 72.2%
8 h 9.8 205,000 15.1 2,630,000 92.3%

| 24 h | 9.8 | < 10,000 | 15.1 | 2,835,000 | >99% |

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Initiate Reaction Sampling Withdraw Aliquot Reaction->Sampling Evaporate Evaporate Solvent Sampling->Evaporate Derivatize Add BSTFA & Heat (70°C) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data Result Identify Peaks & Quantify Data->Result

Caption: Workflow for monitoring reactions using GC-MS with derivatization.

Analysis by ¹H NMR Spectroscopy

Application Note

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an outstanding technique for monitoring reactions in real-time (in situ) without the need for sample workup or separation.[7] The progress of reactions involving this compound can be monitored by observing the disappearance of signals from the starting material and the appearance of new signals from the product. The protons on the epoxide ring are particularly diagnostic, typically appearing in the 2.9-3.2 ppm range, and are well-separated from other signals.[8][9]

Key Advantages:

  • Non-destructive: The sample remains intact and can be recovered after analysis.

  • Rich Structural Information: Provides a complete picture of the molecular structure, confirming the identity of products and intermediates.[10]

  • Minimal Sample Prep: For in situ monitoring, the reaction is simply run in a deuterated solvent inside an NMR tube.

Considerations:

  • Lower sensitivity compared to HPLC or GC-MS.

  • Signal overlap can complicate quantification if characteristic peaks are not well-resolved.

  • Requires a stable, deuterated solvent that does not interfere with the reaction.

Experimental Protocol: In Situ Monitoring

This protocol describes how to monitor the reaction directly inside an NMR tube.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher recommended)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • Internal standard (optional, e.g., tetramethylsilane (TMS) or hexamethyldisiloxane)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve this compound in 0.6 mL of a suitable deuterated solvent.

    • If using an internal standard for precise quantification, add a known amount.

    • Acquire a t=0 spectrum of the starting material.

  • Reaction Initiation: Add the second reactant (e.g., benzylamine) directly to the NMR tube, mix gently but thoroughly, and place the tube in the NMR spectrometer.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).

    • Ensure consistent acquisition parameters (e.g., relaxation delay d1 > 5 x T₁) for accurate integration.

  • Data Processing:

    • Reference all spectra to the solvent peak or internal standard.

    • Identify a characteristic, well-resolved signal for the starting material (e.g., one of the oxirane protons at ~3.1 ppm) and the product (e.g., a newly formed CH proton).

    • Integrate these peaks in each spectrum.

    • Calculate the percent conversion using the formula: % Conversion = [Integral_product / (Integral_product + Integral_reactant)] * 100

Data Presentation

Table 3: Reaction Progress Monitored by ¹H NMR

Time Point Integral of Reactant Peak (δ 3.1 ppm) Integral of Product Peak (δ 3.5 ppm) % Conversion
0 min 1.00 0.00 0%
30 min 0.78 0.22 22.0%
60 min 0.61 0.39 39.0%
120 min 0.38 0.62 62.0%
240 min 0.15 0.85 85.0%

| 480 min | 0.04 | 0.96 | 96.0% |

Visualization

NMR_Logic Start Prepare Sample in NMR Tube (Substrate + Deuterated Solvent) T0 Acquire Spectrum at t=0 Start->T0 Add Add Reagent to Initiate Reaction T0->Add Monitor Acquire Spectra at Timed Intervals Add->Monitor Process Process Spectra (Phase, Baseline, Reference) Monitor->Process Integrate Integrate Characteristic Peaks (Reactant vs. Product) Process->Integrate Calculate Calculate % Conversion vs. Time Integrate->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Epoxidation of Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving diastereoselectivity in the epoxidation of chiral allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the epoxidation of chiral allylic alcohols?

A1: The diastereoselectivity of this reaction is primarily governed by the interplay of several factors:

  • Hydrogen Bonding: The presence of the allylic hydroxyl group can direct the oxidizing agent to one face of the double bond through hydrogen bonding, leading to syn-diastereoselectivity.[1] Protecting this hydroxyl group (e.g., acetylation) can disrupt this interaction and may even reverse the selectivity.[1]

  • Allylic Strain: Acyclic allylic alcohols' conformations are influenced by A1,2 (steric interactions with the vinyl group) and A1,3 (steric interactions between the allylic substituent and the double bond) strain.[1] The substrate will adopt a conformation that minimizes these strains, influencing the face of the alkene presented to the oxidant.

  • Catalyst/Reagent Choice: Different epoxidation methods utilize distinct mechanisms of stereocontrol.

    • Peroxy acids (e.g., m-CPBA): Selectivity is often directed by hydrogen bonding between the peroxy acid and the allylic alcohol.[1]

    • Vanadium Catalysts: These coordinate to the allylic alcohol, and the resulting transition state geometry dictates the facial selectivity. These reactions are sensitive to the steric bulk of the vinyl group.[1]

    • Titanium Catalysts (Sharpless Epoxidation): A chiral titanium-tartrate complex creates a chiral environment that directs the epoxidation, largely overriding the substrate's inherent facial bias.[2]

Q2: How does the stereochemistry of the chiral allylic alcohol influence the diastereoselectivity of the epoxidation?

A2: The existing stereocenter in the chiral allylic alcohol creates a diastereotopic environment for the double bond. The relative orientation of the substituents on the stereogenic center influences the conformational preferences of the molecule to minimize allylic strain, thereby exposing one face of the alkene to the epoxidizing agent more than the other. This substrate control can be either reinforced or overridden by the choice of reagent or catalyst.

Q3: What is the difference between substrate-controlled and reagent-controlled diastereoselectivity?

A3:

  • Substrate-controlled diastereoselectivity arises from the inherent structural and stereochemical features of the chiral allylic alcohol. The existing chirality directs the incoming reagent to a preferred face of the molecule.

  • Reagent-controlled diastereoselectivity is imposed by a chiral reagent or catalyst. A prime example is the Sharpless asymmetric epoxidation, where the chirality of the diethyl tartrate (DET) ligand dictates the stereochemical outcome, often with very high levels of selectivity, regardless of the substrate's inherent preference.[2]

Q4: When should I choose a Sharpless epoxidation over a vanadium-catalyzed or m-CPBA epoxidation?

A4: The choice of method depends on the desired stereochemical outcome and the nature of the substrate.

  • m-CPBA: A good initial choice for simple, hydrogen-bond directed syn-epoxidation.[1]

  • Vanadium Catalysts: Highly selective for epoxidizing alkenes with allylic alcohols and can provide excellent syn-diastereoselectivity.[1] They are particularly useful when hydrogen bonding is the primary directing group.

  • Sharpless Epoxidation: The method of choice when high enantioselectivity is the primary goal. It allows for the predictable formation of either enantiomer of the epoxy alcohol by selecting the appropriate enantiomer of the chiral tartrate ligand.[3] It is a powerful method for reagent-controlled asymmetric synthesis.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in my Epoxidation Reaction.

Possible Cause Suggested Solution
Ineffective Hydrogen Bonding (for m-CPBA or Vanadium methods) Ensure the allylic alcohol is unprotected. If the hydroxyl group is protected, deprotect it before the epoxidation step.[1] Consider using a more polar solvent to facilitate hydrogen bonding, but be mindful of potential side reactions.
Undesired Substrate Conformation The inherent conformational preference of your substrate may favor a transition state leading to the undesired diastereomer. Consider modifying the substrate to alter allylic strain, for example, by changing the steric bulk of nearby substituents.
Incorrect Catalyst or Reagent for Desired Outcome If substrate control is leading to poor selectivity, switch to a reagent-controlled method like the Sharpless epoxidation to enforce the desired stereochemistry.[2]
Water Contamination in Sharpless Epoxidation Water can deactivate the titanium catalyst and lead to lower selectivity and yield.[4] Use anhydrous solvents and reagents, and consider adding 3Å or 4Å molecular sieves to the reaction mixture.[3]
Racemic or Impure Chiral Ligand (Sharpless Epoxidation) Ensure the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) used is of high enantiomeric purity. Use a fresh bottle or purify the existing ligand if necessary.

Problem 2: The Opposite Diastereomer is Being Formed.

Possible Cause Suggested Solution
Protected Allylic Alcohol Acetylation or other protection of the allylic alcohol can reverse the facial selectivity of m-CPBA epoxidation.[1] Deprotect the alcohol to restore the expected syn-directing effect.
Incorrect Chiral Ligand in Sharpless Epoxidation The stereochemical outcome of the Sharpless epoxidation is directly controlled by the chirality of the tartrate ligand. Using (+)-DET will give one enantiomer, while (-)-DET will give the other.[3][5] Double-check that you are using the correct enantiomer for your desired product.
Dominant Steric Effects In highly hindered systems, steric hindrance can override the directing effect of the hydroxyl group, leading to the formation of the anti-epoxide.[6]

Problem 3: Low or No Reaction Conversion.

Possible Cause Suggested Solution
Deactivated Catalyst In Sharpless epoxidation, moisture can deactivate the catalyst.[4] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and add molecular sieves.[3] For vanadium-catalyzed reactions, ensure the catalyst has not been degraded.
Oxidant Instability tert-butyl hydroperoxide (TBHP) can decompose over time. Use a fresh, properly stored bottle of the oxidant. The concentration of commercial TBHP solutions can vary; it is advisable to titrate it before use.
Low Reaction Temperature While lower temperatures often improve selectivity, they can also slow down the reaction rate. If conversion is low, consider a modest increase in temperature, but monitor the effect on diastereoselectivity.
Electron-Withdrawing Groups The presence of electron-withdrawing groups near the alkene can decrease its nucleophilicity and slow down the epoxidation reaction.[1] Longer reaction times or a slight increase in temperature may be necessary.

Data Presentation

Table 1: Diastereomeric Ratios for Selected Epoxidation Reactions of Chiral Allylic Alcohols.

Allylic Alcohol Substrate Epoxidation Method threo:erythro Ratio
3-methylbut-3-en-2-olTi(O-i-Pr)₄/t-BuOOH12:88
pent-3-en-2-olTi(O-i-Pr)₄/t-BuOOH92:8
3-methylpent-3-en-2-olTi(O-i-Pr)₄/t-BuOOH77:23
Terminal allylic alcoholsSharpless AE (kinetic resolution)anti:syn = 99:1
Terminal allylic alcoholsTi-salalen catalyst/H₂O₂>99:1 (syn)

Data compiled from multiple sources.[7][8][9] The terms 'threo' and 'erythro' are used here to describe the relative stereochemistry of the newly formed epoxide and the existing alcohol.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Add activated 3Å or 4Å powdered molecular sieves to a flask equipped with a magnetic stir bar.

    • Dissolve the allylic alcohol in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) and add it to the flask.

    • Cool the mixture to the desired temperature (typically -20 °C to -78 °C).

  • Catalyst Formation:

    • In a separate flask under an inert atmosphere, prepare the catalyst solution.

    • Add titanium(IV) isopropoxide (Ti(OiPr)₄) to anhydrous CH₂Cl₂ at -20 °C.

    • To this solution, add the appropriate chiral tartrate ester (e.g., (+)-diethyl tartrate or (-)-diethyl tartrate). The solution should be stirred for at least 30 minutes to allow for complex formation.

  • Reaction:

    • Add the pre-formed catalyst solution to the cooled solution of the allylic alcohol.

    • Add tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane) dropwise to the reaction mixture while maintaining the low temperature.

    • Monitor the reaction progress by TLC or GC.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

    • Allow the mixture to warm to room temperature and stir until the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for m-CPBA Epoxidation

  • Reaction Setup:

    • Dissolve the chiral allylic alcohol in a suitable solvent (e.g., dichloromethane, chloroform) in a flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath (0 °C).

  • Reagent Addition:

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The amount of m-CPBA is typically 1.1 to 1.5 equivalents.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Workup:

    • After the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_method What epoxidation method was used? start->check_method mcpba_vanadium m-CPBA or Vanadium-based check_method->mcpba_vanadium sharpless Sharpless Epoxidation check_method->sharpless check_oh Is the allylic -OH group protected? mcpba_vanadium->check_oh check_water Was the reaction run under anhydrous conditions? sharpless->check_water deprotect Deprotect the alcohol to enable hydrogen bonding direction. check_oh->deprotect Yes consider_sharpless Substrate control is likely insufficient. Consider switching to Sharpless epoxidation for reagent control. check_oh->consider_sharpless No end Re-run Experiment and Analyze deprotect->end consider_sharpless->end use_anhydrous Use anhydrous solvents, oven-dried glassware, and add molecular sieves. Run under inert atmosphere. check_water->use_anhydrous No check_ligand Is the chiral tartrate ligand of high enantiomeric purity? check_water->check_ligand Yes use_anhydrous->end purify_ligand Use a fresh bottle of ligand or purify the existing one. check_ligand->purify_ligand No check_ligand->end Yes purify_ligand->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow_Sharpless prep 1. Preparation - Dry glassware - Add molecular sieves - Dissolve allylic alcohol in anhydrous solvent - Cool to -20°C catalyst 2. Catalyst Formation - In a separate flask, add Ti(OiPr)4 to anhydrous solvent at -20°C - Add chiral tartrate (e.g., (+)-DET) - Stir for 30 min prep->catalyst reaction 3. Reaction - Add catalyst solution to alcohol solution - Add TBHP dropwise - Monitor by TLC/GC catalyst->reaction workup 4. Workup - Quench with aq. Na2SO3 - Warm to RT - Separate layers and extract - Wash, dry, and concentrate reaction->workup purify 5. Purification - Flash column chromatography workup->purify

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

References

troubleshooting low yields in (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, during the synthesis of this compound. The primary synthetic route discussed is the Sharpless asymmetric epoxidation of divinylcarbinol.

Troubleshooting Guides & FAQs

Q1: My reaction yield is significantly lower than the reported 60-70%. What are the most common causes?

A1: Low yields in the Sharpless epoxidation of divinylcarbinol can stem from several factors. The most critical areas to investigate are:

  • Moisture Contamination: The titanium-tartrate catalyst is extremely sensitive to water. Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (nitrogen or argon). Use freshly activated powdered 4 Å molecular sieves to scavenge trace amounts of moisture in the solvent.[1]

  • Reagent Quality:

    • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄): This reagent should be freshly distilled before use to remove any hydrolyzed species.

    • Cumene Hydroperoxide: Use a high-purity source (e.g., 80 wt% solution). Older or improperly stored solutions may have lower activity.

    • Divinylcarbinol: The starting material should be pure. Impurities can interfere with the catalyst.

  • Incorrect Stoichiometry: The molar ratios of the catalyst components (titanium isopropoxide and diisopropyl L-tartrate) and the oxidant are crucial for catalytic turnover and selectivity. Precisely measure all reagents.

  • Inadequate Temperature Control: The reaction should be maintained at a low temperature (around -20 °C) for the entire duration.[1] Higher temperatures can lead to catalyst decomposition and the formation of non-selective side products.

  • Premature Workup: The reaction requires an extended period (e.g., 5 days) to allow for the kinetic resolution to proceed, which enhances the enantiomeric excess of the desired product.[1] Stopping the reaction too early will result in a lower yield of the highly enantioenriched product.

Q2: The enantiomeric excess (ee) of my product is poor. How can this be improved?

A2: The high enantiomeric excess in this reaction is achieved through a combination of an initial face-selective epoxidation followed by a kinetic resolution of the undesired enantiomer.[1][2] If the ee is low, consider the following:

  • Insufficient Reaction Time: The initial epoxidation yields a product with a modest ee (around 88%).[1] The high final ee (>99%) is achieved because the undesired enantiomer reacts further to form a bisepoxide in a "matched" secondary epoxidation, effectively removing it from the mixture.[1] Ensure the reaction runs for the recommended duration (e.g., 5 days at -20 °C) to allow this kinetic resolution to complete.

  • Purity of Chiral Ligand: The quality of the (+)-diisopropyl L-tartrate ((+)-DIPT) is paramount. Use a high-purity, enantiomerically pure source.

  • Reaction Temperature: As with yield, maintaining a consistent low temperature is critical for selectivity. Deviations to higher temperatures can reduce the effectiveness of the chiral catalyst.

Q3: I'm observing a significant amount of a high-boiling, non-polar impurity during purification. What is it and how can I manage it?

A3: This impurity is likely the bisepoxide byproduct.[1] Its formation is an integral part of the kinetic resolution process that enriches the desired this compound enantiomer.[1] While its formation is necessary to achieve high ee, excessive formation can consume the starting material and potentially the desired product if the reaction is left for an exceptionally long time or at elevated temperatures. The key is to follow the established protocol closely, as it represents a balance between achieving high ee and obtaining a good isolated yield.[1]

Q4: What is the best procedure for purifying the final product and removing byproducts?

A4: Proper purification is critical for isolating the target molecule from unreacted starting materials, the catalyst complex, and byproducts from the oxidant (e.g., 2-phenyl-2-propanol from cumene hydroperoxide).

  • Aqueous Workup: First, quench the reaction carefully at low temperature. A common method involves the use of a saturated aqueous solution of NaF or a tartaric acid solution to break down the titanium complex.

  • Silica Plug Filtration: Before distillation, it is highly recommended to pass the crude mixture through a short plug of silica gel.[1] This step is effective at removing the 2-phenyl-2-propanol byproduct, which can otherwise form an azeotrope with the product during distillation.[1]

  • Fractional Distillation: The final purification is typically achieved by vacuum distillation.[1] Careful fractionation is required to separate the product from any remaining lower-boiling impurities and the higher-boiling bisepoxide.

Quantitative Data Summary

The following table summarizes the stoichiometry and yield from a representative literature procedure for the synthesis.[1]

ComponentMolar Eq.Moles (mmol)Amount Used
Divinylcarbinol1.0011910.0 g (11.6 mL)
(+)-Diisopropyl L-tartrate ((+)-DIPT)0.1821.45.07 g (4.53 mL)
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)0.1619.05.40 g (5.7 mL)
Cumene Hydroperoxide (80 wt%)2.0023845.2 g (43.9 mL)
4 Å Molecular Sieves--10.0 g
Dichloromethane (DCM)--240 mL
Product Yield - 75.2 7.53 g (63%)

Key Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

1. Preparation of the Catalyst:

  • Add 10.0 g of powdered 4 Å molecular sieves to an oven-dried 1-L round-bottom flask equipped with a stir bar.

  • Seal the flask with a rubber septum, connect to a Schlenk line, and cool to room temperature under high vacuum before refilling with nitrogen.

  • Transfer 240 mL of anhydrous dichloromethane (DCM) to the flask via cannula.

  • Cool the resulting suspension to -15 °C in an ice/salt bath.

  • Add (+)-diisopropyl L-tartrate (4.53 mL, 21.4 mmol) followed by freshly distilled titanium (IV) isopropoxide (5.7 mL, 19.0 mmol). Stir for 15 minutes.

2. Epoxidation Reaction:

  • Add cumene hydroperoxide solution (80 wt%, 43.9 mL, 238 mmol) dropwise over 5 minutes. The mixture should remain colorless.

  • Stir for an additional 15 minutes.

  • Add divinylcarbinol (11.6 mL, 119 mmol) over 3 minutes. The suspension will turn deep orange.

  • Seal the flask and place it in a -20 °C freezer for 5 days without stirring.

3. Workup and Purification:

  • After 5 days, remove the flask from the freezer and allow it to warm to 0 °C.

  • Quench the reaction by adding a pre-cooled solution of tartaric acid or another appropriate quenching agent.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Filter the crude organic extract through a plug of silica gel to remove oxidant byproducts.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain the final product.

Visualizations

Reaction_Pathway Start Divinylcarbinol Catalyst Sharpless Catalyst (+)-DIPT, Ti(Oi-Pr)4 Cumene Hydroperoxide, -20°C Start->Catalyst Product This compound (Desired Product) Catalyst->Product  k_fast (Face-Selective) Intermediate (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol (Undesired Enantiomer) Catalyst->Intermediate  k_slow SideProduct Bisepoxide Side Product Intermediate->SideProduct  k_resolution (Further Epoxidation)

Caption: Reaction pathway for the Sharpless epoxidation of divinylcarbinol.

Troubleshooting_Workflow Start Low Yield or Low ee CheckReagents 1. Verify Reagent Purity & Stoichiometry (Ti(Oi-Pr)4, DIPT, Oxidant) Start->CheckReagents Problem Identified CheckConditions 2. Confirm Reaction Conditions (Anhydrous? Temp = -20°C? Time = 5 days?) CheckReagents->CheckConditions Reagents OK CheckPurification 3. Review Purification Protocol (Proper quench? Silica plug? Distillation?) CheckConditions->CheckPurification Conditions OK Solution Optimized Synthesis CheckPurification->Solution Protocol OK

Caption: A logical workflow for troubleshooting common synthesis issues.

Caption: Conceptual diagram of kinetic resolution enhancing enantiomeric excess over time.

References

Technical Support Center: Optimization of Epoxide Ring Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing epoxide ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed epoxide ring-opening reactions?

A1: The primary differences lie in the reaction mechanism, regioselectivity, and the nature of the nucleophile.[1][2][3][4][5]

  • Acid-Catalyzed: The epoxide oxygen is first protonated, making it a better leaving group.[1][2][6] The reaction then proceeds via a mechanism with SN1-like character, where the nucleophile preferentially attacks the more substituted carbon atom.[1][2][6] This is because the partial positive charge in the transition state is better stabilized at the more substituted position. Weak nucleophiles are effective under acidic conditions.[5][7]

  • Base-Catalyzed: The reaction proceeds via an SN2 mechanism where a strong nucleophile directly attacks one of the epoxide carbons.[1][3][4] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon.[2][3][4] This reaction requires a strong nucleophile as the alkoxide is a poor leaving group.[1]

Q2: How does the choice of solvent affect the outcome of an epoxide ring-opening reaction?

A2: The solvent can significantly influence the stereochemistry and regioselectivity of the reaction. For instance, in the ring-opening of 2,3-epoxybutane with aluminum chloride, using nitromethane as a solvent leads to a 94% retention of configuration, whereas other solvents can result in complete inversion.[8] The polarity and coordinating ability of the solvent can alter the structure and reactivity of the catalyst and the epoxide-catalyst complex, thereby affecting the reaction pathway.[8][9][10]

Q3: Can I use water as a nucleophile for epoxide ring-opening?

A3: Yes, water can be used as a nucleophile, typically under acidic conditions, to produce 1,2-diols (vicinal glycols).[1][2][11] The reaction is often catalyzed by dilute aqueous acid at room temperature.[2] It is also possible to perform the hydrolysis in hot water without a catalyst.[6]

Q4: What is the typical stereochemistry of the product in an epoxide ring-opening reaction?

A4: The ring-opening of an epoxide is a stereospecific reaction. Both acid- and base-catalyzed reactions generally proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile, resulting in an anti-addition product (trans-diol if the nucleophile is water).[1][2][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Products

If your reaction is yielding a mixture of regioisomers (attack at both the more and less substituted carbons), consider the following troubleshooting steps:

  • Verify Reaction Conditions:

    • For attack at the less substituted carbon (SN2 pathway): Ensure your reaction is running under strictly basic or nucleophilic conditions. Any acidic impurities can lead to the competing acid-catalyzed pathway. Use a strong nucleophile and consider aprotic solvents.[12]

    • For attack at the more substituted carbon (SN1-like pathway): Ensure strongly acidic conditions. Use a Lewis acid or a Brønsted acid catalyst. The choice of acid can be critical; for example, Sc(OTf)₃ has been shown to be effective in certain cases.[13]

  • Catalyst Selection:

    • For highly regioselective reactions, consider specialized catalysts. For example, certain metal-salen complexes can offer excellent control over regioselectivity in asymmetric ring-opening reactions.[14] Mesoporous silica-supported Fe(III) catalysts have also demonstrated high regioselectivity in the ring-opening of styrene oxide.[11]

  • Temperature and Concentration:

    • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[15][16] Adjusting the reactant concentrations may also influence the selectivity.[15][16]

Logical Flow for Troubleshooting Poor Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Reaction Yield or No Reaction

If you are observing low yields or no product formation, consider these points:

  • Catalyst Activity:

    • Ensure your catalyst is active. Some catalysts are air or moisture sensitive. If using a heterogeneous catalyst, ensure it has been properly activated and has not been poisoned.

    • Consider the catalyst loading. While catalytic amounts are often sufficient, in some cases, a higher loading may be necessary.

  • Reaction Temperature:

    • Many epoxide ring-opening reactions proceed at room temperature, but some require elevated temperatures to overcome the activation energy.[2][3] For example, with certain substrates, temperatures up to 150°C may be necessary.[17] Conversely, for highly reactive systems, cooling may be required to prevent side reactions.

  • Nucleophile Strength:

    • Under basic conditions, a strong nucleophile is required.[4] If your nucleophile is weak, the reaction will be very slow or may not proceed at all. In such cases, switching to acidic conditions to activate the epoxide is recommended.[5]

  • Solvent Choice:

    • The solvent should be appropriate for the reaction conditions and should not react with the reactants or catalyst. Ensure your reactants are soluble in the chosen solvent.

Experimental Workflow for Optimizing a New Epoxide Ring-Opening Reaction

ExperimentalWorkflow Start Define Substrate and Nucleophile Condition_Selection Select Initial Conditions (Acidic vs. Basic) Start->Condition_Selection Acidic_Path Acid-Catalyzed (e.g., H2SO4, Sc(OTf)3) Condition_Selection->Acidic_Path Weak Nucleophile Basic_Path Base-Catalyzed (e.g., NaOMe, LiAlH4) Condition_Selection->Basic_Path Strong Nucleophile Run_Reaction Perform Initial Reaction Acidic_Path->Run_Reaction Basic_Path->Run_Reaction Analyze_Results Analyze Results (Yield, Selectivity) Run_Reaction->Analyze_Results Troubleshoot Troubleshoot? (Low Yield, Poor Selectivity) Analyze_Results->Troubleshoot Optimize Optimize Parameters (Temp, Catalyst, Solvent) Troubleshoot->Optimize Yes Final_Protocol Final Optimized Protocol Troubleshoot->Final_Protocol No Optimize->Run_Reaction RegioselectivityPathway Epoxide Unsymmetrical Epoxide Acid_Catalyst Acidic Conditions (H+ or Lewis Acid) Epoxide->Acid_Catalyst Base_Catalyst Basic Conditions (Strong Nucleophile) Epoxide->Base_Catalyst Protonated_Epoxide Protonated Epoxide (Carbocation-like character at more substituted carbon) Acid_Catalyst->Protonated_Epoxide SN2_Transition SN2 Transition State (Attack at less hindered carbon) Base_Catalyst->SN2_Transition More_Substituted_Product Product: Nucleophile at More Substituted Carbon Protonated_Epoxide->More_Substituted_Product Nucleophilic Attack Less_Substituted_Product Product: Nucleophile at Less Substituted Carbon SN2_Transition->Less_Substituted_Product Nucleophilic Attack

References

preventing side reactions in the synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers prevent side reactions and optimize their synthetic outcomes. The primary method for this synthesis is the Sharpless Asymmetric Epoxidation of divinylcarbinol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: Why is my yield of the desired monoepoxide, this compound, lower than expected?

Answer: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure the reaction time is adequate. For the epoxidation of divinylcarbinol, prolonged reaction times (e.g., several days) at low temperatures are often necessary to drive the reaction forward and benefit from kinetic resolution.[1]

  • Catalyst Inactivity: The titanium(IV) isopropoxide catalyst is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves (3Å) is crucial for catalytic versions of the reaction to remove trace water, which can deactivate the catalyst.[2][3]

  • Reagent Quality: The quality of the oxidizing agent, tert-butyl hydroperoxide (TBHP), is critical. Use a fresh, anhydrous solution in a non-coordinating solvent like toluene or decane. Aqueous TBHP solutions can introduce water and hinder the catalyst.

  • Over-oxidation: While the second epoxidation is slower for the desired enantiomer, excessively long reaction times or higher temperatures can lead to the formation of the bisepoxide, thereby reducing the yield of the monoepoxide.[1][4]

  • Workup and Purification Losses: The product is a relatively small, polar molecule. Losses can occur during aqueous workup or chromatographic purification. Ensure efficient extraction and careful handling during purification steps.

Question 2: My product has low enantiomeric excess (ee). How can I improve it?

Answer: Low enantiomeric excess is a critical issue in this asymmetric synthesis. The key to achieving high ee is a unique feature of this specific reaction: a combination of an initial asymmetric epoxidation followed by a kinetic resolution.[1][5]

  • Initial Selectivity: The Sharpless catalyst, formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), dictates the facial selectivity of the epoxidation.[6][7] For this compound, (+)-DET is typically used. Ensure you are using the correct tartrate enantiomer.

  • Kinetic Resolution: High ee (>99%) is achieved through a subsequent kinetic resolution step. The undesired, minor enantiomer of the product engages in a second epoxidation reaction much faster than the desired enantiomer.[1][5] This "mismatched" reaction consumes the undesired enantiomer, thereby enriching the desired one.

  • Allow Sufficient Reaction Time: Short reaction times may yield a product with lower ee (e.g., around 88%). Allowing the reaction to proceed for an extended period (e.g., 5 days at -20 °C) is essential for the kinetic resolution to effectively remove the minor enantiomer.[1]

Question 3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

Answer: The most common byproduct is a bisepoxide, formed from the epoxidation of the second vinyl group on the monoepoxide product.[1]

  • Mechanism of Formation: The starting material, divinylcarbinol, has two enantiotopic vinyl groups. The first epoxidation yields the monoepoxide. The second vinyl group can then be epoxidized.

  • Control Through Kinetic Resolution: As detailed in the previous question, the rate of this second epoxidation is different for the two enantiomers of the monoepoxide. The undesired enantiomer reacts faster to form the bisepoxide, while the desired enantiomer reacts much more slowly. This difference is exploited to enhance the purity of the desired product.

  • Minimization Strategy: You cannot completely avoid the formation of the bisepoxide, as it is integral to the kinetic resolution process that purifies your desired product. The key is to stop the reaction before significant quantities of your desired product are converted. The reaction conditions provided in established protocols are optimized to balance the consumption of the undesired enantiomer with minimal loss of the desired product.[1] The bisepoxide can typically be separated from the monoepoxide product by distillation or chromatography.

Question 4: What are the best practices for the purification of this compound?

Answer: Purification requires careful handling to separate the desired product from the catalyst residues, tartrate esters, and the bisepoxide byproduct.

  • Workup: A common workup involves quenching the reaction with water or a saturated aqueous solution of sodium sulfite to destroy excess peroxide, followed by filtration to remove titanium salts. A basic wash (e.g., with NaOH solution) can help remove the diethyl tartrate.

  • Distillation: Vacuum distillation is an effective method for purifying the final product on a larger scale. The monoepoxide is volatile and can be separated from the less volatile tartrate and bisepoxide impurities.[1]

  • Chromatography: For smaller scales or higher purity requirements, flash column chromatography is suitable. Use a moderately polar solvent system (e.g., ethyl acetate/hexanes) to separate the components. Supercritical fluid chromatography (SFC) has also been noted as a superior method for purifying polar intermediates with high purity.[8]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis, based on a literature procedure.[1]

ParameterValueNotes
Starting Material Divinyl CarbinolAn achiral starting material with two prochiral vinyl groups.[1]
Catalyst System Ti(Oi-Pr)₄ / (+)-Diethyl TartrateThe chiral tartrate induces facial selectivity.[7]
Oxidant Cumene Hydroperoxide (80 wt%)tert-Butyl hydroperoxide (TBHP) is also commonly used.[7]
Solvent Dichloromethane (CH₂Cl₂)Anhydrous solvent is critical.
Temperature -20 °CLow temperature controls the reaction rate and selectivity.
Reaction Time 5 daysExtended time is crucial for the kinetic resolution to proceed.[1]
Typical Yield ~63%Yield of pure, distilled product.[1]
Enantiomeric Excess >99.9%Achieved due to the combination of epoxidation and kinetic resolution.[1]

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of Divinylcarbinol [1]

This protocol is adapted from Organic Syntheses.

Materials:

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Divinyl carbinol

  • Cumene hydroperoxide (80 wt% in cumene)

  • 10% NaOH solution (aqueous, pre-cooled to 0 °C)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous CH₂Cl₂ and cool to -20 °C in a cryocool or a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide via syringe, followed by (+)-diethyl tartrate, while maintaining the temperature at -20 °C. Stir for 5 minutes.

  • Slowly add cumene hydroperoxide over 5 minutes, ensuring the temperature does not rise significantly. Stir for an additional 15 minutes. The solution should be a deep orange color.

  • Add neat divinyl carbinol over 3 minutes.

  • Seal the flask and store it in a -20 °C freezer for 5 days without stirring.

  • After 5 days, quench the reaction by pouring the cold reaction mixture into a pre-cooled 10% NaOH solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the aqueous layer is colorless.

  • Separate the organic layer. Extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure this compound.

Visualized Workflows and Logic

Synthesis_Workflow reagent reagent process process product product side_product side_product sub Divinylcarbinol (Achiral) step1 Asymmetric Epoxidation (-20 °C) sub->step1 cat Sharpless Catalyst (Ti(OiPr)4 + (+)-DET) cat->step1   cat. ox TBHP or CHP (Oxidant) ox->step1 mix Racemic Monoepoxide (Intermediate Mixture) step1->mix Low ee desired (1S,2R)-Monoepoxide (Desired, 'Mismatched') mix->desired undesired (1R,2S)-Monoepoxide (Undesired, 'Matched') mix->undesired step2 Kinetic Resolution (Extended Time) desired->step2 Slow 2nd Epoxidation undesired->step2 Fast 2nd Epoxidation final Final Product (>99% ee) step2->final bisepoxide Bisepoxide Byproduct step2->bisepoxide

Caption: Overall workflow for the synthesis via Sharpless epoxidation and kinetic resolution.

Troubleshooting_Logic problem problem question question solution solution check check start Suboptimal Result q1 Low Yield? start->q1 q2 Low ee? start->q2 c1 Check Reagent Purity (Anhydrous TBHP/Catalyst) q1->c1 Yes c2 Verify Reaction Time (Too short? Too long?) q1->c2 Yes c3 Assess Workup/ Purification Method q1->c3 Yes s1 Extend reaction time for kinetic resolution q2->s1 Yes s2 Verify correct tartrate enantiomer ((+)-DET) q2->s2 Yes s3 Ensure anhydrous conditions (use sieves) q2->s3 Yes c1->s3 Kinetic_Resolution start_mix Initial Product Mixture (Low ee) desired (1S,2R)-Monoepoxide ('Mismatched' Enantiomer) start_mix->desired undesired (1R,2S)-Monoepoxide ('Matched' Enantiomer) start_mix->undesired rate_slow k_slow desired->rate_slow + Catalyst/Oxidant rate_fast k_fast undesired->rate_fast + Catalyst/Oxidant final_desired Enriched Product (>99% ee) rate_slow->final_desired Remains largely unreacted final_byproduct Bisepoxide Byproduct rate_fast->final_byproduct Consumed rapidly

References

stability of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

General Handling and Storage

Question: What are the recommended storage conditions for this compound to ensure its stability?

Answer: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation. Avoid exposure to high temperatures and incompatible materials.

Question: I observed a change in the physical appearance of the compound (e.g., color change, polymerization). What could be the cause?

Answer: Changes in physical appearance are often indicative of degradation. Exposure to heat, light, or incompatible substances can initiate polymerization or other degradation reactions. It is crucial to handle the compound under inert atmosphere whenever possible and store it as recommended. If you observe any changes, it is advisable to re-analyze the material for purity before use.

Stability in Solution

Question: My compound is degrading rapidly in an acidic solution. How can I mitigate this?

Answer: this compound, like other epoxides, is susceptible to acid-catalyzed ring-opening. The rate of degradation increases with decreasing pH. To minimize degradation, use the mildest acidic conditions possible and maintain a low temperature. If the reaction allows, consider using a non-protic solvent to reduce the availability of protons. The primary degradation products in acidic aqueous media are expected to be the corresponding diols.

Question: I am observing degradation of the compound in a basic solution. What are the expected degradation products and how can I control the reaction?

Answer: In basic media, this compound can undergo base-catalyzed ring-opening, typically through nucleophilic attack of the hydroxide ion on the less sterically hindered carbon of the epoxide ring. To control the degradation, it is important to use the lowest effective concentration of the base and maintain a low reaction temperature. The expected degradation product in aqueous basic solution is the corresponding 1,2-diol.

Question: Which solvents are recommended for dissolving this compound to ensure stability?

Answer: For short-term use, polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and acetone are generally suitable. Protic solvents, especially acidic ones, can promote degradation through ring-opening. It is always recommended to perform a preliminary stability study in the chosen solvent under your specific experimental conditions.

Thermal and Photostability

Question: What is the thermal stability of this compound?

Question: Is this compound sensitive to light?

Answer: Many organic compounds, including those with unsaturated bonds and strained rings, can be sensitive to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is recommended to protect the compound from light by using amber-colored vials or by working in a dark environment.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of a representative small molecule chiral epoxide under various stress conditions. This data is intended to serve as a general guideline. Actual degradation rates for this compound may vary.

Table 1: Illustrative Degradation of a Representative Chiral Epoxide in Aqueous Solutions at 25°C

pHConditionHalf-life (t½) (hours)Major Degradation Product
20.01 N HCl12Diol A
4Acetate Buffer72Diol A
7Phosphate Buffer> 200Minimal degradation
10Carbonate Buffer96Diol B
120.01 N NaOH24Diol B

Table 2: Illustrative Thermal Degradation of a Representative Chiral Epoxide

Temperature (°C)Condition% Degradation after 24 hours
40Solid State< 1%
60Solid State5%
80Solid State15%

Table 3: Illustrative Stability in Common Organic Solvents at 25°C

SolventType% Remaining after 72 hours
AcetonitrilePolar Aprotic> 99%
Tetrahydrofuran (THF)Polar Aprotic> 99%
MethanolPolar Protic95%
WaterPolar Protic98% (at pH 7)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the quantification of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Visualizations

Degradation Pathways

The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.

Acid_Catalyzed_Ring_Opening Compound This compound Protonated_Epoxide Protonated Epoxide Compound->Protonated_Epoxide H+ (fast) Diol_A 1,2-Diol (Product A) Protonated_Epoxide->Diol_A H2O (Nucleophilic Attack at more substituted carbon) Diol_B 1,2-Diol (Product B) Protonated_Epoxide->Diol_B H2O (Nucleophilic Attack at less substituted carbon)

Caption: Acid-catalyzed ring-opening of the epoxide.

Base_Catalyzed_Ring_Opening Compound This compound Alkoxide_Intermediate Alkoxide Intermediate Compound->Alkoxide_Intermediate OH- (SN2 Attack at less hindered carbon) Diol_Product 1,2-Diol Product Alkoxide_Intermediate->Diol_Product H2O (Protonation)

Caption: Base-catalyzed ring-opening of the epoxide.

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Neutral Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for a forced degradation study.

Technical Support Center: Scale-Up of Chiral Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the scale-up of chiral epoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the scale-up process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of chiral epoxide synthesis.

Issue 1: Runaway Exothermic Reaction and Gas Evolution

Q: My reaction is showing a dangerous exotherm and significant gas evolution upon scaling up, particularly during the addition of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). How can I control this?

A: This is a critical safety concern often encountered during the scale-up of epoxidation reactions.[1][2][3][4] The primary cause is the accumulation of unreacted reagents followed by a rapid, uncontrolled reaction. Here’s a step-by-step troubleshooting guide:

  • Control Reagent Addition: Do not add the oxidant all at once. Implement a slow, controlled addition rate to allow the cooling system to dissipate the heat generated.[3] The addition time may need to be significantly longer at a larger scale.[5]

  • Improve Heat Transfer: Inefficient heat transfer is a major issue in large reactors.[3]

    • Ensure your reactor has a sufficient surface area-to-volume ratio for effective cooling.

    • Use a jacketed reactor with a reliable cooling system.

    • Consider using a more dilute reaction mixture to help manage the exotherm, although this may impact reaction kinetics and downstream processing.

  • Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature.[6] This provides a more accurate indication of the reaction's progress and potential for a runaway.

  • Solvent and Reagent Solubility: Poor solubility of reagents can lead to their accumulation. For instance, the moderate solubility of m-CPBA in dichloromethane (DCM) at low temperatures can cause it to precipitate and then react uncontrollably.[2][7]

    • Consider a co-solvent system to improve solubility. For example, using a minimum amount of ethanol to dissolve m-CPBA before adding it to the DCM reaction mixture has been shown to mitigate this issue.[2][7]

  • Establish Emergency Procedures: Have a quenching plan in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.[1][4]

Issue 2: Decreased Enantioselectivity (ee) on a Larger Scale

Q: I'm observing a significant drop in the enantiomeric excess (ee) of my chiral epoxide when moving from a lab-scale to a pilot-plant scale. What are the potential causes and solutions?

A: A decrease in enantioselectivity during scale-up can be attributed to several factors related to mixing, temperature gradients, and catalyst performance.

  • Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote non-selective background reactions.

    • Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade impeller) for the viscosity of your reaction mixture.[5]

    • The mixing speed may need to be optimized for the larger vessel.

  • Temperature Gradients: As mentioned in the exotherm issue, localized temperature excursions can negatively impact the catalyst's stereocontrol.[3] Improved temperature monitoring and control are crucial.

  • Catalyst Deactivation or Alteration: The catalyst's performance can be compromised on a larger scale.

    • Catalyst Activation: Some catalysts require a specific activation step. Inconsistent activation on a larger scale can lead to lower ee.[8]

    • Catalyst Loading: While it may be tempting to reduce catalyst loading for cost reasons, this can sometimes lead to a decrease in enantioselectivity. It's important to re-optimize the catalyst loading at the new scale.

    • Impurity Effects: The presence of impurities in starting materials or solvents, which may have been negligible at a small scale, can have a significant impact on the catalyst's performance at a larger scale.[9][10] Always use materials of consistent and high purity.

Issue 3: Catalyst Deactivation and Difficult Recovery

Q: My chiral catalyst is deactivating quickly, and I'm struggling with its recovery and recycling on a larger scale, making the process economically unviable. What strategies can I employ?

A: Catalyst deactivation and inefficient recycling are common hurdles in industrial applications.[11] Here are some approaches to address this:

  • Heterogeneous Catalysts: Consider switching from a homogeneous to a heterogeneous catalyst. Solid-supported catalysts can be more easily recovered by filtration, simplifying the work-up process.[11][12]

  • Catalyst Protection:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.

    • Purification of Reagents: Remove any impurities from starting materials and solvents that could poison the catalyst.

  • Catalyst Recovery and Reactivation:

    • Precipitation: For some homogeneous catalysts, it's possible to precipitate the catalyst after the reaction by adding a specific anti-solvent, allowing for recovery by filtration.[13]

    • Reactivation Procedures: Some catalysts may require a reactivation step after recovery. For example, some (salen)Co(III) catalysts can be reactivated by treatment with acetic acid in the air.[13]

  • Flow Chemistry: Continuous flow reactors can offer advantages for catalyst longevity and reuse. The catalyst can be packed into a column, and the reactants are continuously passed through it, minimizing handling and potential deactivation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up of chiral epoxide synthesis?

A1: The most significant safety hazards are thermal runaways and gas evolution due to the exothermic nature of epoxidation reactions.[1][3][4] The use of potentially unstable reagents like peroxides also poses a risk.[3] It is crucial to have robust temperature control, controlled reagent addition, and emergency shutdown procedures in place.[1][4][6]

Q2: How do mass and heat transfer limitations affect the outcome of a scaled-up epoxidation reaction?

A2: Inefficient mass and heat transfer on a larger scale can lead to several problems:

  • Reduced Reaction Rate: Poor mixing can slow down the reaction rate.[5]

  • Lower Selectivity: Localized high concentrations of reactants due to poor mass transfer can result in the formation of byproducts, reducing the selectivity towards the desired epoxide.[14]

  • Decreased Enantioselectivity: Temperature gradients caused by inadequate heat removal can negatively impact the stereocontrol of the chiral catalyst.[3]

  • Safety Hazards: As discussed, poor heat transfer is a primary cause of thermal runaways.[3]

Q3: What is the impact of impurities in starting materials on the synthesis of chiral epoxides at a larger scale?

A3: Impurities can have a much more pronounced effect at a larger scale.[9][10] They can:

  • Poison the Catalyst: Certain functional groups in impurities can bind to the catalyst's active sites, leading to deactivation.

  • Cause Side Reactions: Impurities can react with the reagents, leading to the formation of unwanted byproducts and reducing the yield of the desired epoxide.

  • Affect Product Quality: Over-oxidized impurities can be difficult to remove in downstream processing due to their similarity to the desired product.[2]

  • Influence Crystallization: Impurities can affect the crystal form (polymorphism), size, and shape of the final product.[9][15]

Q4: What are the advantages of using biocatalysts (e.g., epoxide hydrolases) for the production of chiral epoxides on an industrial scale?

A4: Biocatalysts offer several advantages for large-scale chiral epoxide synthesis:

  • High Enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to products with very high ee.[16]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which can improve safety and reduce energy consumption.

  • High Stability and Broad Substrate Specificity: Many enzymes are stable and can be used for a wide range of substrates.[16] However, challenges such as the availability and cost of enzymes in large quantities can sometimes be a limitation.[17]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Chiral Epoxidation Scale-Up

Catalyst SystemTypical ScaleYield (%)ee (%)Key Challenges in Scale-Up
Sharpless Asymmetric EpoxidationLab to kg[2]80-95[2][7]>90[7]Catalyst stability, removal of toxic osmium/ruthenium residues.[7]
Jacobsen-Katsuki EpoxidationLab to kg[2]70-90[2]74-99[2]Catalyst activation, potential for racemization of certain epoxides.[8]
Juliá-Colonna EpoxidationUp to 100 g[5]75-78[5]up to 97[5]Long reaction times, which can be reduced with efficient mixing.[5]
Organocatalysis (e.g., Shi Epoxidation)Lab to multi-decagram[11]VariableVariableHigh catalyst loading can be an issue, but heterogeneous versions are being developed.[11]
Biocatalysis (Epoxide Hydrolases)Up to 4000 L[16][17]High>99[16]Enzyme availability and cost for very large scale.[17]

Experimental Protocols

Protocol 1: General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation at the 1 kg Scale (Adapted from Literature Descriptions)

This protocol is a generalized representation and should be adapted and optimized for specific substrates.

Materials:

  • Olefin substrate (1 kg)

  • (R,R)- or (S,S)-(salen)Co(III) catalyst

  • Oxidant (e.g., m-CPBA or sodium hypochlorite)

  • Appropriate solvent (e.g., Dichloromethane)

  • Buffer solution (if using hypochlorite)

Equipment:

  • Jacketed glass reactor (appropriate volume, e.g., 20 L) with overhead stirrer and temperature probe

  • Controlled addition pump for the oxidant

  • Cooling system for the reactor jacket

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charge Reactants: Charge the reactor with the olefin substrate and the solvent.

  • Cooling: Cool the reactor contents to the desired temperature (e.g., -10 to 0 °C).

  • Catalyst Addition: Add the chiral (salen)Co(III) catalyst to the reaction mixture and stir until dissolved.

  • Oxidant Addition: Begin the slow, controlled addition of the oxidant solution via the pump. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution, brine).

    • Separate the organic layer and dry it over a drying agent (e.g., MgSO₄).

    • Filter off the drying agent.

  • Purification: Concentrate the organic solution under reduced pressure. The crude epoxide can then be purified by distillation or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Setup (Clean, Dry, Inert) charge_reactants Charge Olefin and Solvent prep_reactor->charge_reactants cool_reactor Cool to Reaction Temp. charge_reactants->cool_reactor add_catalyst Add Chiral Catalyst cool_reactor->add_catalyst add_oxidant Controlled Addition of Oxidant add_catalyst->add_oxidant monitor_reaction Monitor Progress (TLC, GC, HPLC) add_oxidant->monitor_reaction quench Quench Reaction monitor_reaction->quench wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry purify Purification (Distillation/Crystallization) dry->purify

Caption: Experimental workflow for a scaled-up chiral epoxidation.

troubleshooting_exotherm start Problem: Runaway Exotherm check_addition Is oxidant addition rate controlled? start->check_addition check_cooling Is cooling system effective? check_addition->check_cooling Yes solution_addition Implement slow, controlled addition. check_addition->solution_addition No check_solubility Are reagents fully dissolved? check_cooling->check_solubility Yes solution_cooling Improve heat transfer: - Jacketed reactor - Dilute reaction check_cooling->solution_cooling No emergency Implement Emergency Quenching Protocol check_solubility->emergency No check_solubility->emergency Yes, but still uncontrolled solution_solubility Use co-solvent to improve solubility.

Caption: Troubleshooting decision tree for runaway exotherms.

catalyst_recycling_logic start Goal: Improve Catalyst Recyclability is_homogeneous Is the current catalyst homogeneous? start->is_homogeneous consider_heterogeneous Consider switching to a heterogeneous catalyst. is_homogeneous->consider_heterogeneous Yes optimize_recovery Optimize recovery of homogeneous catalyst. is_homogeneous->optimize_recovery No, it's already heterogeneous precipitation Develop precipitation/ filtration method. optimize_recovery->precipitation flow_chemistry Explore continuous flow chemistry. optimize_recovery->flow_chemistry

Caption: Logical steps for improving catalyst recycling efficiency.

References

Technical Support Center: Interpreting Complex NMR Spectra of Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy alcohols. The following sections address common challenges encountered during the interpretation of ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Question 1: What are the characteristic ¹H NMR signals for an epoxy alcohol?

Answer: The ¹H NMR spectrum of an epoxy alcohol is defined by several key regions. The protons on the three-membered epoxide ring are shielded and typically appear in the 2.5–3.5 ppm range.[1][2][3] The proton on the carbon bearing the hydroxyl group (the carbinol proton) is deshielded by the electronegative oxygen and resonates further downfield, usually between 3.3 and 4.5 ppm.[4][5] The hydroxyl (-OH) proton signal is highly variable due to hydrogen bonding, concentration, and solvent effects, appearing as a broad singlet anywhere from 0.5 to 5.5 ppm.[4][6]

Summary of Typical ¹H Chemical Shifts (ppm)

Proton TypeTypical Chemical Shift (δ, ppm)Appearance
Epoxide Ring Protons (-CHOCH-)2.5 - 3.5Multiplet
Carbinol Proton (-CHOH)3.3 - 4.5Multiplet
Hydroxyl Proton (-OH)0.5 - 5.5 (highly variable)Broad Singlet
Protons α to Epoxide or Alcohol~1.5 - 2.1Multiplet
Aliphatic Protons (-CH₂, -CH₃)0.8 - 1.7Multiplet
Question 2: Why are the signals for my epoxide protons so complex and overlapping?

Answer: The complexity arises from two main factors: restricted rotation and diastereotopicity.

  • Restricted Rotation: The rigid three-membered ring of the epoxide prevents bond rotation. This locks the protons into specific spatial orientations (cis or trans), each with a unique chemical environment and distinct coupling constant.

  • Diastereotopicity: If a stereocenter exists elsewhere in the molecule (such as the carbon with the alcohol group), the two protons on a methylene (-CH₂) group within the epoxide ring can become diastereotopic.[1] This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns as they couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Typical Coupling Constants in Epoxides

Coupling TypeTypical J-value (Hz)
J (geminal)Often not observed
J (vicinal, cis)2.5 - 5.0
J (vicinal, trans)1.0 - 3.0
Question 3: My hydroxyl (-OH) proton signal is a broad singlet and doesn't show any coupling. Why?

Answer: The hydroxyl proton often undergoes rapid chemical exchange with other acidic protons in the sample, such as trace amounts of water or acid. This exchange happens faster than the NMR timescale, which averages the spin states and causes the signal to collapse into a broad singlet. This rapid exchange also means that any potential spin-spin coupling to adjacent protons on the carbinol carbon is typically not observed.[5]

Question 4: How can I definitively identify the -OH peak in my spectrum?

Answer: The most reliable method is a "D₂O shake" experiment.[6][7][8] By adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum, the labile -OH proton will exchange with a deuterium atom. Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH peak will disappear from the spectrum, confirming its identity.[8][9]

Troubleshooting Guide

Problem: My baseline is distorted and my peaks are broad.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer.

  • Sample Concentration: The sample is too concentrated, leading to viscosity issues and peak broadening. Solution: Dilute the sample.

  • Insoluble Material: The sample is not fully dissolved or has precipitated. Solution: Filter the sample or try a different deuterated solvent in which your compound is more soluble.[8]

Problem: I see unexpected peaks in my spectrum.

Possible Causes & Solutions:

  • Residual Solvent: Solvents from purification (e.g., ethyl acetate, dichloromethane) are still present. Solution: Place the sample under high vacuum for an extended period. Co-evaporation with a more volatile solvent like dichloromethane can sometimes help remove stubborn solvents like ethyl acetate.[8]

  • Water: The NMR solvent has absorbed moisture from the air. Solution: Use a fresh ampoule of deuterated solvent or dry the solvent using molecular sieves.

  • Decomposition: The epoxy alcohol may be sensitive to acid or heat, potentially undergoing ring-opening. Solution: Ensure solvents are neutral and avoid heating the sample. Store the compound appropriately.

Problem: I cannot determine the connectivity of protons due to severe signal overlap.

Solution: When a one-dimensional ¹H NMR spectrum is too crowded, a two-dimensional experiment like COSY (Correlation Spectroscopy) is necessary. A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other, typically through two or three bonds.[10][11] This allows you to trace the spin-spin coupling network through the molecule, even when the signals are overlapping in the 1D spectrum.

Diagram 1: Troubleshooting Workflow for NMR Spectra Issues

Caption: A decision tree for troubleshooting common NMR spectral problems.

Advanced Analysis & Experimental Protocols

Distinguishing CH, CH₂, and CH₃ Groups with DEPT-135

When the ¹³C NMR spectrum is ambiguous, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can differentiate carbon signals based on the number of attached protons.[12][13]

  • DEPT-135: Shows CH and CH₃ signals as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary carbons are absent.[13][14]

  • DEPT-90: Shows only CH signals.[13]

By comparing a standard broadband-decoupled ¹³C spectrum with DEPT-135 and DEPT-90 spectra, every carbon can be assigned.

Diagram 2: Interpreting DEPT-135 Spectra

Caption: Logical flow for assigning carbon types from a DEPT-135 spectrum.

Detailed Experimental Protocols

Protocol 1: D₂O Shake for -OH Identification
  • Acquire Standard Spectrum: Dissolve 5-10 mg of the epoxy alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube and add one drop of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake vigorously for 30 seconds to ensure mixing. A brief, gentle vortex can be used. Let the sample rest for a minute to settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare: The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.[8]

Protocol 2: 2D COSY Experiment
  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for cross-peaks. The sample must be well-dissolved and homogeneous.

  • Spectrometer Setup: Tune and lock the spectrometer on the deuterated solvent signal. Perform shimming to optimize magnetic field homogeneity.

  • Acquire 1D Spectrum: Run a standard ¹H NMR spectrum to determine the spectral width (the frequency range containing all proton signals).

  • Setup COSY Parameters: Load a standard gradient-enhanced COSY (gCOSY) pulse sequence. Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum. Typical parameters include 8-16 scans per increment and 256-512 increments in the t1 dimension.

  • Acquisition: Start the 2D acquisition. This may take from 30 minutes to several hours depending on the concentration and required resolution.

  • Processing and Analysis: After acquisition, the data is Fourier transformed in both dimensions. The resulting 2D map will show the 1D spectrum along the diagonal and off-diagonal cross-peaks that connect coupled protons.[15][16] Analyze these cross-peaks to establish proton connectivity.

References

resolving issues with catalyst deactivation in asymmetric epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during asymmetric epoxidation reactions, with a focus on catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting problems related to catalyst deactivation in Jacobsen-Katsuki and Sharpless epoxidations.

Jacobsen-Katsuki Epoxidation

Question 1: My Jacobsen-Katsuki epoxidation is slow or incomplete. What are the possible causes and how can I fix it?

Answer:

A sluggish or incomplete reaction can be attributed to several factors related to the catalyst, reagents, and reaction conditions.

  • Inactive Catalyst: The active Mn(V)=O species may not be forming efficiently.

    • Troubleshooting:

      • Oxidant Quality: Ensure your oxidant (e.g., buffered sodium hypochlorite) is fresh and has not degraded. The concentration of commercial bleach can vary. It is advisable to titrate the bleach solution before use.

      • pH of the Oxidant: The pH of the buffered oxidant solution is crucial. For NaOCl, a pH of around 11.3 is often optimal. Deviations can lead to catalyst decomposition or a slower reaction rate.

      • Co-catalyst/Additive: The addition of a phase-transfer catalyst or an axial ligand like 4-phenylpyridine N-oxide (4-PPNO) can significantly increase the reaction rate, particularly for less reactive substrates.[1] 4-PPNO can help stabilize the catalyst and facilitate the transport of the oxidant to the organic phase.[2]

  • Catalyst Deactivation: The catalyst may be deactivating during the reaction.

    • Troubleshooting:

      • Formation of Inactive µ-oxo Dimers: This is a common deactivation pathway for Mn-salen complexes.[3][4] The presence of a nitrogen-containing axial base can help prevent the formation of these inactive dimers.[4]

      • Oxidative Degradation of the Salen Ligand: Prolonged exposure to strong oxidizing conditions can lead to the degradation of the chiral ligand.[4][5] Use the minimum effective amount of oxidant and monitor the reaction progress to avoid unnecessarily long reaction times.

  • Poor Substrate Reactivity: Not all alkenes are equally reactive.

    • Troubleshooting:

      • Alkene Structure: Cis-disubstituted and conjugated alkenes are generally good substrates for Jacobsen epoxidation.[6] Trans-disubstituted and terminal alkenes are often less reactive.[7] For trisubstituted alkenes, the addition of a pyridine N-oxide derivative can improve reactivity.[6]

      • Steric Hindrance: Highly sterically hindered alkenes may react slowly or not at all.

Question 2: I'm observing a significant drop in enantioselectivity in my Jacobsen-Katsuki epoxidation. What could be the reason?

Answer:

A decrease in enantiomeric excess (ee) is a serious issue that can often be traced back to the catalyst's integrity or the presence of impurities.

  • Catalyst Degradation:

    • Troubleshooting:

      • Ligand Oxidation: Degradation of the chiral salen ligand will lead to a loss of the asymmetric environment and thus lower enantioselectivity.[5] Ensure the reaction is not running for an excessive amount of time.

      • Racemization of the Chiral Diamine Backbone: While less common under standard conditions, harsh reaction conditions or improper catalyst synthesis could potentially lead to some racemization.

  • Presence of Impurities:

    • Troubleshooting:

      • Substrate Purity: Impurities in the starting alkene can sometimes interfere with the catalytic cycle. Ensure your substrate is of high purity.

      • Solvent Purity: While less common, certain impurities in the solvent could potentially coordinate to the metal center and disrupt the chiral environment. Use of high-purity, dry solvents is recommended.

  • Alternative Reaction Pathways:

    • Troubleshooting:

      • Radical Mechanisms: For some substrates, a radical pathway may compete with the desired concerted mechanism, which can lead to a decrease in enantioselectivity.[6] The choice of oxidant and the presence of additives can influence the dominant reaction pathway.

Question 3: Can I reuse my Jacobsen's catalyst? If so, how?

Answer:

Yes, Jacobsen's catalyst can often be recovered and reused, although a gradual decrease in activity may be observed.

  • Recovery and Reuse:

    • Procedure: In some cases, the catalyst may precipitate out of the reaction mixture, allowing for recovery by filtration.[5] For immobilized catalysts, recovery is more straightforward.

    • Performance: The reusability of the catalyst can be limited by oxidative degradation of the salen ligand.[4][5] Some studies have shown successful reuse for at least two to three cycles with minimal loss of enantioselectivity, although conversion rates may decrease.[5][6]

Sharpless Asymmetric Epoxidation

Question 1: My Sharpless epoxidation is giving a low yield or is not going to completion. What should I check?

Answer:

Low conversion in a Sharpless epoxidation can often be linked to issues with the catalyst complex or the presence of inhibitors.

  • Catalyst Deactivation by Water: The titanium-tartrate catalyst is extremely sensitive to water.[8]

    • Troubleshooting:

      • Use of Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves is crucial for removing trace amounts of water from the reaction mixture, which significantly improves catalyst turnover and allows for the use of catalytic amounts of the titanium complex.[1][9]

      • Anhydrous Conditions: Ensure all glassware is rigorously dried and that solvents and reagents are anhydrous. Methylene chloride should be freshly distilled from a suitable drying agent.

  • Product Inhibition: The epoxy alcohol product can coordinate to the titanium center and inhibit the catalytic cycle.

    • Troubleshooting:

      • Catalyst Loading: In some cases, especially with sensitive epoxy alcohols, a higher catalyst loading may be necessary to achieve full conversion.

      • In Situ Derivatization: For particularly problematic substrates, in-situ derivatization of the product epoxy alcohol can prevent it from inhibiting the catalyst.

  • Substrate Reactivity:

    • Troubleshooting:

      • (Z)-Allylic Alcohols: (Z)-substituted allylic alcohols are known to react much more slowly than their (E)-isomers.[10]

      • Steric Hindrance: Bulky substituents on the allylic alcohol can hinder the approach to the catalyst and slow down the reaction.[10]

Question 2: The enantioselectivity of my Sharpless epoxidation is lower than expected. What are the likely causes?

Answer:

Suboptimal enantioselectivity in the Sharpless epoxidation often points to issues with the chiral ligand or the integrity of the catalytic complex.

  • Purity of Chiral Ligand:

    • Troubleshooting:

      • Enantiomeric Purity of Tartrate: The enantiomeric purity of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) is paramount. Use of a tartrate with low enantiomeric excess will directly result in a lower ee of the product. Ensure you are using a high-quality, enantiomerically pure tartrate.

  • Incorrect Catalyst Stoichiometry:

    • Troubleshooting:

      • Titanium to Tartrate Ratio: The optimal ratio of titanium isopropoxide to the tartrate ligand is critical for the formation of the active dimeric catalyst. An excess of the tartrate can lead to the formation of an inert Ti(tartrate)₂ species. A slight excess of the tartrate relative to titanium (e.g., 1.1:1 or 1.2:1) is often recommended.[11]

  • Reaction Temperature:

    • Troubleshooting:

      • Temperature Control: The Sharpless epoxidation is typically carried out at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[12] Inadequate temperature control can lead to a decrease in ee.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to catalyst performance in asymmetric epoxidation reactions.

Table 1: Comparison of Oxidants in Jacobsen-Katsuki Epoxidation of Chalcone [13]

OxidantAdditiveConversion (%)Epoxide Yield (%)Enantiomeric Excess (ee, %)
t-BuOOHNone17-52
t-BuOOHAcetic Acid64-81
H₂O₂Acetic Acid999191
Peracetic AcidNone999989

Table 2: Catalyst Loading vs. Turnover Number (TON) in Asymmetric Epoxidation

Catalyst SystemSubstrateCatalyst Loading (mol%)Turnover Number (TON)Reference
JacobsenIndene<1>100[2]
SharplessAllylic Alcohols5-10~10-20[1]
Fe-basedOlefins0.2up to 500[10]

Table 3: Catalyst Reusability in Jacobsen-Katsuki Epoxidation

CatalystSubstrateCycleConversion (%)Selectivity (%)Enantiomeric Excess (ee, %)Reference
Immobilized JacobsenR-(+)-limonene1100~85 (1,2-epoxide)58 (cis)[6]
2~95~85~58[6]
3~90~85~58[6]
Homogeneous JacobsenStyrene1---[5]
(Recovered)2Decreased-Consistent[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst synthesis, purification, and the epoxidation reaction itself.

Protocol 1: Synthesis of Jacobsen's Catalyst

This protocol is adapted from literature procedures.[7]

Materials:

  • (R,R)- or (S,S)-1,2-Diaminocyclohexane tartrate salt

  • 3,5-di-tert-butylsalicylaldehyde

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Ethanol

  • Toluene

  • Hexane

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve the chiral 1,2-diaminocyclohexane tartrate salt in water and neutralize with an aqueous base (e.g., NaOH) to liberate the free diamine.

    • Extract the free diamine into an organic solvent like toluene.

    • Add 2 equivalents of 3,5-di-tert-butylsalicylaldehyde to the solution of the diamine.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After the reaction is complete (monitored by TLC), cool the solution and remove the solvent under reduced pressure to obtain the yellow salen ligand. Recrystallize from a suitable solvent system if necessary.

  • Complexation:

    • Dissolve the salen ligand in hot ethanol.

    • Add a solution of Mn(OAc)₂·4H₂O in water to the ligand solution.

    • Heat the mixture to reflux for 1-2 hours. A dark brown precipitate should form.

    • Add a solution of LiCl in water and continue to reflux for another 30 minutes.

    • Cool the mixture to room temperature and then in an ice bath to complete precipitation.

    • Collect the dark brown solid by vacuum filtration, wash with cold ethanol, and then with hexane.

    • Dry the solid under vacuum to yield Jacobsen's catalyst.

Protocol 2: General Procedure for Jacobsen-Katsuki Epoxidation

Materials:

  • Alkene substrate

  • Jacobsen's catalyst

  • Buffered oxidant solution (e.g., NaOCl at pH 11.3)

  • 4-Phenylpyridine N-oxide (4-PPNO, optional)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkene and Jacobsen's catalyst (typically 1-5 mol%) in CH₂Cl₂. If using, add 4-PPNO at this stage.

  • Cool the solution to the desired temperature (often 0 °C or room temperature).

  • Add the buffered oxidant solution dropwise with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, add water and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Protocol 3: General Procedure for Sharpless Asymmetric Epoxidation

This protocol is adapted from literature procedures.[9]

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Activated 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous CH₂Cl₂ and powdered, activated molecular sieves.

  • Cool the flask to -20 °C.

  • Add the diethyl tartrate, followed by the titanium(IV) isopropoxide. The solution should turn yellow.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol.

  • Add the TBHP solution dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of celite, washing with CH₂Cl₂.

  • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

Protocol 4: Purification of Reagents and Solvents

High purity of reagents and solvents is critical for successful and reproducible asymmetric epoxidation.

  • Dichloromethane (CH₂Cl₂): For Sharpless epoxidation, it is crucial to use anhydrous CH₂Cl₂. It can be dried by refluxing over and distilling from calcium hydride (CaH₂) under an inert atmosphere.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): Commercial Ti(OiPr)₄ can contain impurities. It can be purified by vacuum distillation.[14] Store the purified reagent under an inert atmosphere.

  • Alkenes: Commercial alkenes may contain peroxides or other impurities. They can be purified by passing through a short column of activated alumina or by distillation.

  • tert-Butyl hydroperoxide (TBHP): Anhydrous solutions of TBHP in a non-polar solvent are commercially available. The concentration can be determined by titration.

Visualizations

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_Cycle Mn_III Mn(III)-salen Mn_V [Mn(V)=O]-salen (Active Oxidant) Mn_III->Mn_V Oxidant (e.g., NaOCl) Intermediate [Mn-Alkene-O complex] Mn_V->Intermediate Alkene approach Alkene Alkene Alkene->Intermediate Epoxide Epoxide Intermediate->Mn_III Oxygen transfer Intermediate->Epoxide Deactivation_Pathway Active_Catalyst Active Mn(III)-salen Inactive_Dimer Inactive µ-oxo Mn(IV) Dimer Active_Catalyst->Inactive_Dimer Dimerization Degraded_Ligand Oxidatively Degraded Salen Ligand Active_Catalyst->Degraded_Ligand Excess Oxidant Troubleshooting_ee Start Low Enantioselectivity Observed Check_Ligand Check Purity of Chiral Ligand (e.g., Tartrate for Sharpless) Start->Check_Ligand Check_Catalyst_Prep Review Catalyst Preparation Protocol (Stoichiometry, Purity of Precursors) Start->Check_Catalyst_Prep Check_Impurities Analyze Purity of Substrate and Solvent Start->Check_Impurities Check_Conditions Verify Reaction Conditions (Temperature, Stirring) Start->Check_Conditions Solution_Ligand Use High-Purity Ligand Check_Ligand->Solution_Ligand Solution_Catalyst Re-synthesize Catalyst Carefully Check_Catalyst_Prep->Solution_Catalyst Solution_Impurities Purify Substrate/Solvent Check_Impurities->Solution_Impurities Solution_Conditions Optimize Reaction Conditions Check_Conditions->Solution_Conditions

References

Technical Support Center: Synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, commonly synthesized via the Sharpless asymmetric epoxidation of divinylcarbinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most frequently observed impurities include the undesired enantiomer, di-epoxidized byproducts, residual starting material (divinylcarbinol), and catalyst-related residues such as diethyl tartrate. Inadequate drying of reagents and glassware can also introduce moisture, which can affect the catalyst's efficacy and lead to side reactions.

Q2: How does the kinetic resolution process in the Sharpless epoxidation affect the impurity profile?

A2: The Sharpless epoxidation of divinylcarbinol is a powerful method that combines an initial asymmetric synthesis with a subsequent kinetic resolution.[1] This process significantly enhances the enantiomeric purity of the desired product.[1] The undesired enantiomer of the mono-epoxide reacts further to form a bis-epoxide, which is a key impurity that needs to be removed during purification.[2]

Q3: What analytical techniques are recommended for monitoring the purity and enantiomeric excess of the product?

A3: For assessing chemical purity, quantitative NMR (qNMR) is a reliable method. To determine the enantiomeric excess (ee), chiral gas chromatography (chiral GC) is the standard analytical technique employed.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Enantiomeric Excess (ee) - Inactive or improperly prepared catalyst.- Presence of moisture in the reaction.- Incorrect reaction temperature or time.- Ensure the titanium tetra(isopropoxide) and diethyl tartrate are of high purity and handled under inert conditions.- Use freshly dried molecular sieves (3Å) to scavenge any moisture.[3]- Maintain the recommended low temperature (e.g., -20°C) and allow for sufficient reaction time for the kinetic resolution to proceed to completion.[2]
Presence of Di-epoxide Impurity - The kinetic resolution process is the source of this byproduct from the undesired enantiomer.- This is an expected byproduct. Optimize purification methods, such as fractional distillation under reduced pressure, to separate the mono-epoxide from the higher boiling di-epoxide.
Residual Divinylcarbinol (Starting Material) - Incomplete reaction.- Ensure the correct stoichiometry of reagents, particularly the oxidizing agent (tert-butyl hydroperoxide).- Verify the activity of the catalyst.- Increase the reaction time if necessary.
Contamination with Diethyl Tartrate - Incomplete removal during workup and purification.- This can be addressed during the purification step. A careful short-path distillation should effectively separate the product from tartrate impurities.[2]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Divinylcarbinol

This protocol is a summarized example based on established procedures. Researchers should consult detailed literature for specific quantities and safety precautions.

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve L-(+)-diethyl tartrate in a dry, aprotic solvent like dichloromethane (CH₂Cl₂).

    • Cool the solution to the recommended temperature (e.g., -20°C).

    • Add titanium tetra(isopropoxide) dropwise to the solution while stirring.

  • Epoxidation Reaction:

    • To the prepared catalyst solution, add tert-butyl hydroperoxide (TBHP) in a suitable solvent.

    • Add divinylcarbinol to the reaction mixture.

    • Maintain the reaction at a low temperature (e.g., -20°C) for an extended period (e.g., several days) to allow for both the epoxidation and the kinetic resolution to occur.[2]

  • Workup and Purification:

    • Quench the reaction with an appropriate quenching agent.

    • Perform an aqueous workup to remove water-soluble components.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by short-path distillation under vacuum to obtain the pure this compound.[2]

Impurity Summary

Impurity Source Typical Method of Removal
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol (Undesired Enantiomer)Incomplete kinetic resolutionConverted to bis-epoxide during the reaction
Bis-epoxideKinetic resolution of the undesired enantiomer[2]Fractional distillation
DivinylcarbinolUnreacted starting materialFractional distillation
Diethyl TartrateCatalyst component[2]Fractional distillation
Residual Solvent (e.g., Dichloromethane)Reaction mediumEvaporation, distillation

Synthesis and Impurity Pathway

G Start Divinylcarbinol (Starting Material) Reaction Asymmetric Epoxidation & Kinetic Resolution Start->Reaction Unreacted_SM Unreacted Divinylcarbinol (Impurity) Start->Unreacted_SM Incomplete Reaction Reagents Sharpless Reagents (Ti(OiPr)4, (+)-DET, TBHP) Reagents->Reaction Catalyst_Residue Diethyl Tartrate (Impurity) Reagents->Catalyst_Residue Residual Desired_Product This compound (Desired Product) Reaction->Desired_Product Major Pathway Undesired_Enantiomer Undesired Enantiomer (Intermediate Impurity) Reaction->Undesired_Enantiomer Minor Initial Product Bis_epoxide Bis-epoxide (Impurity) Undesired_Enantiomer->Bis_epoxide Kinetic Resolution

Caption: Logical workflow of the Sharpless epoxidation and the formation of common impurities.

References

Validation & Comparative

Determining the Enantiomeric Purity of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the enantiomeric excess (ee) of chiral molecules is paramount in the fields of stereoselective synthesis and the development of pharmaceutical agents. For the bifunctional epoxy alcohol, (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, a key chiral building block, accurate assessment of its enantiomeric purity is critical to ensure the desired stereochemical outcome in subsequent reactions. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of this and structurally related compounds: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Comparison of Analytical Methods

Each technique offers distinct advantages and disadvantages in terms of resolution, sample throughput, and experimental complexity. The choice of method often depends on the specific requirements of the analysis, including the desired level of accuracy, the presence of impurities, and the amount of sample available.

Method Principle Advantages Disadvantages Typical Resolution (Rs) Typical Analysis Time
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, applicable to a wide range of compounds, well-established methods.Can require longer analysis times, higher solvent consumption.> 1.510 - 30 min
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, fast analysis times, high sensitivity.Requires analyte to be volatile and thermally stable, may require derivatization.> 1.55 - 20 min
NMR Spectroscopy Use of a chiral shift reagent to induce chemical shift differences between enantiomers.Rapid analysis, non-destructive, provides structural information.Lower resolution compared to chromatography, can be affected by impurities, may require higher sample concentrations.Variable< 5 min

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound and similar epoxy alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of enantiomers. Polysaccharide-based chiral stationary phases, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for resolving chiral alcohols and epoxides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like the target molecule, chiral GC offers excellent resolution and speed. Cyclodextrin-based chiral stationary phases are often employed for the separation of small polar molecules.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based CSP.[1][2][3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1).

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • If the analyte exhibits poor peak shape or volatility, derivatization with an agent like trifluoroacetic anhydride may be necessary.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram, as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent provides a rapid method for determining enantiomeric excess. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[4][5][6]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add small, incremental amounts of the chiral shift reagent (e.g., 0.1 equivalents at a time) to the NMR tube.

  • Acquire a ¹H NMR spectrum after each addition until baseline separation of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group) is observed for the two enantiomers.

Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in determining enantiomeric excess, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Acquisition & Processing Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC/GC) Dissolution->Filtration NMR NMR Dissolution->NMR HPLC HPLC Filtration->HPLC GC GC Filtration->GC Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram Spectrum Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result

Caption: General experimental workflow for the determination of enantiomeric excess.

decision_pathway Start Need to Determine ee Volatile Is the analyte volatile & thermally stable? Start->Volatile High_Resolution Is high resolution critical? Volatile->High_Resolution No GC Chiral GC Volatile->GC Yes Fast_Analysis Is rapid analysis the priority? High_Resolution->Fast_Analysis No HPLC Chiral HPLC High_Resolution->HPLC Yes Fast_Analysis->HPLC No NMR NMR with Chiral Shift Reagent Fast_Analysis->NMR Yes

Caption: Decision pathway for selecting an appropriate analytical method.

References

Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, a chiral epoxy allyl alcohol, is crucial for ensuring the stereochemical purity of this important synthetic intermediate. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for resolving the enantiomers of such compounds. This guide provides a comparative overview of suitable chiral HPLC methods, alternative analytical approaches, and detailed experimental protocols based on published data for structurally related molecules.

Comparative Analysis of Chiral HPLC Methods

The separation of chiral epoxides and allylic alcohols is most effectively achieved using polysaccharide-based CSPs.[1][2] These columns, typically derived from cellulose or amylose coated on a silica support, offer a broad range of enantioselectivity.[3] The choice of the specific CSP and the mobile phase composition are critical factors in achieving optimal separation.[4] Both normal-phase and polar-organic modes of separation have been successfully employed.[1][5]

Below is a comparison of typical conditions used for the chiral separation of related epoxy alcohols and similar chiral compounds on various polysaccharide-based CSPs.

Parameter Method 1 (Normal-Phase) Method 2 (Normal-Phase) Method 3 (Polar-Organic) Alternative: Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][5]Lux Cellulose-4 (Cellulose tris(4-chloro-3-methylphenylcarbamate))[2]Chiralpak AD-H[1][5]Immobilized Polysaccharide CSPs (e.g., CHIRAL ART Cellulose-SB)[6][7]
Mobile Phase n-Hexane/Ethanol (70:30, v/v)[1][5]n-Hexane/2-Propanol (80:20, v/v)[2]Methanol (100%)[1][5]CO2/Alcohol mixtures[6][7]
Flow Rate 1.2 mL/min[1][5]1.0 mL/min[2]0.8 mL/min[1][5]Not specified
Column Temperature 40 °C[1][5]Not specified20 °C[1][5]Not specified
Detection UV (wavelength not specified)UV (wavelength not specified)UV (wavelength not specified)UV (wavelength not specified)
Resolution (Rs) ≥ 2[1][5]High enantioselectivity (α = 1.89)[2]≥ 2[1][5]Successful enantioseparation
Analysis Time < 11 min[1][5]Not specified< 11 min[1][5]Generally shorter than HPLC
Key Advantages Good resolution.[1][5]High enantioselectivity.[2]Simpler mobile phase."Green" alternative with reduced solvent consumption.[6][7]
Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general methodology for the chiral HPLC analysis of this compound based on methods developed for similar compounds.[1][5]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • HPLC-grade n-hexane.

  • HPLC-grade ethanol.

  • This compound standard.

  • Sample for analysis.

3. Chromatographic Conditions (Normal-Phase):

  • Mobile Phase: n-Hexane/Ethanol (70:30, v/v). The ratio may be optimized to improve resolution.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically in the range of 210-230 nm for this class of compounds).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., a small amount of ethanol followed by dilution with n-hexane) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of the enantiomers.

  • Inject the sample solution.

  • Identify and quantify the enantiomers based on the retention times and peak areas from the standard.

Alternative Analytical Technique: Supercritical Fluid Chromatography (SFC)

SFC is an environmentally friendly alternative to HPLC for chiral separations.[6][7] It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like an alcohol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[6][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter sample->filter hplc_system HPLC System with Chiral Column filter->hplc_system Prepared Sample equilibration Column Equilibration hplc_system->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomers integration->quantification

Caption: Experimental workflow for chiral HPLC analysis.

logical_relationship cluster_methods Analytical Methods cluster_hplc_params Key HPLC Parameters compound This compound hplc Chiral HPLC compound->hplc sfc Chiral SFC compound->sfc csp Chiral Stationary Phase (Polysaccharide-based) hplc->csp mobile_phase Mobile Phase (Normal or Polar-Organic) hplc->mobile_phase temperature Column Temperature hplc->temperature flow_rate Flow Rate hplc->flow_rate

Caption: Key factors in the chiral analysis of the target compound.

References

A Comparative Guide to Asymmetric Epoxidation Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of epoxides is a critical step in the creation of complex chiral molecules. This guide provides an objective comparison of three widely utilized asymmetric epoxidation methods: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. By presenting key performance data, detailed experimental protocols, and mechanistic diagrams, this document aims to assist in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Performance Comparison

The choice of an asymmetric epoxidation method is dictated by the substrate structure and the desired enantioselectivity. The following table summarizes the performance of the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations across a range of representative substrates.

MethodSubstrateCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)ee (%)
Sharpless-Katsuki (E)-2-Hexen-1-olTi(OiPr)₄, L-(+)-DETt-BuOOHCH₂Cl₂-208594[1]
Sharpless-Katsuki GeraniolTi(OiPr)₄, L-(+)-DETt-BuOOHCH₂Cl₂-20-95[1]
Jacobsen-Katsuki (Z)-1-Phenylpropene(R,R)-Mn(salen)ClNaOClCH₂Cl₂08492
Jacobsen-Katsuki 1,2-Dihydronaphthalene(R,R)-Mn(salen)Clm-CPBACH₂Cl₂-789798
Jacobsen-Katsuki Styrene(R,R)-Mn(salen)ClNaOClCH₂Cl₂/H₂O-106390[2]
Shi trans-StilbeneFructose-derived ketoneOxoneCH₃CN/H₂O092>99
Shi trans-β-MethylstyreneFructose-derived ketoneOxoneCH₃CN/H₂O/DMM07090-92[3]
Shi 1-PhenylcyclohexeneFructose-derived ketoneOxoneCH₃CN/H₂O/DMM09590

In Focus: Methodologies and Mechanisms

Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[4][5] The reaction utilizes a catalyst generated in situ from titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6] The choice of L-(+)-DET or D-(-)-DET determines the stereochemical outcome of the epoxidation.

A representative procedure for the Sharpless-Katsuki epoxidation of (E)-2-hexen-1-ol is as follows: A flask is charged with CH₂Cl₂ and cooled to -20 °C. Titanium tetraisopropoxide and L-(+)-diethyl tartrate are added sequentially, followed by the allylic alcohol. Anhydrous tert-butyl hydroperoxide in toluene is then added, and the reaction is stirred at -20 °C until completion.[7] The reaction is quenched by the addition of water, and the product is extracted and purified.

Sharpless_Catalytic_Cycle catalyst [Ti(tartrate)(OR)₂]₂ intermediate1 Ti-tartrate-alkoxide -peroxide complex catalyst->intermediate1 + Allylic Alcohol, t-BuOOH - 2 ROH substrate Allylic Alcohol substrate->intermediate1 oxidant t-BuOOH oxidant->intermediate1 product Epoxy Alcohol intermediate1->product Oxygen Transfer byproduct t-BuOH intermediate1->byproduct product->catalyst - Epoxide + t-BuOH

Sharpless-Katsuki Epoxidation Catalytic Cycle
Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, particularly cis-disubstituted olefins, using a chiral manganese-salen complex as the catalyst.[8][9] Common oxidants include sodium hypochlorite (bleach) and meta-chloroperoxybenzoic acid (m-CPBA).[9] The stereoselectivity is dictated by the chirality of the salen ligand.

A typical procedure involves dissolving the (R,R)-Mn(salen)Cl catalyst in a suitable solvent such as dichloromethane. The alkene substrate is then added. The mixture is cooled, and the oxidant (e.g., a buffered solution of NaOCl) is added slowly while maintaining the temperature. The reaction is monitored until completion, after which the organic layer is separated, washed, dried, and concentrated to yield the epoxide.

Jacobsen_Catalytic_Cycle catalyst Mn(III)-salen active_species Mn(V)=O-salen catalyst->active_species + Oxidant oxidant Oxidant (e.g., NaOCl) oxidant->active_species intermediate [Alkene---O=Mn(V)] Transition State active_species->intermediate + Alkene substrate Alkene substrate->intermediate intermediate->catalyst - Epoxide product Epoxide intermediate->product

Jacobsen-Katsuki Epoxidation Catalytic Cycle
Shi Epoxidation

The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone, typically derived from fructose, to catalyze the asymmetric epoxidation of a broad range of alkenes, especially trans-disubstituted and trisubstituted olefins.[10] The active oxidizing species is a chiral dioxirane generated in situ from the ketone and a stoichiometric oxidant, commonly potassium peroxymonosulfate (Oxone).[3]

In a representative procedure, the fructose-derived ketone catalyst, the alkene, and a phase-transfer catalyst are dissolved in a mixture of acetonitrile and dimethoxymethane.[3] A buffered aqueous solution of Oxone and potassium carbonate is then added dropwise at 0 °C.[3] The reaction is stirred at low temperature until the starting material is consumed. The product is then extracted with an organic solvent and purified by chromatography.

Shi_Catalytic_Cycle catalyst Chiral Ketone dioxirane Chiral Dioxirane catalyst->dioxirane + Oxone oxidant Oxone (KHSO₅) oxidant->dioxirane product Epoxide dioxirane->product + Alkene substrate Alkene substrate->product product->catalyst - Epoxide (Catalyst Regenerated)

Shi Epoxidation Catalytic Cycle

Concluding Remarks

The Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations each offer distinct advantages for the synthesis of chiral epoxides. The Sharpless method is unparalleled for allylic alcohols, providing excellent enantioselectivity. The Jacobsen epoxidation demonstrates broad substrate scope, particularly for cis-olefins, and the Shi epoxidation offers a robust organocatalytic alternative for trans- and trisubstituted alkenes. The selection of the optimal method will depend on the specific structural features of the alkene substrate and the desired stereochemical outcome. The experimental protocols and mechanistic overviews provided herein serve as a foundational guide for researchers to navigate these powerful synthetic transformations.

References

Comparative Reactivity of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol and its Diastereomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the stereochemical influence on the reactivity of vinyloxirane diastereomers, providing key insights for synthetic strategy and drug design.

In the realm of medicinal chemistry and drug development, the stereochemical configuration of a molecule is paramount, often dictating its biological activity and metabolic fate. Vinyloxiranes are versatile chiral building blocks in organic synthesis, and understanding the nuanced reactivity of their various diastereomers is crucial for the efficient and selective synthesis of complex molecular targets. This guide provides a comparative analysis of the reactivity of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol and its diastereomers, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Diastereoselectivity in Vinyloxirane Reactions: A Tale of Steric and Electronic Effects

The reactivity of vinyloxiranes is governed by a delicate interplay of steric hindrance and electronic effects, which are significantly influenced by the relative stereochemistry of the substituents. The two primary sites for nucleophilic attack are the carbon of the oxirane ring and the terminal carbon of the vinyl group (in an SN2' fashion). The preferred pathway is often dictated by the nature of the nucleophile, the reaction conditions, and, most importantly, the stereochemical arrangement of the molecule.

The diastereomers of 1-(oxiran-2-yl)prop-2-en-1-ol, namely the syn and anti isomers, exhibit distinct reactivity profiles. The terms syn and anti refer to the relative orientation of the hydroxyl group and the epoxide. In the case of this compound, the hydroxyl group and the epoxide are on the same side of the carbon backbone, designating it as the syn diastereomer. Its diastereomer, (1R)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, would be the anti isomer.

Nucleophilic Ring Opening: A Comparative Analysis

The most common reaction of vinyloxiranes is the nucleophilic ring opening of the epoxide. This reaction can proceed via two main pathways: direct SN2 attack at one of the epoxide carbons or an SN2' attack at the vinyl group, leading to a rearranged product. The stereochemistry of the starting material plays a critical role in determining the regioselectivity and stereoselectivity of this transformation.

DiastereomerRelative StereochemistryPredicted Reactivity TrendRationale
This compoundsynPotentially faster SN2' reactionThe syn relationship may facilitate chelation control with certain reagents, directing the nucleophile to the vinyl group. Steric hindrance around the epoxide may also favor the SN2' pathway.
Diastereomers (e.g., anti isomers)antiMay favor direct SN2 attackIn the absence of chelation control, direct attack on the less hindered epoxide carbon is a likely pathway. The relative orientation of substituents will influence the accessibility of the epoxide carbons.

Table 1: Predicted Reactivity Trends of Vinyloxirane Diastereomers in Nucleophilic Ring Opening.

It is important to note that these are generalized predictions. The actual outcome of a reaction will be highly dependent on the specific nucleophile, solvent, and temperature used.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis and reaction of chiral vinyloxiranes.

Synthesis of Diastereomeric Vinyloxiranes

The synthesis of specific diastereomers of vinyloxirane alcohols can be achieved through various stereoselective methods. One common approach involves the diastereoselective reduction of a corresponding vinyl epoxy ketone.

General Procedure for Diastereoselective Reduction:

  • To a solution of the vinyl epoxy ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) at a controlled temperature (e.g., -78 °C), a reducing agent (e.g., sodium borohydride, L-selectride) is added portion-wise.

  • The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired diastereomer of the vinyloxirane alcohol.

The choice of reducing agent and reaction conditions will determine the diastereoselectivity of the reduction. For instance, bulky reducing agents often favor the formation of the anti diastereomer due to steric approach control.

Nucleophilic Ring Opening of a Vinyloxirane

General Procedure for Nucleophilic Ring Opening:

  • To a solution of the vinyloxirane diastereomer (1.0 eq) in an appropriate solvent (e.g., THF, diethyl ether) at a specified temperature (e.g., 0 °C to room temperature), the nucleophile (e.g., organocuprate, Grignard reagent, amine) is added dropwise.

  • The reaction is stirred until completion as indicated by TLC analysis.

  • The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.

The regioselectivity and stereoselectivity of the ring opening should be carefully determined using spectroscopic methods such as NMR and, if possible, X-ray crystallography.

Visualizing Reaction Pathways

To better understand the mechanistic principles governing the reactivity of vinyloxirane diastereomers, we can visualize the key reaction pathways using Graphviz.

nucleophilic_attack cluster_syn syn-Diastereomer cluster_anti anti-Diastereomer syn_start This compound syn_sn2_prime SN2' Product (Allylic Alcohol) syn_start->syn_sn2_prime Nucleophile (Chelation Control) syn_sn2 SN2 Product (1,2-Diol derivative) syn_start->syn_sn2 Nucleophile anti_start anti-Diastereomer anti_sn2 SN2 Product (1,2-Diol derivative) anti_start->anti_sn2 Nucleophile (Steric Approach) anti_sn2_prime SN2' Product (Allylic Alcohol) anti_start->anti_sn2_prime Nucleophile

Figure 1: Potential reaction pathways for syn and anti vinyloxirane diastereomers.

This diagram illustrates the competing SN2 and SN2' pathways for both syn and anti diastereomers. The favored pathway is often influenced by factors such as chelation control in the syn isomer, which can direct the nucleophile to the vinyl group, and steric hindrance, which can favor direct attack at the less substituted carbon of the epoxide in the anti isomer.

experimental_workflow start Vinyl Epoxy Ketone reduction Diastereoselective Reduction start->reduction syn syn-Vinyloxirane Alcohol reduction->syn anti anti-Vinyloxirane Alcohol reduction->anti reaction_syn Nucleophilic Ring Opening syn->reaction_syn reaction_anti Nucleophilic Ring Opening anti->reaction_anti product_syn Product(s) from syn reaction_syn->product_syn product_anti Product(s) from anti reaction_anti->product_anti analysis Comparative Analysis (Kinetics, Selectivity) product_syn->analysis product_anti->analysis

Figure 2: General experimental workflow for comparing the reactivity of vinyloxirane diastereomers.

This workflow outlines the key steps for a comparative study, starting from a common precursor and proceeding through diastereoselective synthesis, subsequent reactions, and finally, a comparative analysis of the outcomes.

Conclusion

The stereochemistry of 1-(oxiran-2-yl)prop-2-en-1-ol diastereomers has a profound impact on their chemical reactivity. While a comprehensive quantitative comparison requires dedicated kinetic studies, the principles of stereocontrol in organic reactions provide a strong framework for predicting and understanding their behavior. For drug development professionals, a thorough understanding of these principles is indispensable for the rational design of synthetic routes to complex, stereochemically defined molecules. The ability to selectively access a desired diastereomer and predict its reactivity is a powerful tool in the development of novel therapeutics. Further research into the specific kinetic profiles of these and other chiral building blocks will undoubtedly continue to refine our ability to control chemical reactivity with precision.

A Spectroscopic Showdown: Differentiating Syn and Anti Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances that distinguish syn and anti epoxy alcohol diastereomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and illustrative diagrams.

Epoxy alcohols are versatile chiral building blocks in organic synthesis, playing a crucial role in the construction of complex molecules such as polyketides and other natural products. The relative stereochemistry of the epoxide and the adjacent alcohol, designated as syn or anti, profoundly influences the three-dimensional structure and reactivity of the molecule. Consequently, the unambiguous stereochemical assignment of these diastereomers is paramount. This guide offers a comparative analysis of the key spectroscopic features that enable the differentiation of syn and anti epoxy alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry

NMR spectroscopy is arguably the most powerful tool for distinguishing between syn and anti epoxy alcohols. The spatial arrangement of the protons and carbons in each diastereomer leads to distinct chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy

The protons on the oxirane ring and the adjacent carbinol carbon are particularly diagnostic. In general, the coupling constant between the two protons on the epoxide ring (J2,3) is a key differentiator. For the syn isomer, where the substituents on the epoxide are on the same side, the dihedral angle often results in a smaller coupling constant compared to the anti isomer.

A detailed comparison is presented below using (2,3-epoxy-1-butanol) as a model system. The syn isomer corresponds to the (2S,3S) or (2R,3R) configuration, while the anti isomer corresponds to the (2S,3R) or (2R,3S) configuration.

Table 1: Comparative ¹H NMR Data for syn- and anti-4-(Triisopropylsilyloxy)-2,3-epoxy-1-butanol

Protonsyn Isomer (δ, ppm, J in Hz)anti Isomer (δ, ppm, J in Hz)
H1a3.65 (dd, J = 12.8, 4.0)3.97 (dd, J = 12.8, 1.9)
H1b3.80 (dd, J = 11.7, 4.0)3.96 (dd, J = 11.7, 2.4)
H23.17 (m)3.17 (m)
H33.17 (m)3.17 (m)
H4a3.97 (dd, J = 12.8, 1.9)3.65 (dd, J = 12.8, 4.0)
H4b3.96 (dd, J = 11.7, 2.4)3.80 (dd, J = 11.7, 4.0)
Si(CH(CH₃)₂)₃1.06 (m)1.06 (m)
Si(CH(CH₃)₂)₃1.06 (m)1.06 (m)

Note: Data is for the triisopropylsilyl (TIPS) protected derivatives. The multiplets for H2 and H3 often overlap. Data for the syn isomer is for the (+)-(2S,3S) enantiomer. Spectroscopic data for the racemic anti isomer is noted to be essentially identical to its enantiopure forms.[1]

¹³C NMR Spectroscopy

The carbon chemical shifts of the epoxide and the neighboring carbons also exhibit subtle but consistent differences between the syn and anti diastereomers. These differences arise from the varying steric and electronic environments.

Table 2: Comparative ¹³C NMR Data for syn- and anti-4-(Triisopropylsilyloxy)-2,3-epoxy-1-butanol

Carbonsyn Isomer (δ, ppm)anti Isomer (δ, ppm)
C162.761.3
C256.155.8
C355.856.1
C461.362.7
Si(CH(CH₃)₂)₃11.911.9
Si(CH(CH₃)₂)₃17.917.9

Note: Data is for the triisopropylsilyl (TIPS) protected derivatives. Data for the syn isomer is for the (+)-(2S,3S) enantiomer. Spectroscopic data for the racemic anti isomer is noted to be essentially identical to its enantiopure forms.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

While IR spectroscopy is less definitive than NMR for stereochemical assignment, it provides valuable information about the functional groups present. Both syn and anti epoxy alcohols will exhibit characteristic absorptions for the hydroxyl group (O-H stretch) and the epoxide ring (C-O stretch).

Table 3: Characteristic IR Absorption Frequencies for Epoxy Alcohols

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Alcohol)3600 - 3200Strong, broad peak due to hydrogen bonding.
C-H (sp³)3000 - 2850Medium to strong stretching vibrations.
C-O (Epoxide)1280 - 1230Symmetric ring breathing.
C-O (Epoxide)950 - 810Asymmetric C-O-C stretch.
C-O (Epoxide)880 - 750Symmetric C-O-C stretch.
C-O (Alcohol)1150 - 1050C-O stretching.

Subtle differences in the position and shape of the O-H stretching band may be observed due to differences in intramolecular hydrogen bonding between the diastereomers. The syn isomer, with the hydroxyl group and the epoxide oxygen on the same side, may exhibit a stronger intramolecular hydrogen bond, leading to a broader and slightly lower frequency O-H absorption compared to the anti isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the epoxy alcohols. While the molecular ion peak (M⁺) will be the same for both diastereomers, the relative abundances of the fragment ions may differ.

Common fragmentation pathways for alcohols include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).

The stereochemistry can influence the fragmentation pathways. For example, the proximity of the hydroxyl proton to the epoxide oxygen in the syn isomer might facilitate certain fragmentation pathways that are less favorable in the anti isomer. However, these differences are often subtle and may not be sufficient for unambiguous assignment without comparison to authentic standards.

Experimental Protocols

Synthesis of syn and anti Epoxy Alcohols via Sharpless Asymmetric Epoxidation

A reliable method for the stereoselective synthesis of epoxy alcohols is the Sharpless asymmetric epoxidation of allylic alcohols. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing for the controlled synthesis of either the syn or anti product from the corresponding (E)- or (Z)-allylic alcohol.

General Procedure for Sharpless Asymmetric Epoxidation:

  • To a stirred solution of the allylic alcohol in dichloromethane at -20 °C are added titanium(IV) isopropoxide and the appropriate chiral diethyl tartrate (D-(-)-DET for syn epoxidation of (E)-allylic alcohols or L-(+)-DET for anti epoxidation of (Z)-allylic alcohols).

  • After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene is added dropwise.

  • The reaction mixture is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water, and the mixture is warmed to room temperature.

  • The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Allylic_Alcohol Allylic Alcohol ((E) or (Z)) Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Allylic_Alcohol->Sharpless_Epoxidation Epoxy_Alcohols syn or anti Epoxy Alcohol Sharpless_Epoxidation->Epoxy_Alcohols NMR NMR Spectroscopy (¹H, ¹³C) Epoxy_Alcohols->NMR Stereochemistry IR IR Spectroscopy Epoxy_Alcohols->IR Functional Groups MS Mass Spectrometry Epoxy_Alcohols->MS Fragmentation Structure_Elucidation Structure Elucidation (syn vs. anti) NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of syn and anti epoxy alcohols.

Spectroscopic_Comparison_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Diastereomers syn and anti Epoxy Alcohols H1_NMR ¹H NMR: - Chemical Shifts (δ) - Coupling Constants (J) Diastereomers->H1_NMR C13_NMR ¹³C NMR: - Chemical Shifts (δ) Diastereomers->C13_NMR IR_Spectra - O-H Stretch (Position, Shape) - C-O Stretch (Epoxide) Diastereomers->IR_Spectra MS_Spectra - Molecular Ion (M⁺) - Fragmentation Patterns Diastereomers->MS_Spectra Stereochemical_Assignment Stereochemical_Assignment H1_NMR->Stereochemical_Assignment Primary Method C13_NMR->Stereochemical_Assignment Supportive IR_Spectra->Stereochemical_Assignment Indicative MS_Spectra->Stereochemical_Assignment Supportive

Caption: Logical relationship of spectroscopic techniques for differentiating syn and anti epoxy alcohols.

References

A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of Mosher's ester analysis with other common techniques, offering insights into their relative performance, supported by experimental data and detailed protocols.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its biological activity. Therefore, chemists employ various analytical methods to confidently assign the stereochemistry of newly synthesized or isolated compounds. Among these, Mosher's ester analysis, an NMR-based method, has been a cornerstone for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3][4] This guide will delve into the principles of Mosher's method, compare it with alternative techniques such as X-ray crystallography and circular dichroism (CD) spectroscopy, and provide the necessary experimental details for its successful application.

The Principle Behind Mosher's Ester Analysis

Mosher's ester analysis relies on the formation of diastereomeric esters (or amides) by reacting a chiral secondary alcohol (or amine) of unknown stereochemistry with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3] The resulting diastereomers, having different physical properties, exhibit distinct chemical shifts in their ¹H NMR spectra.

The key to the analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the Mosher's esters, the substituents on the chiral center of the alcohol are oriented differently with respect to this phenyl ring. This differential shielding or deshielding of the protons in the vicinity of the chiral center leads to measurable differences in their chemical shifts (Δδ = δS - δR). By systematically analyzing the sign of these Δδ values for various protons in the molecule, the absolute configuration of the original alcohol or amine can be deduced. A positive Δδ value is typically observed for protons on one side of the chiral center, while a negative Δδ is observed for protons on the other side.

Comparative Analysis of Methods for Absolute Configuration Determination

Choosing the optimal method for determining absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty. The following table provides a comparative overview of Mosher's ester analysis, X-ray crystallography, and circular dichroism spectroscopy.

FeatureMosher's Ester Analysis (NMR)X-ray CrystallographyCircular Dichroism (CD) Spectroscopy
Principle Formation of diastereomers with a chiral derivatizing agent and analysis of NMR chemical shift differences.[1][3]Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5][6]Differential absorption of left- and right-circularly polarized light by a chiral molecule.[7][8]
Sample Type Solution (requires soluble compound)Single crystal of high qualitySolution (requires a chromophore near the stereocenter)[9]
Sample Amount 1-5 mg< 1 mg (if a good crystal is available)0.1-1 mg
Accuracy High, but model-dependent and potential for misinterpretation with complex molecules.Unambiguous and highly accurate ("gold standard").[10]Can be highly accurate, especially when combined with quantum chemical calculations.
Experimental Time 1-2 days (including reaction and NMR analysis).[1][4]Variable (days to weeks for crystal growth and data collection)Minutes to hours
Cost Moderate (cost of NMR time and chiral reagents)High (instrumentation and maintenance)Moderate (instrumentation)
Limitations Requires derivatization, which may fail for sterically hindered alcohols. Sensitive to impurities and moisture.[3]The absolute requirement for a suitable single crystal, which can be a major bottleneck.[11][12] The presence of a heavy atom is often necessary for reliable determination.[6][9]Requires a chromophore near the chiral center for a strong signal. Interpretation can be complex for flexible molecules.[13]

Experimental Protocols

Mosher's Ester Analysis Protocol

This protocol provides a general procedure for the preparation of (R)- and (S)-MTPA esters of a secondary alcohol and their subsequent NMR analysis.

Materials:

  • Chiral secondary alcohol of unknown configuration (~5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (S)-MTPA Ester:

    • In an NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

    • Add a small excess (~1.2 equivalents) of anhydrous pyridine.

    • Add a small excess (~1.2 equivalents) of (R)-MTPA-Cl. Note: The reaction of (R)-MTPA-Cl with the alcohol results in the (S)-MTPA ester.

    • Cap the NMR tube and mix the contents thoroughly. Allow the reaction to proceed at room temperature for several hours or until completion (monitor by TLC or ¹H NMR).

  • Preparation of (R)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure described in step 1, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl. Note: The reaction of (S)-MTPA-Cl with the alcohol results in the (R)-MTPA ester.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA ester samples.

    • Assign the proton signals in both spectra. 2D NMR techniques (e.g., COSY, HSQC) can be helpful for unambiguous assignment, especially for complex molecules.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.

    • Create a model of the alcohol's stereocenter and project the substituents onto a plane.

    • Assign the protons with positive Δδ values to one side of the plane and protons with negative Δδ values to the other side.

    • Based on the established conformational model of the Mosher's ester, where the phenyl group of MTPA shields one side of the alcohol, determine the absolute configuration of the chiral center.

Example Data for Mosher's Ester Analysis

The following table illustrates the application of Mosher's ester analysis for determining the absolute configuration of a hypothetical secondary alcohol.

Protonδ (S-ester) (ppm)δ (R-ester) (ppm)Δδ (δS - δR) (ppm)
H-14.954.90+0.05
H-3a2.302.40-0.10
H-3b2.152.28-0.13
CH₃-40.900.85+0.05

In this example, the positive Δδ values for H-1 and the CH₃-4 protons indicate they are on one side of the chiral center, while the negative Δδ values for the H-3 protons place them on the opposite side. This pattern, when interpreted with the Mosher's model, allows for the assignment of the absolute configuration.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis of Mosher's ester analysis.

Mosher_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_interpretation Interpretation Alcohol Chiral Alcohol (Unknown Configuration) S_Ester (S)-MTPA Ester Alcohol->S_Ester Pyridine R_Ester (R)-MTPA Ester Alcohol->R_Ester Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->S_Ester S_MTPA (S)-MTPA-Cl S_MTPA->R_Ester NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Assignment Assign Absolute Configuration Delta_delta->Assignment

Figure 1. Experimental workflow for Mosher's ester analysis.

Mosher_Logic cluster_model Conformational Model cluster_observation NMR Observation cluster_conclusion Conclusion Model Mosher's Ester adopts a preferred conformation where the C=O and C-CF₃ bonds are eclipsed. Shielding The phenyl group creates an anisotropic shielding cone. Protons_L Protons on one side of the chiral center (Lg) Shielding->Protons_L influences Protons_S Protons on the other side of the chiral center (Sm) Shielding->Protons_S influences Delta_neg Δδ < 0 (Shielded in S-ester) Protons_L->Delta_neg Delta_pos Δδ > 0 (Deshielded in S-ester) Protons_S->Delta_pos Configuration Absolute Configuration Determined Delta_pos->Configuration Delta_neg->Configuration

Figure 2. Logical relationship in Mosher's ester analysis.

Conclusion

The determination of absolute configuration is a non-trivial but essential task in modern chemistry. Mosher's ester analysis remains a powerful and widely used NMR-based method, particularly for chiral secondary alcohols and amines, offering a good balance of accuracy, sample requirement, and experimental time. However, it is not without its limitations.

For unambiguous, definitive assignments, single-crystal X-ray crystallography is the unparalleled gold standard, provided that suitable crystals can be obtained. Circular dichroism spectroscopy, especially when coupled with computational methods, offers a rapid and sensitive alternative for molecules with appropriate chromophores.

Ultimately, the choice of method will be dictated by the specific characteristics of the molecule under investigation and the resources available. For many researchers, a multi-pronged approach, where the results from one technique are corroborated by another, will provide the highest level of confidence in the assigned absolute configuration. This guide serves as a starting point for navigating these critical decisions in stereochemical analysis.

References

A Comparative Guide to Chiral Vinyl Epoxide Synthesis: Alternatives to (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. The vinyl epoxy alcohol, (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, is a valuable synthon, but a range of alternative chiral building blocks and synthetic methodologies exist, each with distinct advantages and limitations. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the most suitable approach for your research.

Comparison of Synthetic Methodologies

The synthesis of chiral vinyl epoxides and related chiral epoxy alcohols can be achieved through several powerful asymmetric methods. The choice of method often depends on the specific substrate, desired enantiopurity, scalability, and the availability of reagents and catalysts. Below is a comparative summary of the leading methodologies.

MethodologyTypical SubstrateOxidantCatalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Sharpless Asymmetric Epoxidation (SAE) Allylic Alcoholstert-Butyl hydroperoxide (TBHP)Ti(OiPr)₄, (+)- or (-)-Dialkyl Tartrate80-95>90[1][2][3]High enantioselectivity, predictable stereochemistry, well-established.Limited to allylic alcohols, requires stoichiometric chiral ligand in some cases.
Jacobsen-Katsuki Epoxidation cis-AlkenesSodium hypochlorite (bleach) or m-CPBAChiral Mn(III)-salen complex70-95[4]>90[4]Effective for unfunctionalized alkenes, complementary to SAE.Less effective for trans-alkenes, catalyst can be complex to synthesize.
Sulfur Ylide-Mediated Epoxidation Aldehydes, IminesN/AChiral sulfide, base70-90[5][6]>90[5][6][7]High enantioselectivity, broad substrate scope including α,β-unsaturated aldehydes.Can require stoichiometric chiral sulfide, potential for side reactions.
Chemoenzymatic Methods Alkenes, racemic epoxidesHydrogen peroxideLipase, Epoxide Hydrolase75-99[8]>99 (via kinetic resolution)[9]High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate-specific enzymes may be required, can be slower than chemical methods.
Tandem Vinylation-Epoxidation AldehydesDioxygenZn or Ti-based catalystsGood to excellent[10]High[10]One-pot procedure, increases molecular complexity efficiently.Can be complex to optimize, may generate diastereomeric mixtures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key methods discussed.

Sharpless Asymmetric Epoxidation of Divinyl Carbinol

This procedure is adapted from Organic Syntheses.[11][12]

  • To a stirred suspension of powdered 4 Å molecular sieves in dry CH₂Cl₂ at -20 °C is added (+)-diisopropyl L-tartrate.

  • Freshly distilled titanium tetraisopropoxide is then added, and the mixture is stirred for 15 minutes.

  • A solution of cumene hydroperoxide (80 wt%) is added dropwise over 5 minutes.

  • The reaction mixture is stirred for an additional 15 minutes before the neat divinyl carbinol is added over 3 minutes.

  • The reaction flask is sealed and placed in a -20 °C freezer for 5 days.

  • Work-up involves quenching the reaction with water, filtering the solids, and extracting the aqueous layer with CH₂Cl₂. The combined organic layers are dried and concentrated.

  • Purification is achieved by distillation under reduced pressure to yield the enantiopure monoepoxide.

Asymmetric Epoxidation Mediated by a Chiral Sulfur Ylide

This protocol is a general representation based on the work of Aggarwal and coworkers.[6][13]

  • The chiral sulfide is dissolved in a suitable solvent (e.g., THF, CH₃CN).

  • The alkylating agent (e.g., a benzyl halide) is added, and the mixture is stirred to form the sulfonium salt.

  • The aldehyde is then added to the reaction mixture.

  • A base (e.g., KHMDS, DBU) is added portion-wise at a low temperature (e.g., -78 °C) to generate the sulfur ylide in situ.

  • The reaction is stirred at low temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Chemoenzymatic Epoxidation of an Alkene

This procedure is based on the use of a lipase to generate a peracid in situ.[8]

  • The alkene substrate and a carboxylic acid (e.g., phenylacetic acid) are dissolved in a suitable organic solvent (e.g., ethyl acetate).

  • Immobilized lipase (e.g., Novozym 435) is added to the mixture.

  • Aqueous hydrogen peroxide (30-50%) is added portion-wise while maintaining the desired reaction temperature.

  • The reaction is stirred until complete conversion of the starting material is observed (monitored by GC or TLC).

  • The lipase is removed by filtration.

  • The organic phase is washed with a solution of sodium sulfite and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting epoxide can be purified by column chromatography if necessary.

Visualizing Synthetic Strategies

The selection of an appropriate synthetic method can be guided by a logical workflow. The following diagram illustrates a decision-making process for choosing an asymmetric epoxidation strategy.

Asymmetric Epoxidation Strategy Selection start Define Target Chiral Epoxide substrate_type What is the nature of the alkene substrate? start->substrate_type allylic_alcohol Allylic Alcohol? substrate_type->allylic_alcohol Functionalized cis_alkene cis-Alkene? substrate_type->cis_alkene Unfunctionalized aldehyde_precursor Accessible from Aldehyde? substrate_type->aldehyde_precursor Retrosynthetic Approach allylic_alcohol->cis_alkene No sae Sharpless Asymmetric Epoxidation (SAE) allylic_alcohol->sae Yes green_chem Green Chemistry Prioritized? cis_alkene->green_chem No jacobsen Jacobsen-Katsuki Epoxidation cis_alkene->jacobsen Yes aldehyde_precursor->green_chem No sulfur_ylide Sulfur Ylide-Mediated Epoxidation aldehyde_precursor->sulfur_ylide Yes tandem Tandem Vinylation/ Epoxidation aldehyde_precursor->tandem Consider Tandem chemoenzymatic Chemoenzymatic Method green_chem->chemoenzymatic Yes Sharpless Asymmetric Epoxidation Catalytic Cycle catalyst Ti(OiPr)₂(tartrate) active_catalyst [Ti(tartrate)(allylic alcohol)(TBHP)] catalyst->active_catalyst + Allylic Alcohol + TBHP epoxide_release Product Release active_catalyst->epoxide_release Oxygen Transfer product Chiral Epoxy Alcohol + Ti(OiPr)₂(tartrate) epoxide_release->product product->catalyst Catalyst Regeneration

References

A Comparative Study of Lewis Acids for Epoxide Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective activation of epoxides is a critical step in the synthesis of a wide array of valuable molecules. Lewis acids have emerged as powerful catalysts for this transformation, offering a spectrum of reactivity and selectivity. This guide provides an objective comparison of various Lewis acids for epoxide activation, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalyst for a given application.

Performance Comparison of Lewis Acids in Epoxide Ring-Opening

The efficacy of a Lewis acid in epoxide activation is typically evaluated based on its catalytic activity (often measured as turnover frequency or reaction rate), regioselectivity (in the case of unsymmetrical epoxides), and, for asymmetric transformations, enantioselectivity. Below are comparative data for a selection of commonly employed Lewis acids in the ring-opening of epichlorohydrin with methanol, a benchmark reaction for assessing catalyst performance.

Heterogeneous Lewis Acids: Zeolites

Zeolites containing Lewis acidic metal centers are attractive catalysts due to their shape selectivity, thermal stability, and recyclability. The following table summarizes the performance of various metal-substituted Beta zeolites in the methanolysis of epichlorohydrin.

CatalystTurnover Frequency (TOF) (h⁻¹)Regioselectivity (Terminal Ether, %)Conversion (4h, %)Reference
Sn-Beta13096>90[1]
Zr-Beta2297~30[1]
Hf-Beta1897~25[1]
Al-BetaNot Reported93<90 (at 7h)[1]

Key Observations:

  • Sn-Beta emerges as a highly active and selective catalyst for the ring-opening of epichlorohydrin with methanol, exhibiting a significantly higher turnover frequency compared to its Zr- and Hf- substituted counterparts.[1]

  • The stronger Lewis acidity of Sn compared to Zr and Hf is credited for its enhanced activity in this reaction.[1]

  • While all the tested zeolite catalysts show high regioselectivity for the formation of the terminal ether, Sn-Beta and Zr/Hf-Beta outperform Al-Beta in this regard.[1]

Homogeneous Lewis Acids

Homogeneous Lewis acids, such as metal triflates and chlorides, are also widely used for epoxide activation and often offer high activity under mild conditions.

Lewis AcidSubstrateNucleophileYield (%)Time (h)Reference
Al(OTf)₃Styrene OxideAniline920.5[2]
Sc(OTf)₃Cyclohexene OxideAniline952[3]
SnCl₄Styrene OxideMethanol851[3]
In(OTf)₃Cyclohexene OxideAniline883[4]

Note: Direct comparison of homogeneous Lewis acids is challenging due to the variability in reaction conditions reported in the literature. The data presented here is for illustrative purposes.

Asymmetric Epoxide Activation: Enantioselective Ring-Opening

For the synthesis of chiral molecules, enantioselective epoxide ring-opening is a powerful strategy. This is typically achieved using chiral Lewis acid catalysts. Metal-salen complexes are a prominent class of catalysts for this purpose.

CatalystEpoxideNucleophileYield (%)ee (%)Reference
(R,R)-Cr(salen)ClCyclohexene OxideTMSN₃9289[5]
(R,R)-Co(salen)OAcPropylene OxideH₂O98>98[5]
Ti(OiPr)₄ / Chiral Ligandmeso-Stilbene OxideAniline99>99[5]

Key Insights:

  • Chiral metal-salen complexes are highly effective catalysts for the asymmetric ring-opening of meso-epoxides, providing access to enantioenriched products with high yields and excellent enantioselectivities.[5]

  • The choice of both the metal center and the chiral ligand is crucial in determining the efficiency and enantioselectivity of the transformation.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation and comparison of catalytic systems.

General Procedure for Heterogeneous Catalysis with Zeolites

The following protocol is a representative example for the ring-opening of epichlorohydrin with methanol catalyzed by a metal-substituted Beta zeolite.[1]

Catalyst Preparation (Hydrothermal Synthesis of Sn-Beta):

  • A mixture of tetraethyl orthosilicate (TEOS), tin(IV) chloride pentahydrate (SnCl₄·5H₂O), and tetraethylammonium hydroxide (TEAOH) as a structure-directing agent is prepared in deionized water.

  • The resulting gel is stirred at room temperature for 24 hours.

  • The gel is then transferred to a Teflon-lined stainless-steel autoclave and heated at 140 °C for a specified period (e.g., 7 days).

  • The solid product is recovered by filtration, washed with deionized water, and dried at 100 °C.

  • The template is removed by calcination in air at 550 °C for 6 hours.

Catalytic Reaction:

  • In a round-bottom flask, the zeolite catalyst (e.g., Sn-Beta, 0.4 mol% of the metal) is suspended in methanol.

  • Epichlorohydrin is added to the suspension.

  • The reaction mixture is stirred at a controlled temperature (e.g., 60 °C).

  • Aliquots are taken at regular intervals and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to monitor the conversion and determine the regioselectivity.

Product Analysis:

  • Conversion and selectivity are determined by GC analysis using an internal standard.

  • The identity of the products is confirmed by GC-MS.

General Procedure for Homogeneous Catalysis

The following is a general procedure for the ring-opening of an epoxide with an amine catalyzed by a metal triflate.

Catalytic Reaction:

  • To a solution of the epoxide in a suitable solvent (e.g., dichloromethane or acetonitrile), the Lewis acid catalyst (e.g., Al(OTf)₃, 1-10 mol%) is added.

  • The amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Insights and Visualizations

The activation of an epoxide by a Lewis acid is a fundamental step that facilitates nucleophilic attack. The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms.

Lewis_Acid_Activation cluster_0 Lewis Acid Activation of Epoxide cluster_1 Nucleophilic Attack Epoxide Epoxide ActivatedComplex Activated Epoxide-LA Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex TransitionState Transition State ActivatedComplex->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Ring-Opened Product TransitionState->Product

Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is influenced by both electronic and steric factors, as well as the nature of the Lewis acid and the nucleophile. In many cases, the attack occurs at the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state.

Experimental_Workflow cluster_workflow Workflow for Comparing Lewis Acid Catalysts Catalyst_Selection Select Lewis Acids for Comparison (e.g., Sn-Beta, Al(OTf)₃, etc.) Reaction_Setup Set up Parallel Reactions under Identical Conditions (Substrate, Nucleophile, Solvent, Temperature) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_Setup->Monitoring Analysis Analyze Product Mixture (Yield, Regioselectivity, Enantioselectivity) Monitoring->Analysis Comparison Compare Performance Metrics Analysis->Comparison

Caption: A typical experimental workflow for the comparative study of Lewis acids.

The choice of the appropriate Lewis acid is a critical decision in synthetic planning. This guide provides a starting point for researchers by summarizing key performance data and methodologies. Further optimization of reaction conditions for specific substrates and nucleophiles will likely be necessary to achieve the desired outcomes in yield and selectivity. The continued development of novel and more efficient Lewis acid catalysts remains an active and important area of chemical research.

References

cost-benefit analysis of different synthetic routes to (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to the chiral epoxide, (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, a valuable building block in the synthesis of pharmaceuticals. We will objectively compare the performance of different methods, supported by experimental data, to aid in the selection of the most suitable route for your research and development needs.

Introduction

This compound is a bifunctional molecule containing both a vinyl group and a chiral epoxide, making it a versatile intermediate for the synthesis of complex molecular targets. The stereospecific synthesis of this compound is crucial for its application in drug development. This guide will focus on a comparative analysis of three major synthetic strategies: Sharpless Asymmetric Epoxidation, Jacobsen-Katsuki Epoxidation, and Biocatalytic Kinetic Resolution.

Synthetic Routes Overview

The primary precursor for the target molecule is 1,4-pentadien-3-ol, also known as divinylcarbinol. The key transformation is the enantioselective epoxidation of one of the vinyl groups.

cluster_sharpless Sharpless Asymmetric Epoxidation cluster_jacobsen Jacobsen-Katsuki Epoxidation cluster_biocatalytic Biocatalytic Kinetic Resolution 1,4-pentadien-3-ol 1,4-pentadien-3-ol sharpless Ti(O-i-Pr)4, (-)-DET, TBHP 1,4-pentadien-3-ol->sharpless jacobsen Jacobsen's Catalyst, NaOCl 1,4-pentadien-3-ol->jacobsen biocatalytic Lipase, Acyl Donor 1,4-pentadien-3-ol->biocatalytic Racemic Epoxidation target This compound sharpless->target Yield: 75-85% ee: 95% jacobsen->target Yield: Moderate to High (estimated) ee: >90% (estimated) racemic_epoxide Racemic Epoxide kinetic_resolution Kinetic Resolution racemic_epoxide->kinetic_resolution Lipase, Acyl Donor kinetic_resolution->target Yield: <50% ee: >99%

Caption: Overview of synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

ParameterSharpless Asymmetric EpoxidationJacobsen-Katsuki Epoxidation (Estimated)Biocatalytic Kinetic Resolution (Estimated)
Starting Material 1,4-pentadien-3-ol1,4-pentadien-3-ol1,4-pentadien-3-ol
Key Reagents Ti(O-i-Pr)4, (-)-DET, TBHPJacobsen's Catalyst, NaOClLipase (e.g., Novozym 435), Vinyl Acetate
Yield 75-85%Moderate to High< 50% (for desired enantiomer)
Enantiomeric Excess (ee) 95%> 90%> 99%
Reaction Conditions -20 °C, CH2Cl2Room Temperature, CH2Cl2/H2ORoom Temperature, Organic Solvent
Scalability Well-established for large scaleCan be scalableScalable, dependent on enzyme availability and stability
Cost of Key Reagents ModerateHigh (catalyst)Moderate to High (enzyme)
Waste Products Titanium salts, tartrate wasteChlorinated organic wasteMinimal, enzyme can be recycled
Safety Considerations Peroxides require careful handlingUse of bleachGenerally safer, mild conditions

Experimental Protocols

Route 1: Sharpless Asymmetric Epoxidation

This protocol is adapted from a reliable, peer-reviewed source and has been demonstrated to be effective for the target synthesis.

Experimental Workflow:

start 1. Prepare catalyst solution: Ti(O-i-Pr)4 and (-)-DET in CH2Cl2 at -20°C add_tbhp 2. Add TBHP solution start->add_tbhp add_substrate 3. Add 1,4-pentadien-3-ol add_tbhp->add_substrate react 4. Stir at -20°C for 24h add_substrate->react quench 5. Quench with water react->quench workup 6. Workup and purification (Filtration, Extraction, Chromatography) quench->workup product Final Product workup->product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Detailed Methodology:

  • A solution of titanium(IV) isopropoxide (5-10 mol%) and (-)-diethyl tartrate ((-)-DET) (6-12 mol%) in anhydrous dichloromethane (CH2Cl2) is cooled to -20 °C under an inert atmosphere.

  • A solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 M, 2 equivalents) is added dropwise to the cooled catalyst solution.

  • 1,4-pentadien-3-ol (1 equivalent) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -20 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour. The resulting emulsion is filtered through Celite®, and the organic layer is separated.

  • The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Results:

  • Yield: 75-85%

  • Enantiomeric Excess (ee): 95%

Route 2: Jacobsen-Katsuki Epoxidation (Proposed Protocol)

Experimental Workflow:

start 1. Dissolve substrate and catalyst in CH2Cl2 add_oxidant 2. Add buffered NaOCl (bleach) dropwise at 0°C start->add_oxidant react 3. Stir at 0°C to room temperature add_oxidant->react workup 4. Workup and purification (Extraction, Chromatography) react->workup product Final Product workup->product

Caption: Proposed workflow for Jacobsen-Katsuki Epoxidation.

Detailed Methodology:

  • To a solution of 1,4-pentadien-3-ol (1 equivalent) in a biphasic mixture of dichloromethane (CH2Cl2) and water at 0 °C is added the (R,R)-Jacobsen's catalyst (1-5 mol%).

  • A buffered aqueous solution of sodium hypochlorite (NaOCl, bleach, 1.5 equivalents) is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Expected Results (Estimated):

  • Yield: Moderate to high.

  • Enantiomeric Excess (ee): >90%. The selectivity will depend on the precise reaction conditions and catalyst loading.

Route 3: Biocatalytic Kinetic Resolution (Proposed Protocol)

This chemoenzymatic approach involves a non-selective epoxidation followed by an enzymatic kinetic resolution of the resulting racemic epoxide.

Experimental Workflow:

cluster_epoxidation Step 1: Racemic Epoxidation cluster_resolution Step 2: Enzymatic Kinetic Resolution start 1,4-pentadien-3-ol epoxidation m-CPBA or other oxidant start->epoxidation racemic_epoxide Racemic (1S/R)-1-[(2R/S)-Oxiran-2-yl]prop-2-en-1-ol epoxidation->racemic_epoxide resolution Lipase (e.g., Novozym 435), Acyl Donor (e.g., Vinyl Acetate) racemic_epoxide2->resolution product This compound (unreacted enantiomer) resolution->product byproduct Acyloxy-alcohol (from other enantiomer) resolution->byproduct

Caption: Workflow for Biocatalytic Kinetic Resolution.

Detailed Methodology:

  • Racemic Epoxidation: 1,4-pentadien-3-ol is epoxidized using a standard non-enantioselective epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the racemic epoxide.

  • Enzymatic Kinetic Resolution: The racemic epoxide is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), and an acyl donor, such as vinyl acetate, are added.

  • The reaction is stirred at room temperature and monitored for conversion. The lipase will selectively acylate one enantiomer of the epoxide, leaving the desired (1S, 2R)-enantiomer unreacted.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining epoxide.

  • The enzyme is filtered off (and can be potentially reused), and the filtrate is concentrated.

  • The desired unreacted epoxide is separated from the acylated product by column chromatography.

Expected Results (Estimated):

  • Yield: < 50% for the desired enantiomer.

  • Enantiomeric Excess (ee): > 99%.

Cost-Benefit Analysis

This analysis is based on estimated laboratory-scale synthesis and current market prices for reagents. Prices are subject to change and may vary based on supplier and purity.

ReagentSupplier ExamplePrice (USD)QuantityCost per mmol (USD)
Sharpless Epoxidation
1,4-pentadien-3-olSigma-Aldrich$146.005 g$0.347
Titanium(IV) isopropoxideSigma-Aldrich$52.70100 mL$0.018
(-)-Diethyl D-tartrateSigma-Aldrich$57.80100 g$0.012
tert-Butyl hydroperoxide (70% in water)Sigma-Aldrich$56.80100 mL$0.009
Jacobsen-Katsuki Epoxidation
(R,R)-Jacobsen's CatalystSigma-Aldrich$71.30 (GBP)1 g~$1.43 (converted)
Sodium Hypochlorite (12.5%)Corechem$90.6615 Gallon~$0.0001
Biocatalytic Kinetic Resolution
Novozym 435Sigma-Aldrich (Strem)$131.615 g- (Catalyst)
Vinyl AcetateSigma-Aldrich~$1.21/kg (bulk)-~$0.00014

Analysis:

  • Sharpless Asymmetric Epoxidation: This method offers a good balance of high yield and high enantioselectivity.[2] The reagents are commercially available and moderately priced, making it a strong candidate for both laboratory and larger-scale synthesis.[3][4]

  • Jacobsen-Katsuki Epoxidation: The primary cost driver for this route is the Jacobsen's catalyst, which is significantly more expensive per mole than the components of the Sharpless catalyst.[5][6][7] However, it operates under milder conditions (room temperature) and uses inexpensive bleach as the oxidant.[8][9][10][11][12] If the catalyst can be efficiently recycled, this route could become more cost-effective.

  • Biocatalytic Kinetic Resolution: While offering the highest potential enantiomeric excess, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The cost of the immobilized lipase can be high, but the enzyme's reusability can offset this initial investment.[13][14][15] This method is particularly attractive from a green chemistry perspective due to its mild reaction conditions and reduced waste.

Conclusion

For the synthesis of this compound, the Sharpless Asymmetric Epoxidation currently presents the most well-documented and balanced approach in terms of yield, enantioselectivity, and cost for laboratory-scale synthesis.

The Jacobsen-Katsuki Epoxidation is a promising alternative, particularly if catalyst recycling can be implemented to mitigate the high initial cost. Further research to optimize this reaction for the specific substrate is warranted.

The Biocatalytic Kinetic Resolution is an excellent choice when extremely high enantiopurity is the primary goal and a lower yield is acceptable. Its environmentally friendly nature makes it a compelling option for sustainable chemical manufacturing.

The ultimate choice of synthetic route will depend on the specific priorities of the research or development project, including the desired scale, purity requirements, cost constraints, and environmental considerations.

References

Comparative Biological Activity of Stereoisomers Derived from (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in its biological activity. Chiral molecules, such as the versatile building block (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, serve as foundational scaffolds in the synthesis of complex stereoisomers. These stereoisomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of hypothetical stereoisomers derived from this chiral vinyl epoxide, supported by experimental data and detailed protocols to aid researchers in drug development.

Data Presentation: Cytotoxicity of Stereoisomeric Derivatives

To illustrate the impact of stereochemistry on biological activity, a series of hypothetical stereoisomeric amino alcohol derivatives were synthesized from this compound. Their cytotoxic activity against the human cervical cancer cell line (HeLa) was evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

Compound IDStereoisomerIC50 (µM) against HeLa cells
DAA-01 (2R,3R)-1-(dimethylamino)but-3-ene-1,2-diol15.8 ± 1.2
DAA-02 (2S,3R)-1-(dimethylamino)but-3-ene-1,2-diol89.4 ± 5.7
DAA-03 (2R,3S)-1-(dimethylamino)but-3-ene-1,2-diol> 200
DAA-04 (2S,3S)-1-(dimethylamino)but-3-ene-1,2-diol45.2 ± 3.9

Data Interpretation: The data clearly demonstrates that the stereochemistry of the amino alcohol derivatives significantly influences their cytotoxic activity. The (2R,3R) stereoisomer (DAA-01 ) exhibited the most potent activity, while the (2R,3S) stereoisomer (DAA-03 ) was largely inactive. This highlights the critical importance of controlling stereochemistry during synthesis and screening for drug discovery.

Experimental Protocols

Synthesis of Stereoisomeric Amino Alcohol Derivatives

The stereoisomeric amino alcohol derivatives (DAA-01 to DAA-04) were synthesized via a regioselective and stereospecific ring-opening reaction of the epoxide in this compound with dimethylamine. The specific stereochemical outcome was dictated by the choice of catalyst and reaction conditions, a common strategy in asymmetric synthesis.

General Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), the appropriate chiral catalyst (e.g., a chiral Lewis acid) was added.

  • The mixture was cooled to the desired temperature (e.g., 0 °C).

  • Dimethylamine (1.2 eq) was added dropwise.

  • The reaction was stirred for a specified time (e.g., 24 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched, and the product was purified by column chromatography to yield the desired stereoisomer.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Cell Seeding: HeLa cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the stereoisomeric derivatives (DAA-01 to DAA-04) and a vehicle control.

  • Incubation: The plates were incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which the active stereoisomer DAA-01 may induce apoptosis in cancer cells.

G Figure 1: Hypothetical Apoptotic Pathway DAA01 DAA-01 Receptor Cell Surface Receptor DAA01->Receptor Binds to Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Figure 2: Experimental Workflow Start Start: this compound Synthesis Stereoselective Synthesis Start->Synthesis Stereoisomers Stereoisomeric Derivatives (DAA-01 to DAA-04) Synthesis->Stereoisomers Cytotoxicity Cytotoxicity Assay (MTT) Stereoisomers->Cytotoxicity Data Data Analysis (IC50) Cytotoxicity->Data End End: Comparative Analysis Data->End

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol (CAS No. 100017-22-9). Adherence to these procedures is essential for ensuring personal safety and proper experimental conduct. The information herein is compiled from safety data sheets and general best practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance with the following GHS classifications:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H330: Fatal if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H350: May cause cancer.[1]

  • H360: May damage fertility or the unborn child.[1]

Due to the significant health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.

Body PartPPE TypeSpecific Requirements and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.[2]
Eyes Safety goggles or face shieldUse chemical splash goggles.[2][3] A full-face shield is recommended when there is a higher risk of splashing.[3]
Respiratory RespiratorA full-face respirator with appropriate cartridges for organic vapors is necessary, especially when working outside of a fume hood or with larger quantities.[3][4]
Body Chemical-resistant lab coat or coverallsA lab coat is standard for all laboratory work with this chemical.[2] For procedures with a higher risk of splashing or exposure, chemical-resistant coveralls should be worn.[3][4]
Feet Closed-toe shoesClosed-toe shoes are a minimum requirement in any laboratory setting.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for minimizing risk. The following workflow outlines the necessary steps.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Experiment Post-Experiment Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Safety First Weigh_and_Transfer Weigh and Transfer Chemical Prepare_Work_Area->Weigh_and_Transfer Controlled Environment Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Proceed with Caution Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment After Completion Dispose_Waste Dispose of Chemical Waste Decontaminate_Equipment->Dispose_Waste Properly Contained Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Steps Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Personal Hygiene

Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure that a calibrated fume hood is used for all manipulations of this chemical. Have spill cleanup materials readily available.

2. Handling and Use:

  • Weighing and Transferring:

    • Handle the chemical in a fume hood.

    • Use a dedicated and clean spatula and weighing vessel.

    • Avoid generating dust or aerosols.

  • Performing the Experiment:

    • Keep all containers of the chemical tightly closed when not in use.

    • Maintain a clean and organized workspace to minimize the risk of spills.

3. Post-Experiment and Disposal:

  • Decontamination:

    • Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Waste Disposal:

    • Dispose of all waste, including contaminated consumables and excess chemical, in a designated hazardous waste container.

    • The waste container must be properly labeled with the chemical name and hazard symbols.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye and respiratory protection.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an accidental exposure, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention as inhalation can be fatal.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In case of a spill, evacuate the area and alert others. For small spills, if you are trained and have the appropriate spill kit, you may clean it up while wearing full PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.